HIV-1 capsid inhibitor 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H31FN6O4 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
2-fluoro-N-[2-[1-[2-[[(2S)-1-(4-methoxy-N-methylanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]triazol-4-yl]phenyl]benzamide |
InChI |
InChI=1S/C34H31FN6O4/c1-40(24-16-18-25(45-2)19-17-24)34(44)30(20-23-10-4-3-5-11-23)36-32(42)22-41-21-31(38-39-41)27-13-7-9-15-29(27)37-33(43)26-12-6-8-14-28(26)35/h3-19,21,30H,20,22H2,1-2H3,(H,36,42)(H,37,43)/t30-/m0/s1 |
InChI Key |
ZPXGVTUWCZDJIT-PMERELPUSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C(CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
Foundational & Exploratory
The Early Development of HIV-1 Capsid-Targeting Antivirals
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA) has emerged as a critical and highly attractive therapeutic target. Its essential roles in multiple, distinct phases of the viral lifecycle—from the early stages of uncoating and nuclear import to the late stages of assembly and maturation—make it a powerful point of intervention. Furthermore, the high genetic conservation of the CA protein across various HIV-1 subtypes suggests that capsid-targeting antivirals will have a high barrier to resistance.[1] This technical guide delves into the foundational discoveries and early development of small molecules designed to inhibit HIV-1 capsid function, laying the groundwork for the first-in-class approved drug, Lenacapavir. We will explore the mechanisms of action of pioneering compounds, detail the key experimental protocols used for their characterization, present quantitative data for comparison, and visualize the complex biological and experimental pathways.
Introduction: Why Target the HIV-1 Capsid?
The HIV-1 capsid is a conical fullerene-like shell composed of approximately 250 hexamers and 12 pentamers of the viral CA protein.[2] This structure encases the viral RNA genome and essential enzymes. The precise timing of its disassembly (uncoating) after cell entry is critical for successful reverse transcription and transport of the pre-integration complex to the nucleus.[3][4] In the late phase of replication, the CA domain of the Gag polyprotein orchestrates the assembly of new, immature virions.[2] Following proteolytic cleavage, mature CA reassembles to form the infectious core.[2]
Disrupting the delicate stability of the capsid—either by preventing its assembly, forcing its premature disassembly, or inhibiting its maturation—can potently block viral replication.[3][5] Early research efforts validated this hypothesis, identifying several classes of small molecules that interfere with capsid function through distinct mechanisms.
Foundational Capsid-Targeting Compounds and Their Mechanisms
The early exploration of CA inhibitors revealed multiple viable strategies for disrupting the viral lifecycle.
Assembly Inhibitors: The CAP-1 Story
The first CA-targeting inhibitor, CAP-1 , was identified in 2003 through a computational screen for small molecules that could bind to the N-terminal domain (CA-NTD) of the capsid protein.[6][7]
-
Mechanism of Action: CAP-1 acts as a late-phase inhibitor. It binds to a hydrophobic cavity at the base of the CA-NTD and interferes with the CA-CA interactions necessary for the proper assembly of the mature core during virion maturation.[6][8] This results in the formation of virions with abnormal core morphologies and heterogeneous sizes, rendering them non-infectious.[6] Crucially, CAP-1 does not disrupt already formed capsids but prevents their correct formation.[6]
Core Destabilizers: The PF-3450074 (PF74) Breakthrough
A significant advancement came with the discovery of PF-3450074 (PF74) , a compound with submicromolar potency against a broad range of HIV-1 isolates.[1][7]
-
Mechanism of Action: PF74 exhibits a dual mechanism, interfering with both early and late stages of replication.[5] Its primary and most potent effect is on the early stage. It binds to a highly conserved pocket at the interface between two adjacent CA subunits within an assembled hexamer.[9][10] This binding destabilizes the viral core, triggering premature uncoating shortly after entry into the host cell.[3][4] This rapid dissolution of the capsid prevents the initiation of reverse transcription, thus halting the infection before the viral genome can be copied.[3][4] The binding site for PF74 is also utilized by essential host factors like CPSF6 and NUP153, and PF74's mechanism involves competing with these interactions.[11][12]
Core Stabilizers: The BI Series
The pyrrolopyrazolones (BI-1 and BI-2) were identified in a screen for inhibitors that stabilize capsid complexes.[7]
-
Mechanism of Action: Like PF74, BI compounds bind to the same pocket in the CA-NTD.[7] However, they exert a functionally opposite effect. Instead of destabilizing the core, they stabilize CA assemblies.[7] This stabilization is thought to inhibit infection by preventing the timely uncoating required for nuclear entry of the viral pre-integration complex.[7] Unlike PF74, BI-2 does not inhibit reverse transcription but specifically blocks the nuclear import step.[7]
Maturation Inhibitors: Bevirimat and the Gag Precursor Target
Maturation inhibitors represent a distinct class that targets the viral Gag polyprotein before the mature capsid is even formed. The first-in-class compound was Bevirimat (PA-457) .
-
Mechanism of Action: Bevirimat does not bind to the mature CA protein but to its precursor within the Gag polyprotein. It specifically inhibits the final proteolytic cleavage step that separates the CA domain from the spacer peptide 1 (SP1).[13][14] By binding to the CA-SP1 junction, Bevirimat blocks access by the viral protease, stabilizing the immature Gag lattice.[15][16] This leads to the production and release of defective, non-infectious virus particles with aberrant cores.[14]
-
Developmental Hurdles: The clinical development of Bevirimat was ultimately halted due to the presence of naturally occurring polymorphisms in the SP1 region of Gag in a subset of patients, which conferred baseline resistance.[16]
Quantitative Data on Early Capsid Inhibitors
The following tables summarize the antiviral potency and, where available, binding affinity data for the pioneering capsid-targeting compounds.
| Table 1: Antiviral Potency of Early HIV-1 Capsid-Targeting Antivirals | | :--- | :--- | :--- | :--- | | Compound | Mechanism Class | Cell Type | EC₅₀ / IC₅₀ | | CAP-1 | Assembly Inhibitor | - | Reduced replication by 95% at 100 µM[7] | | PF-3450074 (PF74) | Core Destabilizer | Various Isolates | 8 - 640 nM[1][7] | | | | HIV-1 NL4-3 | 0.72 µM[11] | | | | PBMCs (HIV-1 JR-CSF) | 0.6 µM[11] | | BI-2 | Core Stabilizer | - | 1.8 µM[7] | | Bevirimat (PA-457) | Maturation Inhibitor | Wild-type & Drug-resistant isolates | Similar IC₅₀ values for both[14] | | NYAD-1 | Peptide Inhibitor | Various Isolates | 4 - 15 µM[7] | | GS-CA1 | Core Stabilizer/Assembly Modulator | PBMCs | 140 pM[1] | | GSK878 | Core Stabilizer/Assembly Modulator | MT-2 Cells | 39 pM[2] |
| Table 2: Binding Affinity of Selected Early Inhibitors | | :--- | :--- | :--- | | Compound | Binding Target | K_d_ (Dissociation Constant) | | PF-3450074 (PF74) | CA Hexamer | 176 ± 78 nM[11] |
Key Experimental Protocols
Characterizing the mechanism of action of novel capsid inhibitors requires a suite of specialized virological and biochemical assays.
Time-of-Addition (ToA) Assay
This cell-based assay is crucial for determining whether a compound acts early (e.g., entry, uncoating, reverse transcription) or late (e.g., assembly, maturation, budding) in the viral lifecycle.
-
Methodology: A synchronized infection of susceptible cells is initiated. The inhibitor being tested is added to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).[17][18] Known drugs with defined targets (e.g., entry inhibitors, reverse transcriptase inhibitors) are used as controls. Viral replication is quantified at the end of a single cycle (e.g., 24-31 hours).[17] If a compound loses its effectiveness only when added late, it indicates an early-stage target. Conversely, if it remains effective even when added hours after infection, it points to a late-stage target.
Quantitative PCR (qPCR) for Reverse Transcription Products
This assay directly measures the impact of an inhibitor on the synthesis of viral DNA. It is a key follow-up for compounds identified as early-stage inhibitors by ToA.
-
Methodology: Cells are infected with HIV-1 in the presence or absence of the inhibitor. At specific time points post-infection, total cellular DNA is extracted.[19] qPCR is then performed using specific primers and probes to quantify different forms of viral DNA, such as "early" (e.g., R-U5) and "late" (e.g., Gag or Pol) reverse transcription products.[20][21] A significant reduction in late DNA products confirms that the inhibitor acts at or before the completion of reverse transcription.[4]
Fate-of-the-Capsid Assay
This biochemical assay directly assesses the stability of the viral core within the cytoplasm of infected cells, providing evidence for whether a compound stabilizes or destabilizes the capsid.[22][23]
-
Methodology: Cells are infected with a high titer of virus. At various times post-infection, the cells are harvested and gently lysed using a hypotonic buffer to release the cytoplasmic contents while keeping the nuclei intact.[24][25] The lysate is then layered onto a dense sucrose cushion and subjected to ultracentrifugation.[24][25] Intact, particulate cores are dense and will pellet through the sucrose, while disassembled, soluble CA protein will remain in the supernatant.[25] The amount of CA in the pellet versus the supernatant is quantified by Western blotting. An increase in pelletable CA indicates core stabilization, while a decrease signifies destabilization.[2][26]
Structural Biology Protocols (NMR and X-ray Crystallography)
These techniques are essential for identifying the precise binding site of an inhibitor on the CA protein, which is critical for understanding its mechanism and for structure-based drug design.
-
Methodology:
-
NMR Spectroscopy: For determining the binding site, a purified, isotopically labeled (e.g., ¹⁵N) CA protein (or a specific domain like the CA-NTD) is used.[27] The inhibitor is titrated into the protein sample, and changes in the chemical shifts of specific amino acid residues are monitored using techniques like 2D ¹H-¹⁵N HSQC. Residues showing significant perturbations are identified as being at or near the binding interface.[27][28]
-
X-ray Crystallography: To obtain an atomic-resolution structure, the inhibitor is co-crystallized with the purified CA protein or a pre-formed CA hexamer.[27] The resulting crystals are diffracted with X-rays, and the diffraction pattern is used to solve the three-dimensional structure of the protein-inhibitor complex, revealing the precise binding mode and key molecular interactions.[9][10]
-
Visualizations of Pathways and Workflows
Diagram 1: HIV-1 Capsid Lifecycle and Inhibitor Targets
Caption: Key stages of the HIV-1 capsid lifecycle and the points of intervention for early inhibitors.
Diagram 2: Experimental Workflow for Characterizing an Early-Stage Capsid Inhibitor
Caption: Logical workflow for the discovery and characterization of an early-stage HIV-1 capsid inhibitor.
Diagram 3: Capsid Interaction with Host Factors and Inhibitor Interference
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. journals.asm.org [journals.asm.org]
- 3. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral inhibition of the HIV-1 capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the antiviral assembly inhibitor CAP-1 bound to the HIV-1 CA protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. journals.asm.org [journals.asm.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Bevirimat: a novel maturation inhibitor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Fractionation and Quantitative Analysis of HIV-1 Reverse Transcription in Target Cells [bio-protocol.org]
- 20. Quantification of HIV-1 DNA [en.bio-protocol.org]
- 21. Real-Time PCR Analysis of HIV-1 Replication Post-entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The fate of HIV-1 capsid: a biochemical assay for HIV-1 uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Monitoring binding of HIV-1 capsid assembly inhibitors using (19)F ligand-and (15)N protein-based NMR and X-ray crystallography: early hit validation of a benzodiazepine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Novel inhibitor binding site discovery on HIV-1 capsid N-terminal domain by NMR and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
First-in-Class HIV-1 Capsid Inhibitors: A Technical Guide to Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 capsid, a conical protein shell encasing the viral genome and essential enzymes, plays a multifaceted role throughout the viral lifecycle. Its proper assembly, stability, and disassembly are critical for successful infection, making it a compelling target for antiretroviral therapy. First-in-class HIV-1 capsid inhibitors represent a novel class of antiretroviral agents that directly target this viral structure, offering a unique mechanism of action with the potential to overcome resistance to existing drug classes. This technical guide provides an in-depth exploration of the mechanism of action of these pioneering inhibitors, with a primary focus on lenacapavir (formerly GS-6207), the first approved drug in this class.
Core Mechanism of Action: A Multi-Stage Attack
First-in-class HIV-1 capsid inhibitors, exemplified by lenacapavir and the related research compound GS-CA1, exert their antiviral effect by binding to a highly conserved pocket on the capsid protein (CA). This binding event disrupts multiple, temporally distinct stages of the HIV-1 lifecycle, from the early events following viral entry to the late stages of virion maturation.
The primary mechanism involves the inhibitor binding at the interface between two adjacent CA subunits within the capsid hexamer. This interaction involves both the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of the neighboring monomer. By occupying this critical pocket, the inhibitor stabilizes the capsid lattice, leading to a state of hyperstabilization. This seemingly protective effect is, in fact, detrimental to the virus. The overly stable capsid fails to undergo the precisely timed disassembly (uncoating) required for the efficient release of the viral reverse transcription complex into the cytoplasm and its subsequent import into the nucleus.
Furthermore, the binding of these inhibitors competitively interferes with the interaction of the capsid with essential host cell factors, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153), which are crucial for nuclear import of the pre-integration complex.
In the late stages of the viral lifecycle, during the assembly of new virions, the presence of capsid inhibitors disrupts the normal process of CA multimerization. This interference leads to the formation of aberrant, non-infectious capsids, thereby reducing the production of viable progeny virus.
Quantitative Data on Antiviral Activity
The potency of first-in-class HIV-1 capsid inhibitors has been extensively characterized in vitro against various laboratory strains and clinical isolates of HIV-1, as well as in clinical trials.
| Inhibitor | Assay Type | Cell Line/System | HIV-1 Strain | EC50 (pM) | Reference |
| Lenacapavir (GS-6207) | Antiviral Activity | PBMCs | Various | ~12 - 314 | |
| Early Stage Inhibition | - | - | ~55 | ||
| Late Stage Inhibition | - | - | ~314 | ||
| GS-CA1 | Antiviral Activity | MT-4 cells | HIV-1IIIB | 240 ± 40 | |
| Antiviral Activity | Primary human CD4+ T-cells | HIV-1BaL | 60 ± 10 | ||
| Antiviral Activity | Macrophages | HIV-1BaL | 100 ± 70 |
Clinical Trial Efficacy of Lenacapavir
| Trial | Patient Population | Primary Endpoint | Quantitative Outcome | Reference |
| CAPELLA (Phase 2/3) | Heavily Treatment-Experienced with Multidrug-Resistant HIV-1 | Proportion of patients with ≥0.5 log10 copies/mL viral load reduction at day 15 | Lenacapavir: 88% vs. Placebo: 17% | |
| HIV-1 RNA <50 copies/mL at Week 26 | 81% | |||
| Mean change in CD4+ count at Week 26 | +75 cells/mm³ | |||
| HIV-1 RNA <50 copies/mL at Week 52 | 83% | |||
| Mean change in CD4+ count at Week 52 | +83 cells/µL | |||
| HIV-1 RNA <50 copies/mL at Week 156 (Missing-data-excluded) | 85% | |||
| CALIBRATE (Phase 2) | Treatment-Naïve | HIV-1 RNA <50 copies/mL at Week 28 | 94% (subcutaneous and oral lenacapavir + F/TAF) | |
| HIV-1 RNA <50 copies/mL at Week 54 (subcutaneous lenacapavir + TAF) | 90% |
Key Experimental Methodologies
In Vitro HIV-1 Capsid Assembly Assay (Turbidity Assay)
This assay monitors the inhibitor's effect on the in vitro assembly of purified recombinant HIV-1 CA protein into higher-order structures, which can be measured by an increase in turbidity.
Materials:
-
Purified recombinant HIV-1 CA protein
-
High-salt assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)
-
Test inhibitor dissolved in DMSO
-
Spectrophotometer capable of reading absorbance at 350 nm
Protocol:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a cuvette, mix the high-salt assembly buffer with the desired final concentration of the inhibitor or DMSO as a vehicle control.
-
Initiate the assembly reaction by adding a concentrated stock of purified CA protein to the cuvette to a final concentration typically in the range of 100-200 µM.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 350 nm over time at a constant temperature (e.g., 37°C).
-
Record absorbance readings at regular intervals to generate an assembly curve. Inhibition of assembly is observed as a decrease in the rate and extent of the turbidity increase compared to the control.
Single-Round HIV-1 Infectivity Assay (Luciferase Reporter)
This assay quantifies the infectivity of HIV-1 virions produced in the presence or absence of an inhibitor. It utilizes pseudotyped viruses capable of only a single round of infection and a reporter gene (e.g., luciferase) to measure the extent of infection.
Materials:
-
HEK293T cells
-
Plasmids: HIV-1 packaging construct (env-deficient, with reporter gene), VSV-G expression plasmid
-
Transfection reagent
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene)
-
Luciferase assay substrate and reader
Protocol:
-
Virus Production: Co-transfect HEK293T cells with the HIV-1 packaging plasmid and the VSV-G expression plasmid in the presence of various concentrations of the test inhibitor or DMSO control.
-
After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped virions.
-
Clarify the supernatant by centrifugation and filtration.
-
Infection: Seed target cells (e.g., TZM-bl) in a 96-well plate.
-
Add the harvested virus supernatant to the target cells and incubate for 48 hours.
-
Readout: Lyse the cells and measure luciferase activity according to the manufacturer's protocol. A decrease in luciferase signal in cells infected with virus produced in the presence of the inhibitor indicates a reduction in viral infectivity.
Fate-of-the-Capsid Assay
This biochemical assay assesses the stability of the HIV-1 capsid core within infected cells by separating soluble CA from intact, particulate capsid cores.
Materials:
-
Target cells (e.g., HeLa cells)
-
Concentrated HIV-1 virus stock
-
Test inhibitor
-
Hypotonic lysis buffer
-
Sucrose cushion (e.g., 30% sucrose)
-
Ultracentrifuge
-
Reagents for SDS-PAGE and Western blotting (including an anti-CA antibody)
Protocol:
-
Infect target cells with a high concentration of HIV-1.
-
After a short incubation period to allow for viral entry (e.g., 2 hours), treat the cells with the test inhibitor or DMSO control for a defined period (e.g., 2-4 hours).
-
Harvest and lyse the cells in a hypotonic buffer.
-
Clarify the cell lysate by low-speed centrifugation to remove nuclei and cell debris.
-
Layer the cytoplasmic lysate onto a sucrose cushion.
-
Pellet the intact capsid cores through the sucrose cushion by ultracentrifugation. The soluble CA will remain in the supernatant.
-
Carefully separate the supernatant and pellet fractions.
-
Analyze the amount of CA protein in both fractions by SDS-PAGE and Western blotting using an anti-CA antibody. An increase in the amount of CA in the pellet fraction in the presence of the inhibitor indicates capsid stabilization.
Visualizing the Mechanism and Workflows
Caption: Mechanism of action of first-in-class HIV-1 capsid inhibitors.
Caption: Workflow for characterizing HIV-1 capsid inhibitors.
Conclusion
First-in-class HIV-1 capsid inhibitors represent a significant advancement in antiretroviral therapy, offering a novel mechanism of action that targets multiple stages of the viral lifecycle. Their ability to both hyperstabilize the incoming viral core and disrupt the assembly of new virions provides a dual mode of attack that is highly potent and presents a high barrier to resistance. The quantitative data from both preclinical and clinical studies underscore the promise of this new class of drugs, particularly for heavily treatment-experienced individuals with multidrug-resistant HIV-1. The experimental methodologies detailed herein provide a framework for the continued investigation and development of next-generation capsid inhibitors.
HIV-1 Capsid Protein (p24): A Multifaceted Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1), the causative agent of Acquired Immunodeficiency Syndrome (AIDS), remains a significant global health challenge. While combination antiretroviral therapy (cART) has transformed HIV-1 infection into a manageable chronic condition, the emergence of drug resistance and the need for lifelong treatment necessitate the development of novel therapeutic strategies targeting different aspects of the viral lifecycle.[1] The viral capsid protein, p24 (CA), has emerged as a highly attractive, yet underexploited, therapeutic target. Unlike viral enzymes, the p24 capsid is involved in multiple, distinct stages of the HIV-1 replication cycle, offering several opportunities for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the HIV-1 p24 capsid protein, its critical roles in viral replication, its validation as a therapeutic target, and the key methodologies used in its study.
Structure and Function of HIV-1 Capsid Protein (p24)
The p24 capsid is the major structural component of the viral core, forming a protective, conical shell around the viral RNA genome and essential enzymes like reverse transcriptase and integrase. This protective function is crucial for shielding the viral contents from host cell defense mechanisms.[2]
2.1 The p24 Monomer The fundamental building block of the capsid is the 24 kDa p24 protein, encoded by the viral gag gene. Each monomer consists of two distinct globular domains connected by a flexible linker:
-
N-terminal domain (NTD): Composed of seven α-helices and a β-hairpin, the NTD is primarily responsible for forming the hexameric and pentameric rings that make up the capsid lattice.[2]
-
C-terminal domain (CTD): Comprising four α-helices, the CTD is crucial for the dimerization of p24 monomers, an interaction that links adjacent hexamers and pentamers together, providing stability to the overall capsid structure.[2]
2.2 The Assembled Capsid The mature HIV-1 capsid is a fullerene cone-like structure composed of approximately 200-250 p24 hexamers and exactly 12 p24 pentamers.[4] The pentamers are incorporated at points of high curvature, enabling the closure of the conical structure. This precise arrangement of subunits is not static; the capsid is a metastable structure, meaning its stability must be finely tuned to permit assembly during virion maturation and timely disassembly (uncoating) upon infection of a new cell.
Role of p24 in the HIV-1 Lifecycle
The p24 capsid is a dynamic participant throughout the HIV-1 replication cycle, from the initial stages of infection to the final assembly of new virions.[5][6][7] Its multifunctionality makes it a critical component for viral propagation.
-
Viral Entry and Uncoating: Following fusion of the viral and host cell membranes, the capsid core is released into the cytoplasm. The core must remain largely intact to facilitate the early stages of infection.
-
Reverse Transcription: The capsid provides a protected microenvironment for reverse transcription, the process of converting the viral RNA genome into DNA. Premature disassembly of the capsid leads to abortive infection.[8]
-
Nuclear Import: The intact or nearly intact capsid traffics through the cytoplasm and interacts with components of the nuclear pore complex, such as Nucleoporin 153 (Nup153), to facilitate the entry of the viral pre-integration complex into the nucleus.[2][9]
-
Integration: The capsid plays a role in directing the viral DNA to specific sites within the host cell's genome for integration.[2]
-
Assembly and Maturation: In the late phase of the lifecycle, newly synthesized Gag polyproteins assemble at the host cell membrane. Following budding of the new virion, the viral protease cleaves the Gag polyprotein, releasing p24 monomers which then assemble into the mature, conical capsid core.[10]
p24 as a Therapeutic Target
The essential and multifaceted role of p24 makes it an ideal therapeutic target. Unlike enzymes which may be compensated for by cellular machinery, the structural and functional integrity of the capsid is indispensable. Any disruption of its finely tuned stability—either preventing its assembly or blocking its disassembly—can halt the viral lifecycle.[1][2]
Key therapeutic strategies include:
-
Inhibiting Assembly: Preventing the formation of the capsid during virion maturation results in the production of non-infectious particles.
-
Destabilizing the Capsid: Causing premature uncoating upon entry exposes the viral genome to cytoplasmic sensors and degradation, preventing reverse transcription.
-
Hyper-stabilizing the Capsid: Preventing the necessary uncoating process traps the viral genome within the core, blocking nuclear import and integration.[11]
-
Blocking Host Factor Interactions: Interfering with the binding of essential host factors (e.g., CPSF6, Nup153) to the capsid can disrupt nuclear trafficking and integration.[9][12]
Therapeutic Strategies Targeting p24
Small Molecule Inhibitors
A new class of antiretroviral drugs, known as capsid inhibitors, directly targets p24. These molecules typically bind to a conserved pocket at the interface between two adjacent p24 monomers within a hexamer. This pocket is also the binding site for critical host factors like CPSF6 and Nup153.[12][13]
| Compound Name | Mechanism of Action | Potency (EC50 / IC50) | Development Stage |
| Lenacapavir (GS-6207) | Multi-stage inhibitor; hyper-stabilizes capsid, blocks nuclear import and disrupts assembly.[9][14] | EC50: ~30-190 pM[14] | FDA Approved |
| GS-CA1 | Multi-stage inhibitor, analog of Lenacapavir. Hyper-stabilizes the core.[13][15] | EC50: ~140-240 pM[13][16] | Preclinical |
| PF-3450074 (PF-74) | Bimodal; destabilizes capsid at high concentrations, stabilizes at lower concentrations. Competes with host factor binding.[11][12][17] | EC50: 8-640 nM[12][17]; IC50: ~0.6-1.5 µM[17] | Research Tool |
| BI-2 | Destabilizes the core; blocks infection post-reverse transcription but prior to nuclear import.[18][19] | IC50: ~3 µM[18] | Research Tool |
Biologics
While less developed than small molecules, biologics represent a potential future strategy. Monoclonal antibodies (mAbs) that can internalize into infected cells and bind to p24 could theoretically disrupt capsid assembly or function. This approach faces significant challenges related to delivering the antibody intracellularly to the site of viral replication.
Key Molecular Interactions and Signaling Pathways
The HIV-1 capsid does not act in isolation; it co-opts and evades host cellular machinery through a series of critical protein-protein interactions.
-
Cyclophilin A (CypA): This cellular prolyl isomerase binds to a specific loop on the p24 NTD. While not essential for all HIV-1 strains, CypA binding can protect the capsid from recognition by some host restriction factors.
-
Cleavage and Polyadenylation Specific Factor 6 (CPSF6): CPSF6 binds to the same pocket as many capsid inhibitors and is thought to guide the pre-integration complex to transcriptionally active regions of chromatin for integration.[9]
-
TRIM5α: This host restriction factor can recognize the incoming HIV-1 capsid lattice in some primate species (and to a lesser extent in humans), leading to premature uncoating and viral degradation. Importantly, TRIM5α acts as a pattern recognition receptor; upon binding the capsid lattice, its E3 ubiquitin ligase activity is stimulated, leading to the activation of TAK1 and subsequent downstream activation of NF-κB and AP-1, inducing an antiviral inflammatory state.[20][21][22][23]
Experimental Protocols
Studying p24 function and inhibition requires a specialized set of virological and biochemical assays.
In Vitro Capsid Assembly and Stability Assay
This assay measures the ability of compounds or proteins to modulate the assembly or stability of p24 capsids in vitro.[24][25]
Principle: Recombinant p24 (or a p24-Nucleocapsid fusion protein, CA-NC) can self-assemble into tubular structures that mimic the authentic capsid lattice under high salt conditions. The stability of these pre-formed tubes can be tested by subjecting them to destabilizing conditions in the presence or absence of a test compound. The remaining assembled capsids are then pelleted by ultracentrifugation and quantified.
Methodology:
-
Protein Expression and Purification: Express recombinant HIV-1 p24 protein in E. coli and purify to high homogeneity using chromatography (e.g., Ni-NTA, size exclusion).
-
In Vitro Assembly:
-
Incubate purified p24 (e.g., 100 µM) in a high-salt assembly buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl) at 4°C or 37°C for several hours to overnight to form capsid-like tubes.
-
Assembly can be monitored by light scattering or visualized by electron microscopy.
-
-
Stability Assay:
-
Dilute the pre-formed capsid tubes into a destabilization buffer (e.g., buffer with lower salt and added detergent like 0.5% Triton X-100).
-
Simultaneously, add the test compound (e.g., PF-74) or a control (e.g., DMSO).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Pelleting and Quantification:
-
Layer the reaction mixture over a sucrose cushion (e.g., 30% sucrose).
-
Pellet the intact capsid tubes via ultracentrifugation (e.g., 100,000 x g for 30 min).
-
Carefully remove the supernatant.
-
Resuspend the pellet in sample buffer and quantify the amount of p24 protein using SDS-PAGE with Coomassie staining or Western blot.
-
-
Analysis: Compare the amount of pelleted p24 in the compound-treated sample to the control. An increase in pelleted p24 indicates stabilization, while a decrease indicates destabilization.
p24 Detection by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying p24 antigen in cell culture supernatants, a proxy for viral replication.[26][27][28][29][30]
Principle: A sandwich ELISA format is used. A capture antibody specific for p24 is coated onto a microplate. The sample containing p24 is added and binds to the capture antibody. After washing, a second, biotinylated detection antibody is added, which also binds to p24. Finally, Streptavidin-HRP is added, followed by a chromogenic substrate (like TMB) to produce a colorimetric signal proportional to the amount of p24.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture anti-p24 monoclonal antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 5% BSA) for 1-2 hours at room temperature (RT).
-
Sample Incubation:
-
Wash the plate.
-
Lyse viral particles in samples (e.g., cell culture supernatant) with 0.5% Triton X-100.
-
Add samples and a standard curve of known recombinant p24 concentrations to the wells.
-
Incubate for 2 hours at 37°C or overnight at 4°C.
-
-
Detection Antibody: Wash the plate and add a biotinylated anti-p24 detection antibody. Incubate for 1 hour at RT.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 45-60 minutes at RT.
-
Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stopping and Reading: Stop the reaction with an acid solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the p24 concentration in samples by interpolating from the standard curve.
Co-Immunoprecipitation (Co-IP) for Host Factor Interaction
Co-IP is a gold-standard technique to identify and validate interactions between p24 and host proteins within a cellular context.[31][32][33][34][35]
Principle: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions. An antibody targeting a "bait" protein (e.g., a tagged version of p24 or an endogenous host factor) is used to capture the bait and any associated "prey" proteins from the lysate. The entire complex is precipitated, and the presence of the prey protein is detected by Western blot.
Methodology:
-
Cell Culture and Lysis:
-
Transfect cells to express tagged p24 (e.g., HA-p24) or infect cells with HIV-1.
-
Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing NP-40 or Triton X-100 and protease inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-HA antibody) or a negative control (e.g., IgG isotype control) for several hours to overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them multiple times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the expected prey protein (e.g., anti-TRIM5α) to confirm the interaction. The bait protein should also be probed as a positive control for the IP.
-
Conclusion and Future Directions
The HIV-1 capsid protein p24 is a cornerstone of the viral replication cycle, exhibiting a functional complexity that makes it a powerful and versatile therapeutic target. The clinical success of Lenacapavir has validated this approach and opened the door for a new class of antiretrovirals. Future research will likely focus on developing next-generation capsid inhibitors with improved resistance profiles and exploring novel modalities, such as biologics, that target p24. A deeper understanding of the dynamic interplay between the capsid and host cell factors will continue to reveal new vulnerabilities that can be exploited for therapeutic benefit, bringing the goal of a functional cure for HIV-1 closer to reality.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Visualizing HIV-1 Capsid and Its Interactions with Antivirals and Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing HIV-1 Capsid and Its Interactions with Antivirals and Host Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 6. Table: Sites of Medication Action on Life Cycle of HIV-MSD Manual Consumer Version [msdmanuals.com]
- 7. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 8. Reconstitution and visualization of HIV-1 capsid-dependent replication and integration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. journals.asm.org [journals.asm.org]
- 11. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | GS-CA Compounds: First-In-Class HIV-1 Capsid Inhibitors Covering Multiple Grounds [frontiersin.org]
- 14. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. PF-3450074 | HIV Protease | TargetMol [targetmol.com]
- 18. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 19. BI-2 destabilizes HIV-1 cores during infection and Prevents Binding of CPSF6 to the HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TRIM5 is an innate immune sensor for the retrovirus capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. From Capsids to Complexes: Expanding the Role of TRIM5α in the Restriction of Divergent RNA Viruses and Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. TRIM5 structure, HIV-1 capsid recognition, and innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. experts.umn.edu [experts.umn.edu]
- 26. hiv-forschung.de [hiv-forschung.de]
- 27. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. raybiotech.com [raybiotech.com]
- 29. researchgate.net [researchgate.net]
- 30. en.hillgene.com [en.hillgene.com]
- 31. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. Analysis of the Virus-Host Protein-Protein Interaction via Co-Immunoprecipitation (Co-IP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Co-immunoprecipitation of the Mouse Mx1 Protein with the Influenza A Virus Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Evaluation of a Bead-Free Coimmunoprecipitation Technique for Identification of Virus–Host Protein Interactions Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Analysis of the Virus–Host Protein–Protein Interaction via Co-Immunoprecipitation (Co-IP) | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Interaction of HIV-1 Capsid with Host Cell Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and associated enzymes. Far from being a passive container, the capsid is a dynamic structure that plays a central and active role throughout the early stages of the viral life cycle. Following entry into a host cell, the capsid orchestrates cytoplasmic trafficking, protects the viral replication complex from cellular defense mechanisms, and mediates nuclear import. The successful navigation of these processes is critically dependent on a complex and finely tuned series of interactions between the capsid and a multitude of host cell factors. These interactions can either facilitate or restrict viral replication, making the capsid and its host factor interactions a key battleground between the virus and the host, and consequently, a promising target for novel antiretroviral therapies.
This technical guide provides a comprehensive overview of the core interactions between the HIV-1 capsid and key host cell factors. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms governing the early stages of HIV-1 infection. This document summarizes quantitative binding data, provides detailed experimental protocols for studying these interactions, and presents visual representations of key pathways and experimental workflows.
HIV-1 Capsid Structure and Function
The HIV-1 capsid is a fullerene cone composed of approximately 1,500 copies of the viral capsid protein (CA or p24). These CA monomers assemble into roughly 250 hexamers and precisely 12 pentamers, the latter being crucial for inducing the curvature of the conical structure.[1] The capsid protects the viral genome from degradation and recognition by innate immune sensors while providing a microenvironment for reverse transcription.[2] The timing and location of capsid "uncoating," or disassembly, is a topic of ongoing research, with evidence suggesting it is a gradual process that may be completed within the host cell nucleus.[2]
Key Host Cell Factor Interactions
The outer surface of the HIV-1 capsid presents a complex landscape for interaction with a variety of host cell proteins. These interactions are often dependent on the quaternary structure of the capsid lattice, with many factors recognizing interfaces that are only present in the assembled hexamers or at the junctions between them.[3]
Promoting Factors:
-
Cyclophilin A (CypA): An abundant cellular protein that binds to a proline-rich loop on the surface of the CA protein.[4] This interaction is thought to stabilize the capsid and shield it from recognition by restriction factors.[5]
-
Cleavage and Polyadenylation Specificity Factor 6 (CPSF6): A nuclear protein that directly binds to a hydrophobic pocket on the CA hexamer.[6][7] This interaction is crucial for nuclear import and directing the pre-integration complex to transcriptionally active regions of the host genome for integration.[8]
-
Nucleoporins (NUPs): Components of the nuclear pore complex (NPC) that facilitate the translocation of the viral core into the nucleus. Key interacting NUPs include NUP358 (also known as RanBP2) and NUP153.[9][10] NUP358 interacts with the capsid via its cyclophilin-like domain, while NUP153 binds to the same pocket as CPSF6.[7][10]
Restriction Factors:
-
TRIM5α (Tripartite Motif-Containing Protein 5α): A species-specific restriction factor that recognizes the assembled HIV-1 capsid lattice.[11] In Old World monkeys, TRIM5α potently restricts HIV-1 infection by binding to the capsid and inducing its premature disassembly.[11][12] Human TRIM5α has a much weaker interaction and is less effective at restricting HIV-1.[11]
-
MxB (Myxovirus resistance protein B): An interferon-inducible protein that inhibits HIV-1 infection by binding to the capsid and blocking its entry into the nucleus.[13][14]
Quantitative Analysis of Capsid-Host Factor Interactions
The affinity of these interactions is a critical determinant of their biological outcome. The following tables summarize the available quantitative data for the binding of key host factors to the HIV-1 capsid.
| Host Factor | Interacting Domain | HIV-1 CA Construct | Method | Dissociation Constant (Kd) | Reference(s) |
| Promoting Factors | |||||
| Cyclophilin A (CypA) | Full-length | CA N-terminal domain | ITC | 7 µM | [15] |
| Nup358 | Cyclophilin-like domain | CA N-terminal domain | ITC | 16 µM | [15] |
| CPSF6 | Peptide (residues 313-327) | CA N-terminal domain | ITC | 9.8 µM | [6] |
| Restriction Factors | |||||
| TRIM5α (rhesus) | SPRY domain | Monomeric CA | - | > 1 mM (very weak) | [16] |
| MxB | Full-length | Assembled CA lattice | Co-pelleting assays | Binds to assembled capsid, no appreciable affinity for hexamers | [14] |
Note on TRIM5α and MxB Affinities: The interaction of TRIM5α and MxB with the HIV-1 capsid is highly dependent on the assembled capsid lattice.[11][14] The low affinity of the monomeric TRIM5α SPRY domain for a single CA protein is overcome by the avidity gained from multivalent interactions with the repeating pattern of the capsid surface.[16] Similarly, MxB recognizes a higher-order structure of the assembled capsid and does not bind to individual CA hexamers.[14] Therefore, a simple dissociation constant (Kd) does not fully capture the biological reality of these interactions.
Experimental Protocols
A variety of biochemical, biophysical, and cell-based assays are employed to study the intricate interactions between the HIV-1 capsid and host cell factors. Below are detailed methodologies for some of the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC is a powerful technique to directly measure the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Protocol for HIV-1 CA-NTD and CPSF6 Peptide Interaction:
-
Protein and Peptide Preparation:
-
Express and purify the N-terminal domain of HIV-1 CA (residues 1-151).
-
Synthesize the CA-binding peptide of CPSF6 (residues 313-327).
-
Dialyze both the protein and peptide extensively against the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Determine the precise concentrations of the protein and peptide solutions.
-
-
ITC Experiment Setup:
-
Load the HIV-1 CA-NTD solution (e.g., 600-800 µM) into the sample cell of the ITC instrument.
-
Load the CPSF6 peptide solution (e.g., 6.2-6.7 mM) into the injection syringe.
-
Set the experimental temperature to 25°C.
-
-
Titration and Data Acquisition:
-
Perform a series of small injections (e.g., 2 µL) of the CPSF6 peptide into the CA-NTD solution.
-
Record the heat change after each injection.
-
Continue the injections until the binding reaction is saturated.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat released per injection.
-
Plot the heat released as a function of the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
In Vitro HIV-1 Capsid Uncoating Assay
This assay measures the stability of the HIV-1 capsid by quantifying the release of CA protein from purified viral cores over time.[1]
Protocol: [1]
-
Isolation of HIV-1 Cores:
-
Produce HIV-1 particles by transfecting a suitable cell line (e.g., 293T) with a proviral DNA construct.
-
Concentrate the virus particles from the cell culture supernatant by ultracentrifugation.
-
Isolate the viral cores by treating the concentrated virions with a mild detergent (e.g., Triton X-100) and sedimenting them through a sucrose gradient.
-
Collect the fractions containing the purified cores.
-
-
Uncoating Reaction:
-
Dilute the purified cores in a suitable buffer (e.g., STE buffer).
-
Incubate the core suspension at 37°C to induce uncoating.
-
At various time points, take aliquots of the reaction.
-
-
Separation of Assembled and Disassembled Capsid:
-
Immediately after taking each aliquot, separate the intact cores (pellet) from the soluble, disassembled CA protein (supernatant) by ultracentrifugation.
-
-
Quantification of CA Protein:
-
Carefully collect the supernatant.
-
Quantify the amount of CA protein in the supernatant using a p24 ELISA.
-
The amount of soluble p24 at each time point reflects the extent of uncoating.
-
-
Data Analysis:
-
Plot the percentage of released CA as a function of time to determine the uncoating kinetics.
-
Yeast Two-Hybrid (Y2H) System for Identifying Protein-Protein Interactions
The Y2H system is a genetic method used to discover protein-protein interactions by taking advantage of the modular nature of transcription factors.
-
Plasmid Construction:
-
Clone the cDNA of the "bait" protein (e.g., HIV-1 CA) into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD).
-
Clone a library of cDNAs from the host cell of interest into a "prey" vector that fuses them to the activation domain (AD) of the same transcription factor (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library plasmids. The yeast strain contains reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the DBD.
-
-
Selection and Screening:
-
Plate the transformed yeast on a selective medium that lacks histidine. Only yeast cells in which the bait and prey proteins interact will be able to grow, as the reconstituted transcription factor will activate the HIS3 reporter gene.
-
Perform a secondary screen, such as a β-galactosidase assay, to confirm the interactions.
-
-
Identification of Interacting Partners:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts in the prey plasmids to identify the host proteins that interact with the bait.
-
Fluorescence Microscopy for Visualizing Capsid Trafficking
Fluorescence microscopy allows for the real-time visualization of HIV-1 capsid trafficking within living cells.
General Protocol:
-
Production of Fluorescently Labeled Virions:
-
Generate HIV-1 particles containing a fluorescently tagged protein. This can be achieved by co-transfecting producer cells with a proviral plasmid and a plasmid encoding a fluorescently tagged viral protein (e.g., Vpr-GFP) or by using viruses with internally labeled Gag proteins (e.g., Gag-iGFP).
-
-
Cell Culture and Infection:
-
Plate target cells (e.g., HeLa or T-cells) on glass-bottom dishes suitable for microscopy.
-
Infect the cells with the fluorescently labeled HIV-1 particles.
-
-
Live-Cell Imaging:
-
Mount the dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).
-
Acquire time-lapse images of the infected cells to track the movement of the fluorescently labeled viral particles.
-
-
Image Analysis:
-
Use image analysis software to track the trajectories of individual viral particles.
-
Analyze the movement patterns (e.g., diffusive, directed motion) to infer interactions with cellular structures like microtubules.
-
By using multi-color imaging, co-localization with fluorescently tagged host factors can also be assessed.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay between the HIV-1 capsid and host factors is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.
Caption: Overview of HIV-1 Capsid Interactions with Host Factors.
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Caption: In Vitro HIV-1 Capsid Uncoating Assay Workflow.
Conclusion and Future Directions
The intricate dance between the HIV-1 capsid and host cell factors is a testament to the complex evolutionary arms race between virus and host. A detailed understanding of these interactions at a molecular and quantitative level is paramount for the development of next-generation antiretroviral therapies. The recent approval of lenacapavir, a first-in-class capsid inhibitor, highlights the therapeutic potential of targeting these processes.
Future research will undoubtedly continue to unravel the complexities of capsid-host interactions. High-resolution structural techniques like cryo-electron tomography will provide unprecedented views of the capsid interacting with host factors in a cellular context. Advanced single-molecule imaging techniques will further illuminate the dynamics of capsid trafficking and uncoating in real-time. A deeper understanding of how the interplay of these various host factors is orchestrated in different cell types will be crucial for developing therapies that can effectively target the virus in all its reservoirs. The continued exploration of this dynamic interface will undoubtedly pave the way for novel strategies to combat HIV-1 infection.
References
- 1. HIV-1 Virus Interactions With Host Proteins: Interaction of the N-terminal Domain of the HIV-1 Capsid Protein With Human Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Insight into HIV-1 Restriction by MxB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cyclophilin Homology Domain-Independent Role for Nup358 in HIV-1 Infection | PLOS Pathogens [journals.plos.org]
- 5. Contribution of MxB oligomerization to HIV-1 capsid binding and restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capsid-dependent host factors in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Three-Fold Axis of the HIV-1 Capsid Lattice Is the Species-Specific Binding Interface for TRIM5α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Innate defenses against HIV | Xiong Laboratory [xiong.yale.edu]
- 11. Structural insight into HIV-1 capsid recognition by rhesus TRIM5α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV-1 capsid undergoes coupled binding and isomerization by the nuclear pore protein NUP358 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV-1 Capsid-Cyclophilin Interactions Determine Nuclear Import Pathway, Integration Targeting and Replication Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRIM5α self-assembly and compartmentalization of the HIV-1 viral capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MxB Is Not Responsible for the Blocking of HIV-1 Infection Observed in Alpha Interferon-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Discovery and Development of Lenacapavir (GS-6207): A First-in-Class HIV-1 Capsid Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lenacapavir (GS-6207) is a pioneering, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein, representing a significant advancement in antiretroviral therapy. Its novel mechanism of action, targeting multiple stages of the viral lifecycle, coupled with its long-acting properties, offers a transformative approach to both the treatment and prevention of HIV-1 infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of Lenacapavir, with a focus on the core scientific data and experimental methodologies that have underpinned its journey from a promising chemical scaffold to a clinically approved therapeutic.
Introduction
The global HIV/AIDS epidemic continues to be a major public health challenge, necessitating the development of novel antiretroviral agents with improved efficacy, safety, and dosing convenience.[1] Lenacapavir (formerly GS-6207) emerged from a dedicated research program initiated in 2006 to identify small-molecule inhibitors of the HIV-1 capsid protein (CA).[2][3] The HIV-1 capsid is a conical protein shell that encases the viral genome and is crucial for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and virion assembly.[4][5] By targeting this previously unexploited viral component, Lenacapavir offers a distinct mechanism of action with no known cross-resistance to existing classes of antiretroviral drugs.[1][6] This guide will detail the scientific journey of Lenacapavir, from its initial discovery through to its comprehensive preclinical and clinical evaluation.
Discovery and Lead Optimization
The discovery of Lenacapavir was the culmination of a decade-long medicinal chemistry effort that began with a high-throughput screening campaign to identify small molecules that could disrupt the protein-protein interactions required for HIV-1 capsid assembly.[2][3] This campaign led to the identification of initial hits, which were then subjected to extensive structure-activity relationship (SAR) studies to enhance their antiviral potency and pharmacokinetic properties.[7]
A key breakthrough was the discovery of a diamide compound, PF-74, which was found to bind at the interface between two adjacent capsid protein monomers.[2] This binding site became the focus of intensive optimization efforts, leading to the development of the GS-CA1 series of compounds.[8] Further refinement of this scaffold, guided by X-ray crystallography and molecular modeling, ultimately resulted in the identification of Lenacapavir (GS-6207).[8][9] Lenacapavir's unique chemical structure allows it to bind with high affinity to a conserved pocket on the capsid protein, thereby disrupting its normal function.[10]
Mechanism of Action
Lenacapavir exerts its potent antiviral activity through a multi-stage mechanism of action that interferes with several critical steps in the HIV-1 life cycle.[4][11] By binding to the interface of capsid protein subunits, Lenacapavir stabilizes the capsid core, leading to aberrant assembly and disassembly processes.[5][12]
This interference disrupts:
-
Early-stage events: Lenacapavir inhibits capsid-mediated nuclear import of the viral pre-integration complex by interfering with its interaction with host cell factors such as CPSF6 and Nup153.[1][10] This blockade prevents the integration of viral DNA into the host genome.
-
Late-stage events: Lenacapavir disrupts the proper assembly of new virions by interfering with the function of the Gag/Gag-Pol polyproteins, leading to the production of malformed and non-infectious viral particles.[4]
This dual mechanism of action contributes to Lenacapavir's high potency and its ability to act at both the beginning and end of the viral replication cycle.
Preclinical Development
In Vitro Antiviral Activity
Lenacapavir demonstrated potent antiviral activity against a broad range of HIV-1 subtypes in various in vitro assays.[13] The half-maximal effective concentration (EC50) values were consistently in the picomolar range across different cell types.[13]
| Cell Type | HIV-1 Strain(s) | EC50 (pM) | Reference(s) |
| MT-4 cells | Laboratory strains | 105 | [13] |
| Human CD4+ T cells | Clinical isolates | 32 | [13] |
| Macrophages | Clinical isolates | 56 | [13] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 23 clinical isolates | 20-160 | [14] |
Table 1: In Vitro Antiviral Activity of Lenacapavir
Pharmacokinetics
Preclinical pharmacokinetic studies in animal models revealed that Lenacapavir possesses properties conducive to a long-acting injectable formulation, including low systemic clearance.[15]
| Species | Administration | Key Findings | Reference(s) |
| Dogs | Oral (100 mg/kg) | No significant effects on cardiovascular, central nervous, or respiratory systems. | [13] |
| Rats | Oral (10 & 100 mg/kg) | No significant effects on central nervous or respiratory systems. | [13] |
| Rats & Dogs | Subcutaneous | Sustained plasma exposure with no unintended rapid drug release. | [15] |
Table 2: Summary of Preclinical Pharmacokinetic and Safety Findings
Clinical Development
Lenacapavir has undergone extensive clinical evaluation in a comprehensive program designed to assess its safety, efficacy, and long-acting potential for both HIV-1 treatment and pre-exposure prophylaxis (PrEP).
Phase 1 Studies
Initial Phase 1 studies in healthy volunteers and people with HIV demonstrated that single subcutaneous doses of Lenacapavir could achieve and maintain plasma concentrations above the EC95 for an extended period.[1] A single subcutaneous dose of 450 mg resulted in a mean maximum reduction in plasma HIV-1 RNA of 2.2 log10 copies/mL by day 9.[9]
CAPELLA Trial (NCT04150068)
The CAPELLA study was a pivotal Phase 2/3 trial that evaluated the efficacy and safety of Lenacapavir in heavily treatment-experienced adults with multidrug-resistant HIV-1.[16][17] Participants received Lenacapavir in combination with an optimized background regimen.[16] The trial met its primary endpoint, with a significantly higher proportion of participants in the Lenacapavir group achieving a viral load reduction of at least 0.5 log10 copies/mL compared to the placebo group.[16] After 2 years of treatment, 82% of participants receiving Lenacapavir in combination with an optimized background regimen achieved virologic suppression.[18]
PURPOSE Trials (PURPOSE 1: NCT04994509 & PURPOSE 2)
The PURPOSE program is a series of clinical trials evaluating the safety and efficacy of twice-yearly injectable Lenacapavir for HIV PrEP.[19][20]
-
PURPOSE 1: This trial enrolled cisgender women in sub-Saharan Africa and demonstrated 100% efficacy, with no HIV infections occurring in the Lenacapavir group.[17][21]
-
PURPOSE 2: This trial enrolled a diverse population of cisgender men who have sex with men, transgender women, transgender men, and gender non-binary individuals. The results showed that twice-yearly Lenacapavir was superior to daily oral Truvada for HIV prevention, with a 96% relative risk reduction.[22]
| Trial | Population | Key Efficacy Finding | Reference(s) |
| CAPELLA | Heavily treatment-experienced adults with MDR HIV-1 | 82% virologic suppression at 2 years with an optimized background regimen. | [18] |
| PURPOSE 1 | Cisgender women | 100% efficacy in preventing HIV infection. | [17][21] |
| PURPOSE 2 | Cisgender MSM, TGW, TGM, GNB individuals | 96% relative risk reduction in HIV incidence compared to background HIV incidence. | [22] |
Table 3: Key Efficacy Results from Lenacapavir Clinical Trials
Pharmacokinetics in Humans
Clinical pharmacokinetic data have confirmed the long-acting profile of Lenacapavir following subcutaneous administration.
| Administration | Tmax | Half-life | Bioavailability (Oral) | Protein Binding | Reference(s) |
| Oral | ~4 hours | 10-12 days | 6-10% | ~99.8% | [1][23] |
| Subcutaneous | ~84 days | 8-12 weeks | - | ~99.8% | [1][23] |
Table 4: Pharmacokinetic Parameters of Lenacapavir in Humans
Resistance
As with all antiretroviral agents, the potential for drug resistance is a key consideration. In vitro and in vivo studies have identified several resistance-associated mutations (RAMs) in the HIV-1 capsid protein that can reduce susceptibility to Lenacapavir.[24] The most common RAMs include Q67H, K70N, N74D, and M66I.[18] The emergence of resistance in clinical trials was often associated with functional Lenacapavir monotherapy, highlighting the importance of combination therapy.[18] Notably, Lenacapavir does not exhibit cross-resistance with other existing classes of antiretroviral drugs.[6]
Experimental Protocols
In Vitro Antiviral Activity Assay (MT-4 Cell-Based)
Objective: To determine the half-maximal effective concentration (EC50) of Lenacapavir against HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., laboratory-adapted strains like IIIB or clinical isolates)
-
Lenacapavir stock solution
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
96-well cell culture plates
-
p24 antigen ELISA kit or Reverse Transcriptase (RT) activity assay kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Dilution: Prepare a serial dilution of Lenacapavir in complete RPMI-1640 medium.
-
Infection: Add the diluted Lenacapavir and a predetermined amount of HIV-1 viral stock to the wells containing the MT-4 cells. Include control wells with virus only (no drug) and cells only (no virus, no drug).
-
Incubation: Incubate the plates for 4-7 days at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: After the incubation period, quantify the extent of viral replication in the cell culture supernatant using either a p24 antigen ELISA or an RT activity assay, following the manufacturer's instructions.
-
Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of viral replication against the log of the Lenacapavir concentration and fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Analysis by LC-MS/MS
Objective: To quantify the concentration of Lenacapavir in plasma samples.
Materials:
-
Plasma samples
-
Lenacapavir analytical standard and a stable isotope-labeled internal standard (SIL-IS)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma in a 96-well plate or microcentrifuge tube, add 150 µL of ACN containing the SIL-IS.
-
Vortex to mix and precipitate the plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: ACN with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Lenacapavir and its SIL-IS.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of known concentrations of Lenacapavir analytical standards prepared in a biological matrix.
-
Quantify the concentration of Lenacapavir in the unknown samples by comparing the peak area ratio of the analyte to the SIL-IS against the calibration curve.
-
Chemical Synthesis of Lenacapavir
The synthesis of Lenacapavir is a multi-step process involving the assembly of several key fragments. A convergent synthetic strategy is typically employed.
A detailed, step-by-step synthesis is beyond the scope of this guide; however, the key transformations include:
-
Sonogashira Coupling: To couple the sulfonyl alkyne fragment to the bis-bromopyridine core.
-
Suzuki Coupling: To introduce the indazole boronic ester fragment.
-
Amide Coupling: To form the amide bond with the chiral amine fragment.
-
Final Modifications: Including mesylation and hydrolysis to yield the final product.
Conclusion
Lenacapavir represents a landmark achievement in HIV-1 drug discovery, offering a novel mechanism of action, potent antiviral activity, and a long-acting formulation that has the potential to transform the landscape of HIV-1 treatment and prevention. Its development journey, from the initial identification of a novel target to the successful completion of pivotal clinical trials, underscores the power of innovative medicinal chemistry and a deep understanding of viral biology. This technical guide has provided a comprehensive overview of the key scientific data and experimental methodologies that have been instrumental in the discovery and development of this first-in-class HIV-1 capsid inhibitor. As Lenacapavir becomes more widely available, it is poised to play a critical role in the global effort to end the HIV epidemic.
References
- 1. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 2. ablinc.com [ablinc.com]
- 3. growingscience.com [growingscience.com]
- 4. profoldin.com [profoldin.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. gilead.com [gilead.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Participant-reported Outcomes from the CAPELLA Clinical Trial of Lenacapavir-based Regimens in Heavily Treatment-experienced Adults with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. hepatochem.com [hepatochem.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. gilead.com [gilead.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. h-h-c.com [h-h-c.com]
- 18. researchgate.net [researchgate.net]
- 19. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 20. hanc.info [hanc.info]
- 21. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. en.hillgene.com [en.hillgene.com]
Preclinical Evaluation of Novel HIV-1 Capsid Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of novel Human Immunodeficiency Virus Type-1 (HIV-1) capsid inhibitors. The HIV-1 capsid is a critical viral structure involved in multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and virion assembly, making it a promising target for antiretroviral therapy.[1][2] This guide summarizes key preclinical data for prominent novel capsid inhibitors, details essential experimental methodologies, and visualizes complex biological pathways and workflows to facilitate research and development in this area.
Overview of Novel HIV-1 Capsid Inhibitors
A new generation of antiretroviral drugs, HIV-1 capsid inhibitors, function by binding to the viral capsid protein (CA), a crucial component for viral replication. This interference disrupts multiple phases of the HIV-1 life cycle. One of the most advanced capsid inhibitors is Lenacapavir (formerly GS-6207), which has demonstrated potent antiviral activity in preclinical and clinical settings.[2][3][4] Other significant novel capsid inhibitors in preclinical development include VH4004280 and VH4011499, which have shown picomolar efficacy against a range of HIV-1 strains.[1][5][6] Older compounds like PF-3450074 (PF-74) and the pyrrolopyrazolones BI-1 and BI-2 have been instrumental in validating the capsid as a drug target, although they possess lower potency compared to newer agents.[7][8][9]
Quantitative Preclinical Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity data for several novel HIV-1 capsid inhibitors. This allows for a direct comparison of their potency and therapeutic index.
Table 1: In Vitro Antiviral Activity of Novel HIV-1 Capsid Inhibitors
| Inhibitor | Cell Line | HIV-1 Strain(s) | EC50 | Reference(s) |
| Lenacapavir (GS-6207) | MT-4 | HIV-1 (unspecified) | 105 pM | [10] |
| Human CD4+ T cells | HIV-1 (unspecified) | 32 pM | [10] | |
| Macrophages | HIV-1 (unspecified) | 56 pM | [10] | |
| Various | 23 clinical isolates | 20–160 pM | [10] | |
| Various | HIV-2 isolates | 885 pM | [10] | |
| VH4004280 (VH-280) | MT-2 | NLRepRluc-WT | 0.093 ± 0.021 nM | [11] |
| A3R5-GFP/Luc | NL4-3 | 0.17 nM | [5][6] | |
| A3R5-GFP/Luc | BAL | 0.13 ± 0.05 nM | [5][6] | |
| A3R5-GFP/Luc | HXB2 | 0.085 ± 0.045 nM | [5][6] | |
| MT-2 | 48 clinical isolates | Median: 0.28 nM (Range: 0.08–0.93 nM) | [5] | |
| VH4011499 (VH-499) | MT-2 | NLRepRluc-WT | 0.023 ± 0.008 nM | [11] |
| A3R5-GFP/Luc | NL4-3 | 0.042 nM | [5][6] | |
| A3R5-GFP/Luc | BAL | 0.020 ± 0.003 nM | [5][6] | |
| A3R5-GFP/Luc | HXB2 | 0.026 ± 0.008 nM | [5][6] | |
| MT-2 | 48 clinical isolates | Median: 0.058 nM (Range: 0.021–0.13 nM) | [5] | |
| PF-3450074 (PF-74) | SupT1 | Wild-type HIV-1 | ~0.3 µM | [12] |
| TZM-bl | Wild-type HIV-1 | <0.5 µM | [12] | |
| PBMCs | Various isolates | 8-640 nM | [7] | |
| BI-2 | Various | Wild-type HIV-1 | 3 µM | [8][9] |
Table 2: In Vitro Cytotoxicity of Novel HIV-1 Capsid Inhibitors
| Inhibitor | Cell Line | CC50 | Reference(s) |
| Lenacapavir (GS-6207) | Not specified | Not specified in provided abstracts | |
| VH4004280 (VH-280) | MT-2 | >20 µM | [11] |
| VH4011499 (VH-499) | MT-2 | >20 µM | [11] |
| PF-3450074 (PF-74) | PBMCs | 90.5 ± 5.9 µM | [7] |
| BI-2 | Not specified | Not specified in provided abstracts |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of HIV-1 capsid inhibitors.
Antiviral Activity Assay (p24 ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
Materials:
-
96-well microtiter plates pre-coated with a mouse monoclonal anti-p24 antibody.
-
Cell culture supernatant from HIV-1 infected cells treated with test compounds.
-
Recombinant p24 antigen standard.
-
Biotinylated human polyclonal anti-p24 antibody.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB or OPD substrate solution.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Lysis buffer (if measuring intracellular p24).
Procedure:
-
Sample Preparation:
-
Assay Procedure:
-
Add 100 µL of standards and diluted samples to the pre-coated wells.[13]
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells 3-5 times with wash buffer.[13]
-
Add 100 µL of biotinylated detector antibody to each well and incubate for 1 hour at 37°C.[14]
-
Wash the wells as described above.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.[14]
-
Wash the wells as described above.
-
Add 100 µL of TMB or OPD substrate solution and incubate for 30 minutes at room temperature in the dark.[14]
-
Add 100 µL of stop solution to each well.[14]
-
-
Data Analysis:
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of the test compounds.
Materials:
-
96-well plates with cultured cells.
-
Test compounds at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
In Vitro HIV-1 Capsid Assembly Assay
This assay monitors the self-assembly of recombinant HIV-1 capsid protein into higher-order structures, such as tubes or spheres, and the effect of inhibitors on this process.
Materials:
-
Purified recombinant HIV-1 capsid (CA) protein.
-
Assembly buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl, 5 mM β-mercaptoethanol).[16]
-
Test compounds.
-
Fluorescently labeled CA protein or a fluorescent dye that binds to assembled capsids.
Procedure:
-
Reaction Setup:
-
Monitoring Assembly:
-
Monitor the increase in fluorescence or light scattering over time at 37°C using a fluorescence plate reader or spectrophotometer.[18]
-
-
Data Analysis:
-
Plot the fluorescence intensity or absorbance against time to observe the kinetics of capsid assembly.
-
Compare the assembly rates and extents in the presence and absence of the inhibitor to determine its effect on capsid assembly.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the preclinical study of HIV-1 capsid inhibitors.
HIV-1 Nuclear Import Pathway Targeted by Capsid Inhibitors
Caption: HIV-1 nuclear import pathway and the inhibitory action of capsid inhibitors.
Dual Mechanism of Action of Potent Capsid Inhibitors
Caption: Dual mechanism of action of potent HIV-1 capsid inhibitors targeting both early and late stages of the viral lifecycle.
Experimental Workflow for Preclinical Evaluation of HIV-1 Capsid Inhibitors
Caption: A generalized experimental workflow for the preclinical evaluation of novel HIV-1 capsid inhibitors.
In Vivo Preclinical Models
Humanized mouse models are crucial for the in vivo evaluation of HIV-1 capsid inhibitors.[19][20] These models involve engrafting immunodeficient mice with human hematopoietic stem cells or peripheral blood mononuclear cells, creating a system that supports HIV-1 infection and allows for the assessment of therapeutic efficacy.[19]
Commonly Used Humanized Mouse Models:
-
hu-PBL Model: Injected with human peripheral blood mononuclear cells. Useful for short-term studies and rapid screening of antiretroviral drugs.
-
hu-HSC Model: Reconstituted with human hematopoietic stem cells, leading to the development of a multi-lineage human immune system. Suitable for longer-term studies of HIV-1 pathogenesis and persistence.
-
BLT (Bone Marrow/Liver/Thymus) Model: Generated by implanting human fetal liver and thymus tissues, followed by injection of autologous fetal liver-derived hematopoietic stem cells. This model provides a robust human immune system reconstitution, including T-cell education in the human thymus.
Preclinical Evaluation in Humanized Mice:
-
Model Generation: Humanized mice are generated using one of the methods described above.
-
HIV-1 Infection: Mice are infected with a relevant HIV-1 strain.
-
Treatment: Infected mice are treated with the investigational capsid inhibitor, often via subcutaneous injection for long-acting formulations.
-
Monitoring: Viral load in the plasma is monitored over time using methods like RT-qPCR. CD4+ T cell counts are also measured to assess immune reconstitution.
-
Data Analysis: The efficacy of the inhibitor is determined by the reduction in viral load and the preservation of CD4+ T cells compared to untreated controls.
Conclusion
The preclinical development of novel HIV-1 capsid inhibitors represents a significant advancement in the search for new antiretroviral therapies. Compounds like Lenacapavir and the emerging VH-series of inhibitors demonstrate exceptional potency and novel mechanisms of action that can overcome existing drug resistance. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and evaluation of next-generation capsid-targeting agents. The use of robust in vitro assays and predictive in vivo humanized mouse models is essential for successfully translating these promising preclinical candidates into effective clinical treatments for HIV-1 infection.
References
- 1. journals.asm.org [journals.asm.org]
- 2. eaglebio.com [eaglebio.com]
- 3. Lenacapavir: A capsid inhibitor for HIV-1 treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 10. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medinfo.gsk.com [medinfo.gsk.com]
- 12. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldengatebio.com [goldengatebio.com]
- 14. hanc.info [hanc.info]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Clinical targeting of HIV capsid protein with a long-acting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Humanized Mouse Models for Preclinical Evaluation of HIV Cure Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Humanized mouse models for preclinical evaluation of HIV cure strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of HIV-1 Capsid Inhibitor Binding Sites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding site characterization for HIV-1 capsid inhibitors. It includes quantitative binding data for key inhibitors, detailed experimental protocols for essential biophysical assays, and visualizations of the inhibitor mechanism of action and experimental workflows.
Introduction to HIV-1 Capsid Inhibitors
The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral RNA genome and essential enzymes. This structure plays a critical role in multiple stages of the viral life cycle, including the transport of the viral complex to the nucleus, uncoating, and the assembly of new virions.[1] Due to its crucial and multifaceted role, the HIV-1 capsid has emerged as a promising target for a new class of antiretroviral drugs known as capsid inhibitors.
These inhibitors function by binding to specific sites on the capsid protein (CA), thereby interfering with its normal function.[1] This can lead to the destabilization or over-stabilization of the capsid, preventing proper disassembly (uncoating) and subsequent release of the viral genome, or disrupting the assembly and maturation of new viral particles.[2][3] The primary binding site for the most promising capsid inhibitors is a hydrophobic pocket located at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the capsid hexamer.[4][5] This pocket is also utilized by host cell factors, such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (Nup153), which are essential for nuclear import of the virus.[4][6] By binding to this site, inhibitors can competitively block the interaction with these host factors.[6]
This guide focuses on the characterization of these binding sites and the inhibitors that target them, with a particular emphasis on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Quantitative Binding Data of Key HIV-1 Capsid Inhibitors
The affinity and potency of HIV-1 capsid inhibitors are quantified using various parameters such as the dissociation constant (Kd), inhibition constant (Ki), and the half-maximal effective or inhibitory concentrations (EC50 or IC50). The table below summarizes these values for several key capsid inhibitors.
| Inhibitor | Target | Kd | Ki | IC50 | EC50 | Reference(s) |
| Lenacapavir (GS-6207) | HIV-1 CA Hexamer | 4.5 x 10⁻¹² M | - | - | 23-105 pM | [7][8] |
| HIV-1 CA Hexamer (Q67H mutant) | ~5-fold reduction vs WT | - | - | - | [9] | |
| HIV-1 CA Hexamer (N74D mutant) | ~20-fold reduction vs WT | - | - | - | [9] | |
| HIV-1 CA Hexamer (Q67H/N74D mutant) | ~150-fold reduction vs WT | - | - | - | [9] | |
| PF-74 | HIV-1 CA Hexamer | 176 ± 78 nM | - | 0.6 - 1.5 µM | 8 - 640 nM | [2][7] |
| HIV-1 CA Hexamer (14C/45C mutant) | 0.086 ± 0.026 µM | - | - | - | [2] | |
| HIV-1 CA Hexamer (4Mut mutant) | 0.232 ± 0.068 µM | - | - | - | [2] | |
| BI-2 | HIV-1 CA-NTD | - | - | - | 1.8 µM | [10] |
| GS-CA1 | HIV-1 CA Hexamer | - | - | - | 140 pM | [11] |
| CAP-1 | HIV-1 CA-NTD | - | - | - | ~100 µM (95% inhibition) | [12] |
| C1 | HIV-1 CA-NTD | - | - | 57 µM | - | [10] |
Experimental Protocols
The characterization of inhibitor binding to the HIV-1 capsid relies on a suite of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a powerful technique for measuring binding events in solution. It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (the protein), the tumbling rate slows, leading to an increase in polarization.
Objective: To determine the binding affinity (Kd) of an inhibitor to the HIV-1 capsid protein.
Materials:
-
Purified, fluorescently labeled HIV-1 CA protein (or a peptide derived from the binding site).
-
Unlabeled inhibitor compound.
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0).[13]
-
384-well black microplates.
-
Fluorescence polarization plate reader.
Protocol:
-
Tracer Concentration Optimization: a. Prepare a serial dilution of the fluorescently labeled CA protein in the assay buffer. b. Measure the fluorescence polarization of each dilution to determine the optimal tracer concentration that gives a stable and robust signal.
-
Saturation Binding Experiment: a. In a 384-well plate, mix a fixed concentration of the fluorescently labeled CA with varying concentrations of the unlabeled CA protein (as a competitor) to determine the binding affinity of the tracer itself. b. Incubate at room temperature for 1-2 hours, protected from light.[13] c. Measure the fluorescence polarization.
-
Competitive Binding Assay: a. In a 384-well plate, add the optimized concentration of the fluorescently labeled CA. b. Add a serial dilution of the inhibitor compound. c. Add a fixed concentration of the unlabeled CA protein. d. Incubate at room temperature for 1-2 hours. e. Measure the fluorescence polarization. The decrease in polarization is proportional to the displacement of the tracer by the inhibitor.
-
Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value. c. Calculate the Ki from the IC50 using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants of an inhibitor binding to the HIV-1 capsid.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified HIV-1 CA protein (ligand).
-
Inhibitor compound (analyte).
-
Running buffer (e.g., PBS with 0.005% P20 surfactant).
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine).
Protocol:
-
Ligand Immobilization: a. Activate the sensor chip surface using a 1:1 mixture of EDC and NHS. b. Inject the purified HIV-1 CA protein over the activated surface to achieve covalent immobilization via amine coupling. c. Deactivate any remaining active esters with an injection of ethanolamine.
-
Binding Analysis: a. Prepare a series of dilutions of the inhibitor compound in running buffer. b. Inject the inhibitor solutions over the immobilized CA surface at a constant flow rate. c. Monitor the association phase as the inhibitor binds to the CA. d. After the association phase, flow running buffer over the surface to monitor the dissociation phase. e. Between each inhibitor concentration, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., low pH glycine) to remove the bound inhibitor.
-
Data Analysis: a. The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters ka and kd. b. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules. It is the gold standard for determining the thermodynamic parameters of a binding interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an inhibitor binding to the HIV-1 capsid.
Materials:
-
Isothermal titration calorimeter.
-
Purified HIV-1 CA protein.
-
Inhibitor compound.
-
Dialysis buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, pH 7.5, with 3% DMSO if required for inhibitor solubility).[14]
Protocol:
-
Sample Preparation: a. Dialyze both the CA protein and the inhibitor solution extensively against the same buffer to minimize heats of dilution. b. Degas both solutions immediately before the experiment to prevent air bubbles. c. Accurately determine the concentrations of the protein and inhibitor.
-
ITC Experiment: a. Fill the sample cell of the calorimeter with the CA protein solution (e.g., 35 µM).[14] b. Fill the injection syringe with the inhibitor solution (e.g., 600 µM).[14] c. Set the experimental temperature (e.g., 25°C).[14] d. Perform a series of small, sequential injections of the inhibitor into the protein solution. e. The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: a. The raw data (heat change per injection) is integrated to obtain a titration curve (enthalpy vs. molar ratio). b. This curve is then fitted to a binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. c. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated from these values using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structural information about the protein-inhibitor complex, revealing the precise binding mode and key interactions.
Objective: To determine the atomic-level structure of an inhibitor bound to the HIV-1 capsid protein.
Materials:
-
Highly purified and concentrated HIV-1 CA protein.
-
Inhibitor compound.
-
Crystallization screens and reagents.
-
X-ray diffraction equipment (synchrotron or in-house source).
Protocol:
-
Complex Formation: a. Co-crystallization: Incubate the purified CA protein with a molar excess of the inhibitor before setting up crystallization trials. b. Soaking: Grow crystals of the apo CA protein first, and then soak these crystals in a solution containing the inhibitor.
-
Crystallization: a. Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion methods (sitting or hanging drop). b. Optimize the initial hit conditions to obtain diffraction-quality crystals.
-
Data Collection: a. Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen. b. Mount the crystal on the X-ray diffractometer and collect a complete diffraction dataset.
-
Structure Determination and Refinement: a. Process the diffraction data (indexing, integration, scaling). b. Solve the crystal structure using molecular replacement with a known CA structure as a search model. c. Build the inhibitor into the electron density map and refine the protein-inhibitor complex structure to high resolution.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of HIV-1 capsid inhibitors and the general workflows for the experimental protocols described above.
Caption: Mechanism of Action of HIV-1 Capsid Inhibitors.
Caption: General Experimental Workflows for Inhibitor Binding Characterization.
Conclusion
The characterization of HIV-1 capsid inhibitor binding sites is a critical component of modern antiretroviral drug discovery. The detailed understanding of the quantitative binding affinities, the precise molecular interactions, and the functional consequences of inhibitor binding allows for the rational design of more potent and effective therapeutics. The experimental methodologies outlined in this guide provide a robust framework for researchers to comprehensively evaluate novel capsid inhibitors and contribute to the development of next-generation treatments for HIV-1 infection.
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 (Journal Article) | OSTI.GOV [osti.gov]
- 6. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. natap.org [natap.org]
- 8. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection [mdpi.com]
- 9. HIV-1 Uncoating: Connection to Nuclear Entry and Regulation by Host Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the multi-stage inhibition mechanism of capsid inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The viral capsid, a protein shell encapsulating the viral genome, is a critical component for viral replication, playing an active role in numerous stages of the viral life cycle, including assembly, maturation, trafficking, uncoating, and nuclear import.[1] Its essential and multifaceted nature makes it a prime target for a novel class of antiviral agents known as capsid inhibitors. These inhibitors disrupt the function of the capsid protein (CA), offering a distinct mechanism of action compared to traditional antiviral drugs that typically target viral enzymes.[2] This guide provides an in-depth technical overview of the multi-stage inhibition mechanisms of capsid inhibitors, with a focus on Human Immunodeficiency Virus-1 (HIV-1), Hepatitis B Virus (HBV), and Enteroviruses.
Multi-Stage Inhibition Mechanism
Capsid inhibitors exhibit a remarkable ability to interfere with multiple, distinct phases of the viral lifecycle, a characteristic that underscores their potential as potent therapeutics. This multi-stage inhibition can be broadly categorized into early-stage and late-stage effects.
Early-Stage Inhibition: This phase of inhibition targets the incoming viral capsid after it has entered the host cell. Key processes disrupted include:
-
Uncoating/Disassembly: For successful replication, the viral capsid must disassemble in a controlled manner to release the viral genome into the cytoplasm. Some capsid inhibitors stabilize the capsid, preventing this crucial uncoating step.[2]
-
Nuclear Import: In the case of retroviruses like HIV-1, the viral pre-integration complex, which includes the genome, must be transported into the nucleus. Capsid inhibitors can interfere with the capsid's interaction with host cell factors required for nuclear import.[3]
Late-Stage Inhibition: This phase of inhibition targets the formation of new viral particles within the infected host cell. Key processes disrupted include:
-
Assembly: The proper assembly of new capsids from newly synthesized capsid proteins is essential for producing infectious progeny virions. Capsid inhibitors can interfere with this process in two primary ways:
-
Assembly Acceleration: Some inhibitors, particularly those targeting HBV, accelerate the kinetics of capsid assembly, leading to the formation of empty, non-infectious capsids that do not contain the viral genome.[4]
-
Assembly Misdirection: Other inhibitors cause capsid proteins to assemble into aberrant, non-functional structures, preventing the formation of viable virions.[4]
-
-
Maturation: For some viruses, a maturation step is required after assembly to produce an infectious particle. Capsid inhibitors can interfere with the structural rearrangements that occur during maturation.
The ability of a single compound to act at multiple stages provides a powerful and comprehensive blockade of viral replication, potentially reducing the likelihood of the emergence of drug resistance.[5]
Quantitative Data on Capsid Inhibitor Efficacy
The potency of capsid inhibitors is determined through various in vitro and cell-based assays. The following tables summarize key quantitative data for representative capsid inhibitors against HIV-1, HBV, and Enteroviruses.
Table 1: Quantitative Data for HIV-1 Capsid Inhibitors
| Inhibitor | Target | Assay Type | EC50 | CC50 | Kd | Reference |
| Lenacapavir (GS-6207) | HIV-1 CA | Antiviral (MT-4 cells) | 100 pM | > 50 µM | 200 pM (to hexamer) | [6][7] |
| GS-CA1 | HIV-1 CA | Antiviral (MT-4 cells) | 240 ± 40 pM | > 50 µM | - | [3] |
| PF-3450074 (PF-74) | HIV-1 CA | Antiviral (MT-4 cells) | 1,239 ± 257 nM | 32.2 ± 9.3 µM | 1.75 µM (to hexamer) | [3][8] |
| GSK878 | HIV-1 CA | Antiviral (MT-2 cells) | 39 pM | > 20 µM | - | [9] |
| BI-2 | HIV-1 CA | Antiviral | - | - | 2.8 µM (to hexamer) | [10] |
Table 2: Quantitative Data for HBV Capsid Assembly Modulators (CAMs)
| Inhibitor | Class | Target | Assay Type | EC50 | Reference |
| RG7907 (CAM-Ah) | HAP | HBV Core Protein | HBV DNA Replication | 62 ± 18 nM | [11] |
| ALG-005398 (CAM-At) | non-HAP | HBV Core Protein | HBV DNA Replication | 3.21 ± 1.45 nM | [11] |
| ALG-005863 (CAM-Ai) | non-HAP | HBV Core Protein | HBV DNA Replication | 30.95 ± 12.59 nM | [11] |
| BAY 41-4109 | HAP | HBV Core Protein | Virion Secretion | - | [12] |
| AT-130 | Phenylpropenamide | HBV Core Protein | Capsid Assembly | - | [13] |
Table 3: Quantitative Data for Enterovirus Capsid Inhibitors
| Inhibitor | Target | Virus | Assay Type | EC50 | CC50 | Reference |
| Pleconaril | VP1 | Enterovirus (various) | CPE Reduction | ≤0.03 µM | - | [14] |
| Pocapavir | VP1 | Poliovirus (various) | CPE Reduction | 0.003 - 0.126 µM | - | [14] |
| R856932 | VP1 | EV-D68 | CPE Reduction | 0.46 µM | 32.0 µM | [15] |
| MDL-860 | VP1 | PV-1, CV-B4 | CPE Reduction | 0.2 - 4 µM | - | [16] |
| Oxoglaucine | VP1 | PV-1, CV-B4, CV-A9 | CPE Reduction | 0.05 - 0.2 µM | - | [16] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of capsid inhibitors. Below are outlines of key experimental protocols.
HIV-1 Capsid Assembly Inhibition Assay (In Vitro)
This assay monitors the ability of a compound to inhibit the in vitro assembly of purified recombinant HIV-1 capsid protein into tubular structures, mimicking mature capsids.
Materials:
-
Purified recombinant HIV-1 capsid (CA) protein
-
Assembly buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl, 5 mM BME)
-
Test compound dissolved in DMSO
-
Ficoll-70 (optional, as a molecular crowding agent)
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of purified HIV-1 CA protein.
-
Prepare serial dilutions of the test compound in assembly buffer.
-
In a multi-well plate, mix the CA protein with the test compound or DMSO (vehicle control) at various concentrations. The final CA concentration is typically around 20 µM.[17]
-
Incubate the plate under conditions that promote assembly (e.g., 4°C for 24-48 hours).[18]
-
Trigger the assembly reaction (e.g., by adjusting salt concentration or temperature).
-
Monitor the kinetics of CA polymerization by measuring the increase in optical density at 350 nm over time using a spectrophotometer.[17]
-
The extent of inhibition is calculated by comparing the rate and extent of assembly in the presence of the compound to the vehicle control.
HBV Capsid Assembly Assay (Cell-Based)
This assay evaluates the effect of compounds on the assembly of HBV capsids in a cellular context.
Materials:
-
HBc-producing mammalian cell line (e.g., BHK-21 cells transfected with an HBc expression vector)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Lysis buffer
-
Native agarose gel electrophoresis system
-
Antibodies against HBV core protein (anti-HBc)
-
Western blotting apparatus and reagents
Protocol:
-
Seed the HBc-producing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO for 24 hours.[12]
-
Lyse the cells to release the cytoplasmic contents.
-
Separate the cell lysates on a native agarose gel to preserve the integrity of assembled capsids.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-HBc antibody to detect assembled capsids and assembly intermediates.
-
Aberrant assembly or a decrease in the amount of correctly assembled capsids in the presence of the compound indicates inhibitory activity.[12]
Enterovirus Uncoating Inhibition Assay (CPE Reduction Assay)
This cell-based assay determines the ability of a compound to inhibit the cytopathic effect (CPE) caused by enterovirus infection, often by preventing uncoating.
Materials:
-
Susceptible host cell line (e.g., HeLa or RD cells)
-
Enterovirus stock
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
96-well plates
-
MTS/PMS solution for cell viability assessment
-
Microplate reader
Protocol:
-
Seed the host cells in a 96-well plate and incubate overnight to form a monolayer.[19]
-
Prepare serial dilutions of the test compound in assay medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with a known titer of enterovirus (e.g., 100 TCID50).[16] Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Incubate the plate for 3-4 days until complete CPE is observed in the virus control wells.[19]
-
Assess cell viability by adding MTS/PMS solution and measuring the absorbance at 498 nm.[19]
-
The percentage of CPE inhibition is calculated, and the EC50 value is determined from the dose-response curve.
Visualizing Inhibition Mechanisms and Workflows
Graphviz diagrams are provided below to illustrate the multi-stage inhibition mechanisms and key experimental workflows.
Caption: Multi-stage inhibition of the viral life cycle by capsid inhibitors.
Caption: HIV-1 life cycle and points of inhibition by Lenacapavir.
Caption: Mechanism of action of HBV Capsid Assembly Modulators (CAMs).
Caption: Experimental workflow for an Enterovirus CPE reduction assay.
Conclusion
Capsid inhibitors represent a promising new frontier in antiviral therapy. Their unique, multi-stage mechanism of action offers the potential for high potency and a high barrier to resistance. The continued development of these compounds, supported by robust in vitro and cell-based assays, holds great promise for the treatment of a wide range of viral diseases. This guide has provided a technical overview of the core principles of capsid inhibition, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in this exciting field.
References
- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. GS-CA Compounds: First-In-Class HIV-1 Capsid Inhibitors Covering Multiple Grounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the HIV-1 Capsid: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The HIV-1 capsid is a conical protein shell that is fundamental to the viral life cycle. Far from being a passive container for the viral genome, the capsid is a dynamic structure that orchestrates multiple critical events, including reverse transcription, trafficking to the nucleus, and nuclear import. Its essential and multifaceted roles make it a prime target for novel antiretroviral therapies. This technical guide provides a comprehensive overview of the foundational research on the HIV-1 capsid, detailing its structure, function, and the key experimental methodologies used to elucidate its properties. Quantitative data are presented in tabular format for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.
The Architecture of the HIV-1 Capsid
The mature HIV-1 capsid is a fullerene cone, a unique structure in biology, composed of the viral capsid protein (CA or p24). This intricate assembly is formed from approximately 250 hexamers and precisely 12 pentamers of the CA protein, creating a lattice that encloses the viral RNA genome and essential enzymes like reverse transcriptase and integrase.[1][2] The CA protein itself has two folded domains, the N-terminal domain (NTD) and the C-terminal domain (CTD), connected by a flexible linker.[3] The precise arrangement and interactions between these domains and subunits are critical for the capsid's stability and function.[3]
Table 1: Quantitative Properties of the HIV-1 Capsid
| Property | Value |
| Constituent Protein | Capsid (CA/p24) |
| Number of CA Monomers | ~1,200 - 1,500[3][4] |
| Number of Hexamers | ~250[1][5] |
| Number of Pentamers | 12[1][5] |
| Dimensions | ~100-120 nm (length), ~60 nm (wide end), ~20 nm (narrow end)[6] |
| Total Mass | ~64 million atoms (including solvent)[7] |
The Central Role of the Capsid in the HIV-1 Life Cycle
The capsid is a key player throughout the early stages of HIV-1 infection, from the moment it enters the cytoplasm until the viral DNA is integrated into the host genome.
Post-Entry Events and Reverse Transcription
Upon fusion of the viral and cellular membranes, the capsid is released into the cytoplasm.[3] It acts as a protective vessel, shielding the viral genome from host cell restriction factors and innate immune sensors.[1][8] The capsid also provides a confined environment that is thought to be optimal for the process of reverse transcription, where the viral RNA is converted into DNA.[1][9]
Trafficking and Nuclear Import
The capsid then hijacks the host cell's cytoskeleton, particularly microtubules, to travel towards the nucleus.[10] While it was once believed that the capsid disassembles in the cytoplasm, there is now substantial evidence that the intact or nearly intact capsid can pass through the nuclear pore complex (NPC).[8][9] This remarkable feat is mediated by interactions between the capsid surface and specific nucleoporins, such as Nup153, and host factors like CPSF6.[5][10]
References
- 1. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Interactions of the HIV-1 Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Capsid: The Multifaceted Key Player in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disassembling the Nature of Capsid: Biochemical, Genetic, and Imaging Approaches to Assess HIV-1 Capsid Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Function, and Interactions of the HIV-1 Capsid Protein [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. HIV Capsid Protein Genetic Diversity Across HIV-1 Variants and Impact on New Capsid-Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capsid-dependent host factors in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Druggable Pockets of the HIV-1 Capsid Protein
For Researchers, Scientists, and Drug Development Professionals
The Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA) has emerged as a critical and viable target for antiretroviral therapy. Its central role in multiple stages of the viral lifecycle, from uncoating and nuclear import to assembly and maturation, presents a wealth of opportunities for therapeutic intervention. This in-depth technical guide provides a comprehensive exploration of the druggable pockets within the HIV-1 capsid protein, detailing the molecular interactions, the inhibitors that target them, and the experimental methodologies used to characterize these interactions.
Overview of the HIV-1 Capsid Protein Structure
The HIV-1 capsid is a conical shell composed of approximately 1,500 CA protein monomers arranged into ~200–250 hexamers and 12 pentamers.[1] Each CA monomer consists of two independently folded domains: an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible linker. The stability and plasticity of the capsid are crucial for its function, and these properties are dictated by the intricate network of intra- and inter-subunit interactions.
Key Druggable Pockets of the HIV-1 Capsid
Several distinct pockets on the surface of the CA protein have been identified as sites for therapeutic intervention. These pockets are often located at interfaces between CA monomers, making them critical for capsid assembly, stability, and interaction with host cell factors.
The NTD-CTD Intersubunit Pocket (The "PF74/Lenacapavir" Pocket)
This is arguably the most well-characterized and clinically relevant druggable pocket on the HIV-1 capsid. It is a deep hydrophobic pocket formed at the interface between the NTD of one CA monomer and the CTD of an adjacent monomer within a hexamer.[2][3] This site is also the binding location for essential host factors like Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are crucial for nuclear import and integration.[1][2]
Inhibitors targeting this pocket can have a dual mechanism of action: they can destabilize the incoming capsid during early-stage infection and interfere with capsid assembly and maturation during the late stage.
Key Inhibitors:
-
Lenacapavir (GS-6207): A first-in-class, long-acting capsid inhibitor approved for the treatment of multidrug-resistant HIV-1.[4][5] It exhibits picomolar potency and works by hyper-stabilizing the capsid, leading to premature uncoating failure.[6]
-
GS-CA1: A potent capsid inhibitor that, like Lenacapavir, stabilizes the HIV-1 core and inhibits the interaction with host factors.[1][7]
-
PF-3450074 (PF74): An extensively studied small molecule that binds to this pocket and has been instrumental in its characterization.[2][8] PF74 has been shown to accelerate uncoating of the HIV-1 core.[1]
The CAP-1 Binding Site
This pocket is located at the base of the NTD helical bundle and is an induced-fit pocket, meaning it forms upon ligand binding.[9] The binding of inhibitors to this site can distort the conformation of the CA protein, thereby interfering with capsid assembly.
Key Inhibitor:
-
CAP-1: One of the first small molecules identified to inhibit HIV-1 capsid assembly.[10] It has been shown to cause the formation of aberrant, non-infectious virions.
The BI-2 Binding Site
This site is located on the outer surface of the NTD, between helices 4 and 7.[9][11] Inhibitors targeting this pocket have been shown to reduce the stability of the capsid and inhibit HIV-1 replication.
Key Inhibitors:
-
BI-1 and BI-2: These pyrrolopyrazolone compounds bind to this site and inhibit a post-entry step of viral replication, likely by stabilizing the viral capsid.[11] Resistance mutations to these compounds map to this binding pocket.[12]
The Benzimidazole Binding Site
A unique binding site located at the apex of the NTD helical bundle has been identified for a series of benzimidazole inhibitors.[13] This site is distinct from the other characterized inhibitor binding sites.
The CTD Dimerization Interface
The dimerization of the CTD is a critical step in capsid assembly. Peptides and small molecules that bind to the hydrophobic groove on the CTD can inhibit this dimerization and, consequently, capsid formation.
Key Inhibitor:
-
Capsid Assembly Inhibitor (CAI) peptide: A 12-mer peptide that binds to a conserved hydrophobic groove of the CTD and inhibits virus assembly in vitro.[14]
Quantitative Data on Inhibitor Binding
The following tables summarize the available quantitative data for the binding of various inhibitors to the HIV-1 capsid protein.
Table 1: Binding Affinities (Kd) of Inhibitors to HIV-1 Capsid Protein
| Inhibitor | Binding Site | Method | Kd (µM) | Reference |
| Lenacapavir (GS-6207) | NTD-CTD Intersubunit Pocket | SPR | ~0.0002 (to hexamers), ~0.002 (to monomers) | [15] |
| Lenacapavir (Q67H mutant) | NTD-CTD Intersubunit Pocket | SPR | 5-fold reduction in affinity | [4] |
| Lenacapavir (N74D mutant) | NTD-CTD Intersubunit Pocket | SPR | - | [4] |
| PF74 | NTD-CTD Intersubunit Pocket | - | - | |
| BI-2 | BI-2 Binding Site | - | 1.2 | [8] |
| Compound 34 | NTD-NTD Interface | SPR | 11.8 ± 4.7 | [16] |
| CypA | CypA Binding Loop | SPR | 19 - 21.8 | [17][18] |
Table 2: Antiviral Activity of Capsid Inhibitors
| Inhibitor | EC50 | Cell Type | Reference |
| Lenacapavir (GS-6207) | 5-50 nM (reverse transcription), 0.5-5 nM (nuclear import), 0.05-0.5 nM (integration) | Cell culture assays | [4] |
| GS-CA1 | - | - | |
| PF74 | - | - | |
| BI-1 | 7.5 ± 2.1 µM | Multiple-round infection | [10] |
| BI-2 | 1.4 ± 0.66 µM | Multiple-round infection | [10] |
| Compound 34 | - | PBMCs | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize druggable pockets on the HIV-1 capsid protein.
X-Ray Crystallography of CA-Inhibitor Complexes
Objective: To determine the high-resolution three-dimensional structure of the HIV-1 capsid protein in complex with a small molecule inhibitor.
Methodology:
-
Protein Expression and Purification:
-
The gene encoding the HIV-1 CA protein (full-length or specific domains like the NTD) is cloned into an expression vector (e.g., pET-11a) and transformed into E. coli (e.g., BL21(DE3)).
-
Protein expression is induced with IPTG, and cells are harvested and lysed.
-
The CA protein is purified using a series of chromatography steps, such as ion exchange, hydrophobic interaction, and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.
-
-
Crystallization:
-
The purified CA protein is concentrated to a suitable concentration (e.g., 10-20 mg/mL).
-
The inhibitor is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess.
-
Crystallization screening is performed using vapor diffusion methods (hanging drop or sitting drop) with various commercially available or custom-made screens.
-
Crystals are optimized by varying the precipitant concentration, pH, temperature, and protein-to-inhibitor ratio.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, and the structure is solved by molecular replacement using a known CA structure as a search model.
-
The inhibitor is manually fitted into the electron density map, and the structure is refined to high resolution.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping
Objective: To identify the binding site of a ligand on the HIV-1 capsid protein in solution.
Methodology:
-
Sample Preparation:
-
Uniformly ¹⁵N-labeled (or ¹³C, ¹⁵N-labeled) HIV-1 CA protein is expressed and purified.
-
The protein is buffer-exchanged into a suitable NMR buffer (e.g., phosphate or Tris buffer at a specific pH).
-
A stock solution of the inhibitor is prepared in the same buffer, often with a small percentage of a deuterated solvent like DMSO-d6 to avoid interfering signals.
-
-
NMR Titration:
-
A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled CA protein is recorded. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair.
-
The inhibitor is titrated into the protein sample in increasing molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1 ligand:protein).
-
A ¹H-¹⁵N HSQC spectrum is acquired at each titration point.
-
-
Data Analysis:
-
The chemical shift perturbations (CSPs) of the backbone amide peaks are monitored upon ligand addition.
-
Residues exhibiting significant CSPs are mapped onto the 3D structure of the CA protein to identify the binding site.[13][21][22] The magnitude of the CSP can also be used to estimate the binding affinity (Kd).
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Objective: To determine the thermodynamic parameters of inhibitor binding to the HIV-1 capsid protein, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation:
-
Purified HIV-1 CA protein and the inhibitor are prepared in the same buffer to minimize heats of dilution. The buffer should have a low ionization enthalpy (e.g., phosphate buffer).
-
The concentrations of the protein and inhibitor are accurately determined.
-
-
ITC Experiment:
-
The CA protein solution is loaded into the sample cell of the ITC instrument, and the inhibitor solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor are made into the protein solution while the heat change upon binding is measured.
-
A control experiment is performed by injecting the inhibitor into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
The heat of binding for each injection is integrated and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and ΔH.[10][14][23][24][25] The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated.
-
In Vitro HIV-1 Capsid Assembly Assay
Objective: To assess the effect of inhibitors on the assembly of HIV-1 CA protein into capsid-like particles.
Methodology:
-
Protein Preparation:
-
Purified HIV-1 CA protein is prepared at a high concentration in a low-salt buffer.
-
-
Assembly Reaction:
-
Capsid assembly is initiated by adding a high concentration of NaCl to the protein solution.
-
The reaction is carried out in the presence and absence of the test inhibitor at various concentrations.
-
Assembly is monitored over time by measuring the increase in turbidity (light scattering) at a specific wavelength (e.g., 350 nm).[2][26]
-
-
Analysis of Assembly Products:
-
The morphology of the assembled particles is visualized by negative-stain electron microscopy.
-
The amount of assembled polymer can be quantified by pelleting the assembled capsids through a sucrose cushion and analyzing the pellet and supernatant fractions by SDS-PAGE.[27]
-
Phenotypic Cell-Based HIV-1 Replication Assay
Objective: To determine the antiviral activity of a capsid inhibitor in a cell culture model of HIV-1 infection.
Methodology:
-
Cell Culture and Virus Production:
-
A suitable cell line (e.g., MT-4, TZM-bl) or primary cells (e.g., PBMCs) are cultured.
-
Replication-competent or single-cycle HIV-1 reporter viruses (e.g., expressing luciferase or GFP) are produced by transfecting producer cells (e.g., HEK293T) with a proviral DNA construct.
-
-
Infection and Drug Treatment:
-
Target cells are infected with the virus in the presence of serial dilutions of the test inhibitor.
-
The infection is allowed to proceed for a defined period (e.g., 48-72 hours).
-
-
Measurement of Viral Replication:
-
The extent of viral replication is quantified by measuring the reporter gene activity (luciferase or GFP) or by measuring the amount of a viral protein (e.g., p24) in the culture supernatant by ELISA.
-
The 50% effective concentration (EC50) of the inhibitor is calculated from the dose-response curve.[3][28][29]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the exploration of druggable pockets in the HIV-1 capsid protein.
References
- 1. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 9. Surface plasmon resonance assay for label-free and selective detection of hiv-1 p24 protein - Institute of Crystallography - CNR [ic.cnr.it]
- 10. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel inhibitor binding site discovery on HIV-1 capsid N-terminal domain by NMR and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermodynamic characterization of the peptide assembly inhibitor binding to HIV-1 capsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationships of a Novel Capsid Targeted Inhibitor of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]
- 19. STRUCTURAL VIROLOGY. X-ray crystal structures of native HIV-1 capsid protein reveal conformational variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Binding of Host Factors to Stabilized HIV-1 Capsid Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scienceopen.com [scienceopen.com]
- 29. researchgate.net [researchgate.net]
Initial Investigations into HIV-1 Capsid Inhibitor Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial pharmacokinetic (PK) investigations of a new class of antiretroviral drugs: HIV-1 capsid inhibitors. As a novel target in the HIV-1 lifecycle, the viral capsid has become a focal point for the development of potent, long-acting antiretrovirals. This document summarizes key preclinical and early-phase clinical pharmacokinetic data, details the experimental protocols used in these foundational studies, and visualizes the critical pathways and workflows involved.
Introduction to HIV-1 Capsid Inhibitors
HIV-1 capsid inhibitors represent a groundbreaking advancement in antiretroviral therapy. Unlike previous drug classes that target viral enzymes, these inhibitors interfere with the function of the HIV-1 capsid protein (CA), a crucial component involved in multiple stages of the viral lifecycle.[1][2][3] This multi-stage mechanism of action includes disrupting the stability of the viral core during early-stage infection, thereby affecting reverse transcription and nuclear import, as well as interfering with the assembly and maturation of new virions in the late stage.[3][4][5] This dual mechanism contributes to their high potency against HIV-1, including strains resistant to other antiretroviral classes.[4][6] The unique properties of these compounds, particularly their potential for long-acting formulations, have positioned them as a transformative option for both treatment and pre-exposure prophylaxis (PrEP).[5][7][8]
Pharmacokinetic Profiles of Early-Stage HIV-1 Capsid Inhibitors
The initial pharmacokinetic characterization of HIV-1 capsid inhibitors is crucial for their development as therapeutic agents. Below are summaries of the pharmacokinetic parameters for key investigational compounds.
Lenacapavir (formerly GS-6207 and GS-CA1)
Lenacapavir is the first-in-class HIV-1 capsid inhibitor to receive regulatory approval for the treatment of multidrug-resistant HIV-1.[7][8][9] Its development has included extensive investigation into both oral and long-acting subcutaneous and intramuscular formulations.
Table 1: Pharmacokinetic Parameters of Oral Lenacapavir in Phase 1 Studies
| Parameter | Value | Population/Study Details |
| Tmax (median) | 4 - 6 hours | Single 300 mg oral dose in healthy participants.[10] |
| Half-life (t1/2) | 10 - 12 days | Following oral administration.[10][11] |
| Bioavailability | 6 - 10% | Oral formulation.[11] |
| Effect of Hepatic Impairment (Moderate) | ~1.47-fold higher AUCinf, ~2.61-fold higher Cmax | Single 300 mg oral dose compared to individuals with normal hepatic function.[10][12][13] |
| Effect of Renal Impairment (Severe) | ~1.84-fold higher AUCinf, ~2.62-fold higher Cmax | Single 300 mg oral dose compared to individuals with normal renal function.[10][12][13] |
Table 2: Pharmacokinetic Parameters of Long-Acting Injectable Lenacapavir in Phase 1 Studies
| Parameter | Formulation 1 (Intramuscular, 5% w/w ethanol) | Formulation 2 (Intramuscular, 10% w/w ethanol) | Subcutaneous (Twice-Yearly) |
| Dose | Single 5000 mg | Single 5000 mg | - |
| Tmax (median) | 84.1 days (IQR 56.1-112.0) | 69.9 days (IQR 55.3-105.5) | ~84 days |
| Cmax (median) | 247.0 ng/mL (IQR 184.0-346.0) | 336.0 ng/mL (IQR 233.5-474.3) | 67.3 ng/mL (IQR 46.8-91.4) |
| Ctrough at 52 weeks (median) | 57.0 ng/mL (IQR 49.9-72.4) | 65.6 ng/mL (IQR 41.8-87.1) | 23.4 ng/mL (at 26 weeks) |
| AUCdays 1-365 (median) | 1011.1 hμg/mL (IQR 881.0-1490.2) | 1274.0 hμg/mL (IQR 1177.3-1704.8) | - |
| Half-life (t1/2) | - | - | 8 - 12 weeks |
Data from a Phase 1, open-label study in participants without HIV.[14][15]
Other Investigational Capsid Inhibitors
GS-CA1 is a potent preclinical capsid inhibitor that demonstrated a favorable pharmacokinetic profile, paving the way for the development of Lenacapavir.
Table 3: Preclinical Pharmacokinetic Profile of GS-CA1
| Parameter | Value | Species/Study Details |
| EC50 (in PBMCs) | 140 pM | In vitro study.[4] |
| Half-life (t1/2) | 7.2 - 18.7 hours | In multiple preclinical species.[1][2] |
| Plasma Concentrations | Maintained target concentrations for over 10 weeks | Following a single subcutaneous administration in a preclinical model.[4] |
VH4004280 is another novel HIV-1 capsid inhibitor that has undergone initial clinical investigation.
Table 4: Pharmacokinetic Parameters of Oral VH4004280 in a First-in-Human Study
| Parameter | Value | Formulation/Study Details |
| Tmax (median) | 9.0 - 17.0 hours | Powder-in-bottle and tablet formulations.[16] |
| Terminal Half-life (t1/2) | 145.8 - 207.8 hours (> 6 days) | Geometric mean.[16] |
| Dose Proportionality | Broadly dose-proportional plasma exposures | Single ascending doses.[16] |
| Tablet vs. Powder-in-Bottle | Tablet formulation exposures were 45-56% lower | Comparison of formulations.[16] |
Experimental Protocols
The pharmacokinetic data presented were generated using rigorous experimental protocols, as detailed below.
Bioanalytical Methods for Quantifying HIV-1 Capsid Inhibitors
The accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic analysis.
-
Method: A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is the standard for quantifying Lenacapavir and other capsid inhibitors in human plasma.[9][14]
-
Sample Preparation: A simple protein precipitation with acetonitrile is typically performed, followed by supernatant dilution.[9]
-
Chromatography: The analyte and its stable labeled internal standard are separated using a multi-step UPLC gradient.[9]
-
Validation: Assays are extensively validated according to regulatory guidelines (e.g., US Food and Drug Administration) over a clinically relevant concentration range.[9] For Lenacapavir, a validated range of 0.1 to 500 ng/mL has been reported.[9] Validation includes assessment of linearity, trueness, repeatability, and precision.[9]
Preclinical Pharmacokinetic Studies
Preclinical studies in animal models are essential for initial safety and pharmacokinetic profiling.
-
Animal Models:
-
Rats, Dogs, and Monkeys: Used to investigate intravenous and oral pharmacokinetics, bioavailability, and metabolism.[17] For instance, studies with the HIV-1 attachment inhibitor BMS-378806 utilized these models to determine species-dependent oral bioavailability.[17]
-
Humanized Mouse Models (e.g., SCID-hu Thy/Liv): These models, engrafted with human immune cells or tissues, are used to evaluate in vivo antiviral efficacy.[18][19][20][21] GS-CA1 demonstrated high antiviral efficacy as a long-acting injectable monotherapy in a humanized mouse model.[20]
-
-
Study Design:
-
Single and multiple ascending dose studies are conducted to assess dose proportionality and accumulation.
-
Intravenous and oral dosing are compared to determine absolute bioavailability.
-
Mechanistic studies, such as those using bile-duct cannulated rats, can elucidate routes of elimination (renal vs. hepatic).[17]
-
Phase 1 Clinical Trials
First-in-human studies are critical for evaluating the safety, tolerability, and pharmacokinetics of new drug candidates in humans.
-
Study Design: Randomized, double-blind, placebo-controlled, ascending dose studies are the gold standard.[16][22]
-
Participants: Typically healthy volunteers without HIV.[14][15][16][22]
-
Pharmacokinetic Sampling:
-
Data Analysis: Non-compartmental analysis is used to summarize pharmacokinetic parameters such as Cmax, Tmax, AUC, and Ctrough.[14][15]
Visualizations
Mechanism of Action of HIV-1 Capsid Inhibitors
The following diagram illustrates the dual mechanism of action of HIV-1 capsid inhibitors, targeting both early and late stages of the viral lifecycle.
Caption: Dual mechanism of action of HIV-1 capsid inhibitors.
Experimental Workflow for a Phase 1 Pharmacokinetic Study
This diagram outlines the typical workflow for a first-in-human, single ascending dose pharmacokinetic study of an oral HIV-1 capsid inhibitor.
Caption: Workflow for a Phase 1 single ascending dose PK study.
Conclusion
The initial pharmacokinetic investigations of HIV-1 capsid inhibitors have been instrumental in demonstrating their potential as potent, long-acting antiretroviral agents. The favorable pharmacokinetic profiles of compounds like Lenacapavir, characterized by long half-lives and suitability for infrequent dosing, represent a significant paradigm shift in HIV treatment and prevention. The rigorous experimental protocols employed in both preclinical and early clinical studies have provided a solid foundation for the ongoing development of this promising new class of drugs. Future research will likely focus on optimizing formulations for even longer dosing intervals, exploring combination therapies with other long-acting agents, and further characterizing their pharmacokinetic properties in diverse patient populations.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gilead.com [gilead.com]
- 5. FDA-Approved HIV-1 Capsid Inhibition With Lenacapavir: A Paradigm Shift in Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lenacapavir: A capsid inhibitor for HIV-1 treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. infezmed.it [infezmed.it]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of long-acting lenacapavir in participants with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and safety of once-yearly lenacapavir: a phase 1, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spotlightnsp.co.za [spotlightnsp.co.za]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A highly potent long-acting small-molecule HIV-1 capsid inhibitor with efficacy in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical Pharmacokinetics and Safety of a New HIV-1 Capsid Inhibitor, VH4004280, After Oral Administration in Adults Without HIV - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro HIV-1 Capsid Assembly Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes. This structure is not merely a passive container but plays a critical, active role throughout the early stages of the viral life cycle, including reverse transcription, intracellular trafficking, and nuclear import. The assembly of the capsid, and its subsequent disassembly (uncoating), are precisely regulated processes crucial for viral infectivity. The capsid is formed by the polymerization of the viral Capsid (CA) protein, which can self-assemble into a lattice of hexamers and pentamers.[1]
Given its essential role, the HIV-1 capsid has emerged as a key target for novel antiretroviral therapies.[2][3] In vitro assembly assays, which reconstitute the formation of capsid-like structures from purified recombinant CA protein, are powerful tools for understanding the fundamental mechanisms of assembly and for high-throughput screening of potential inhibitory compounds.[4] These assays mimic the formation of mature capsids, which can assemble into tubes, spheres, and cones in vitro.[5] This document provides a detailed protocol for performing in vitro HIV-1 CA assembly assays and analyzing the results.
Principle of the Assay
The in vitro HIV-1 capsid assembly assay is based on the intrinsic property of the purified CA protein to self-polymerize under specific solution conditions. This process is typically initiated by increasing the protein concentration and/or salt concentration (e.g., NaCl) in the reaction buffer. The assembly process can be modeled as a slow nucleation phase followed by a rapid elongation or growth phase.[6][7] The formation of higher-order structures, such as tubes and spheres, increases the turbidity of the solution, which can be monitored over time by measuring light scattering. The morphology of the final assembled products is typically confirmed using electron microscopy. This assay can be adapted to screen for small molecules that either inhibit or aberrantly accelerate capsid assembly, both of which can disrupt viral replication.[2][3]
Materials and Reagents
Data Presentation: Reagents and Buffer Compositions
| Reagent/Buffer | Component | Typical Concentration | Purpose |
| HIV-1 CA Protein | Recombinant full-length CA or CA-NC | 20 - 100 µM | The core building block for assembly. |
| Assembly Buffer | Sodium Phosphate or Tris | 25 - 50 mM | Maintains a stable pH (typically 6.0-8.0). |
| NaCl | 0.5 - 2.5 M | High salt concentration promotes hydrophobic interactions and drives assembly. | |
| DTT or TCEP | 1 - 10 mM | Reducing agent to prevent non-specific disulfide bond formation. | |
| Initiators (Optional) | Yeast tRNA | 2 µg per 50 µg Gag | Can serve as a scaffold to nucleate Gag assembly.[8] |
| Inositol hexakisphosphate (IP6) | Varies | A cellular cofactor that promotes proper capsid assembly and pentamer formation.[1] | |
| Negative Staining | Uranyl Acetate | 1 - 2% (w/v) | Electron-dense stain for Transmission Electron Microscopy (TEM). |
| Control Inhibitor | PF-3450074 (PF74) | Varies (e.g., 10 µM) | A known capsid inhibitor for assay validation.[2] |
Experimental Protocols
Recombinant HIV-1 CA Protein Expression and Purification
A high-purity, soluble CA protein preparation is critical for a successful assembly assay.
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding for HIV-1 CA, often with a cleavable affinity tag (e.g., His-tag). Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG.[9]
-
Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer containing detergents (e.g., NP-40) and protease inhibitors. Lyse the cells using sonication or a French press.[10]
-
Purification: Centrifuge the lysate to pellet cellular debris. Purify the soluble CA protein from the supernatant using a combination of chromatography techniques, such as immobilized metal affinity chromatography (IMAC) for tagged proteins, followed by ion exchange and size-exclusion chromatography for polishing.[8][9]
-
QC: Verify protein purity (>95%) by SDS-PAGE and confirm its concentration using a BCA assay or by measuring absorbance at 280 nm.
In Vitro Assembly by Turbidity Assay
This is the most common method for monitoring assembly kinetics in real-time.
-
Reaction Setup: In a 96-well plate suitable for spectrophotometry, prepare the assembly buffer (e.g., 50 mM NaPO4, pH 8.0, 1 mM DTT).
-
Add Inhibitor: Add the test compound (or a known inhibitor like PF74 as a control) to the appropriate wells. Include a DMSO-only control.
-
Initiate Reaction: Add the purified HIV-1 CA protein to a final concentration of ~40-100 µM. The reaction is initiated by adding a high concentration of NaCl (e.g., to a final concentration of 1.0-2.5 M).[2]
-
Monitor Assembly: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance (turbidity) at 350 nm every 1-2 minutes for 1-2 hours.
-
Data Analysis: Plot the absorbance at 350 nm versus time. A sigmoidal curve is typically observed. The effect of an inhibitor can be quantified by comparing the maximum turbidity, the lag time, or the rate of assembly to the control reaction.
Visualization by Transmission Electron Microscopy (TEM)
TEM is used to confirm the formation of capsid-like structures and to observe their morphology.
-
Set up Assembly Reaction: Perform the assembly reaction as described above (Section 4.2) in a microcentrifuge tube. Allow the reaction to proceed to completion (e.g., 2 hours at 37°C).
-
Prepare Grid: Apply 3-5 µL of the assembly reaction mixture onto a carbon-coated copper grid for 1-2 minutes.
-
Wash: Wick away the excess sample with filter paper and wash the grid by floating it on a drop of deionized water.
-
Negative Staining: Stain the grid by floating it on a drop of 1-2% uranyl acetate for 30-60 seconds.
-
Dry and Image: Wick away the excess stain and allow the grid to air dry completely. Image the grid using a transmission electron microscope. Assembled structures typically appear as long, hollow tubes or conical shapes.[5]
Assembly Quantification by Pelleting Assay
This endpoint assay separates assembled capsids from soluble protein.
-
Perform Assembly: Set up and run the assembly reaction as described in Section 4.3.
-
Sedimentation: Centrifuge the reaction mixture at high speed (e.g., >15,000 x g) for 15-30 minutes to pellet the assembled capsid structures.
-
Separate Fractions: Carefully collect the supernatant, which contains the unassembled CA monomers and dimers. Resuspend the pellet, which contains the assembled polymers, in an equal volume of buffer.
-
Analyze by SDS-PAGE: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. Stain the gel with Coomassie Blue.
-
Quantify: Densitometry can be used to quantify the amount of protein in the pellet versus the supernatant, providing a measure of the assembly efficiency.
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Turbidity Assay | Pelleting Assay | Electron Microscopy |
| Principle | Light Scattering | Sedimentation | Direct Visualization |
| Data Output | Kinetic (Rate, Lag, Max OD) | Endpoint (% Assembled) | Qualitative (Morphology) |
| Throughput | High (96/384-well) | Medium | Low |
| Advantages | Real-time kinetics, simple | Quantitative endpoint | Gold standard for morphology |
| Disadvantages | Indirect measurement | Endpoint only, labor-intensive | Low throughput, requires expertise |
Mandatory Visualizations
Caption: Experimental workflow for the in vitro HIV-1 capsid assembly assay.
Caption: Simplified pathway of in vitro HIV-1 capsid assembly.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the HIV-1 and HBV Capsids, an EnCore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mature HIV-1 capsid structure by cryo-electron microscopy and all-atom molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the in vitro HIV-1 capsid assembly pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Recombinant HIV-1 Gag Protein and Assembly of Virus-Like Particles In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and purification of soluble recombinant full length HIV-1 Pr55(Gag) protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Assembly Properties of Human Immunodeficiency Virus Type 1 Gag Protein Lacking the p6 Domain - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Potency of HIV-1 Capsid Inhibitors in T Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral RNA genome and essential enzymes. It plays a crucial role in multiple stages of the viral lifecycle, including reverse transcription, nuclear import of the pre-integration complex, and the assembly and maturation of new virions. This makes the HIV-1 capsid an attractive target for antiretroviral drug development. Novel capsid inhibitors have demonstrated potent antiviral activity, often with a high barrier to resistance.
This document provides detailed application notes and protocols for determining the in vitro potency (EC50) of HIV-1 capsid inhibitors in a T cell line model. The half-maximal effective concentration (EC50) is a key parameter that measures the concentration of a drug that inhibits 50% of the viral replication. Accurate and reproducible EC50 determination is critical for the preclinical evaluation of these promising therapeutic agents.
Mechanism of Action of HIV-1 Capsid Inhibitors
HIV-1 capsid inhibitors are a class of antiretroviral drugs that function by disrupting the normal processes of capsid assembly and disassembly. By binding to the capsid protein (p24), these inhibitors can interfere with the delicate balance of capsid stability required for successful infection. This interference can occur at multiple points in the HIV-1 replication cycle:
-
Early Stage Inhibition: After the virus enters a host T cell, the capsid must undergo a carefully orchestrated process of "uncoating" or disassembly to release the viral genome for reverse transcription and subsequent integration into the host cell's DNA. Capsid inhibitors can stabilize the capsid, preventing this uncoating process and thereby halting the infection at an early stage.
-
Late Stage Inhibition: During the formation of new virus particles, capsid proteins assemble to form the protective core. Capsid inhibitors can interfere with this assembly process, leading to the formation of non-infectious or malformed virions.
Experimental Workflow for EC50 Determination
The potency of HIV-1 capsid inhibitors is typically determined using a cell-based assay. The general workflow involves infecting a susceptible T cell line with HIV-1 in the presence of varying concentrations of the inhibitor. After a defined incubation period, the extent of viral replication is quantified, and the data is used to calculate the EC50 value.
Data Presentation
The potency and toxicity of HIV-1 capsid inhibitors are summarized in the table below. The EC50 value represents the concentration of the compound that inhibits 50% of viral replication. The CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Compound | Target | T Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| GSK878 | Capsid | MT-2 | 0.039 | >20 | >512,820 | [1][2] |
| GS-CA1 | Capsid | PBMC | 0.140 | Not Reported | Not Reported | |
| VH4004280 | Capsid | MT-2 | 0.093 | >20 | >215,053 | [3] |
| VH4011499 | Capsid | MT-2 | 0.023 | >20 | >869,565 | [3] |
| Lenacapavir (GS-6207) | Capsid | MT-4 | ~0.105 | Not Reported | Not Reported |
Experimental Protocols
Materials and Reagents
-
Cell Line: MT-4 human T cell line (HTLV-I transformed). MT-4 cells are highly susceptible to HIV-1 infection and exhibit a clear cytopathic effect, making them suitable for antiviral assays.[4]
-
Virus: HIV-1 laboratory-adapted strain (e.g., NL4-3).
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test Compound: HIV-1 capsid inhibitor.
-
p24 ELISA Kit: Commercially available HIV-1 p24 antigen capture ELISA kit.
-
Cytotoxicity Assay Kit: Commercially available kit such as MTT or CellTiter-Glo®.
-
Equipment: 96-well cell culture plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), microplate reader.
Protocol 1: HIV-1 Infection and Inhibition Assay
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase.
-
Cell Seeding: Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of the capsid inhibitor in culture medium.
-
Compound Addition: Add 50 µL of each compound dilution to the appropriate wells in triplicate. Include wells with medium only as a no-drug control and wells with a known HIV-1 inhibitor as a positive control.
-
Virus Preparation: Dilute the HIV-1 stock in culture medium to a concentration that will result in a robust p24 signal after 4-5 days of infection. A multiplicity of infection (MOI) of 0.01 to 0.1 is often a good starting point.[5]
-
Infection: Add 50 µL of the diluted virus to each well, except for the uninfected control wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[6]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells. Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.
Protocol 2: Quantification of HIV-1 p24 Antigen by ELISA
-
ELISA Plate Preparation: Follow the manufacturer's instructions for the p24 ELISA kit. This typically involves washing the pre-coated microplate wells with the provided wash buffer.[7]
-
Sample and Standard Addition: Add 100 µL of the collected cell culture supernatants and the p24 standards to the appropriate wells.[7]
-
Incubation: Incubate the plate according to the kit's protocol, usually for 1-2 hours at 37°C.[7]
-
Washing: Wash the wells multiple times with the wash buffer to remove unbound components.[7]
-
Detection Antibody Addition: Add the biotinylated anti-p24 detection antibody to each well and incubate as recommended.[7]
-
Enzyme Conjugate Addition: After another wash step, add the streptavidin-HRP conjugate and incubate.[7]
-
Substrate Addition: Following a final wash, add the TMB substrate solution to each well. A blue color will develop in the presence of p24 antigen.[7]
-
Stopping the Reaction: Add the stop solution to each well, which will change the color from blue to yellow.[7]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at the same density as the antiviral assay (1 x 10^4 cells/well).
-
Compound Addition: Add serial dilutions of the capsid inhibitor to the wells in triplicate. Include wells with medium only as a cell viability control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).
-
MTT Reagent Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Data Analysis
-
p24 Data:
-
Average the absorbance values for each triplicate.
-
Subtract the average background absorbance (from uninfected control wells).
-
Normalize the data by expressing the p24 concentration in each treated well as a percentage of the no-drug control.
-
-
Cytotoxicity Data:
-
Average the absorbance values for each triplicate.
-
Normalize the data by expressing the cell viability in each treated well as a percentage of the cell viability control.
-
-
EC50 and CC50 Calculation:
-
Plot the percentage of inhibition (for p24 data) or percentage of cell viability (for cytotoxicity data) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the EC50 and CC50 values.[3]
-
-
Selectivity Index (SI) Calculation:
-
Calculate the SI by dividing the CC50 by the EC50. A higher SI indicates a more favorable safety profile.
-
Conclusion
The protocols outlined in this document provide a robust framework for determining the potency of HIV-1 capsid inhibitors in a T cell line model. The use of MT-4 cells in conjunction with a p24 ELISA endpoint offers a sensitive and reproducible method for EC50 determination. By concurrently assessing cytotoxicity, researchers can also evaluate the therapeutic index of their compounds, a critical step in the drug development pipeline. These methods are essential for the preclinical characterization of this new and promising class of antiretroviral agents.
References
- 1. pishtazteb.com [pishtazteb.com]
- 2. en.hillgene.com [en.hillgene.com]
- 3. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Isothermal Titration Calorimetry in Capsid Inhibitor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isothermal Titration Calorimetry (ITC) for Capsid Inhibitor Analysis
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions.[1][2] This method is instrumental in the field of drug discovery, particularly for characterizing the binding affinity of small molecule inhibitors to their biological targets, such as viral capsids. By quantifying the heat released or absorbed during the binding event, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2] This information is crucial for understanding the mechanism of action of capsid inhibitors and for optimizing lead compounds in antiviral drug development.[1]
Capsid inhibitors represent a promising class of antiviral agents that target the protein shell of a virus.[3][4] These inhibitors can disrupt the viral life cycle at various stages, including assembly, disassembly, and interaction with host cell factors.[3][4] ITC is an invaluable tool for characterizing these interactions because it is a label-free, in-solution technique that does not require the immobilization or modification of the binding partners, thus providing data that closely reflects the native biological system.
Core Principles of ITC
An ITC experiment involves the stepwise titration of a ligand (the capsid inhibitor) from a syringe into a sample cell containing the macromolecule (the viral capsid protein) at a constant temperature.[2] The instrument consists of a sample cell and a reference cell, both enclosed in an adiabatic jacket.[2] A constant power is supplied to the reference cell, and a feedback system maintains the sample cell at the same temperature. When the inhibitor binds to the capsid protein, heat is either released (exothermic) or absorbed (endothermic), causing a temperature difference between the sample and reference cells.[2] The instrument's feedback system compensates for this temperature change by adjusting the power supplied to the sample cell. This power adjustment is measured and plotted against the molar ratio of the inhibitor to the capsid protein, resulting in a binding isotherm.[2]
Experimental Workflow for ITC Analysis of Capsid Inhibitor Binding
The following diagram illustrates the general workflow for conducting an ITC experiment to determine the binding affinity of a capsid inhibitor.
Caption: General workflow for an ITC experiment.
Detailed Experimental Protocols
Protocol 1: Sample Preparation for ITC
High-quality data is contingent on meticulous sample preparation.[5]
Materials:
-
Purified viral capsid protein (macromolecule)
-
Capsid inhibitor (ligand)
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Dialysis tubing or desalting columns
-
Spectrophotometer or other concentration determination equipment
Procedure:
-
Protein and Inhibitor Purity: Ensure that both the capsid protein and the inhibitor are of high purity (>95%), as impurities can affect the accuracy of concentration measurements and the binding interaction itself.[5]
-
Buffer Matching: Both the capsid protein and the inhibitor must be in an identical, matched buffer to minimize heats of dilution.[5]
-
Dialyze the capsid protein extensively against the final ITC buffer.
-
Dissolve the inhibitor in the final dialysis buffer. If the inhibitor is initially dissolved in a solvent like DMSO, ensure the final concentration of the solvent is identical in both the protein and inhibitor solutions and is kept to a minimum (typically <5%).
-
-
Concentration Determination: Accurately determine the concentrations of the capsid protein and the inhibitor.
-
For proteins, use a reliable method such as UV-Vis spectroscopy with a calculated extinction coefficient, or a colorimetric assay like the Bradford or BCA assay.
-
For small molecule inhibitors, use UV-Vis spectroscopy with a known extinction coefficient or quantitative NMR.
-
-
Degassing: Degas both the protein and inhibitor solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cell and syringe. This can be done by gentle stirring under a vacuum or by using a dedicated degassing station.
Protocol 2: Performing the ITC Experiment
Instrumentation:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent)
Procedure:
-
Instrument Setup and Cleaning:
-
Thoroughly clean the sample cell and syringe with detergent (e.g., 20% Contrad 70) followed by extensive rinsing with water.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).
-
-
Sample Loading:
-
By convention, the macromolecule (capsid protein) is loaded into the sample cell, and the ligand (inhibitor) is loaded into the syringe.[5]
-
Typical cell concentrations for the capsid protein are in the range of 10-50 µM.
-
The inhibitor concentration in the syringe should be 10-20 times higher than the capsid protein concentration in the cell to ensure saturation is reached during the titration.[5]
-
-
Experimental Parameters:
-
Number of injections: Typically 15-20 injections.
-
Injection volume: Depends on the syringe and cell volume; a typical injection volume is 2 µL.
-
Spacing between injections: Sufficient time should be allowed for the signal to return to baseline (e.g., 150-180 seconds).
-
Stirring speed: Set to ensure rapid mixing without causing denaturation (e.g., 750 rpm).
-
Reference power: Set to a value appropriate for the expected heat changes.
-
-
Control Experiments:
-
Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.
-
A second control of injecting buffer into the protein solution can also be performed to assess any heat changes due to dilution of the protein.
-
Data Presentation and Analysis
The primary output of an ITC experiment is a raw thermogram showing the heat flow over time. Integration of the peaks in the thermogram yields a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.
Data Analysis Workflow
Caption: Workflow for ITC data analysis.
Summarizing Quantitative Data
The results of ITC experiments should be summarized in a clear and structured table to facilitate comparison between different inhibitors or experimental conditions.
Table 1: Thermodynamic Parameters of Capsid Inhibitor Binding
| Inhibitor | K D (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Inhibitor A | 1.5 ± 0.2 | 1.05 ± 0.05 | -8.5 ± 0.3 | -2.1 ± 0.4 | -10.6 ± 0.5 |
| Inhibitor B | 5.2 ± 0.5 | 0.98 ± 0.07 | -5.3 ± 0.2 | -3.8 ± 0.3 | -9.1 ± 0.4 |
| Inhibitor C | 0.8 ± 0.1 | 1.10 ± 0.04 | -10.2 ± 0.4 | -1.5 ± 0.3 | -11.7 ± 0.5 |
Data are presented as mean ± standard deviation from at least three independent experiments. ΔG is calculated from the equation: ΔG = ΔH - TΔS = RTln(K D ), where R is the gas constant and T is the absolute temperature.
Mechanism of Capsid Inhibitor Action
Capsid inhibitors can interfere with the viral life cycle through various mechanisms. The following diagram illustrates two common modes of action.
Caption: Common mechanisms of capsid inhibitors.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool in the development of antiviral therapies targeting the viral capsid. It provides a comprehensive thermodynamic characterization of the binding interaction between an inhibitor and the capsid protein, offering crucial insights for hit validation and lead optimization.[6] By following rigorous experimental protocols and employing clear data presentation formats, researchers can effectively leverage ITC to accelerate the discovery of novel and potent capsid inhibitors.
References
- 1. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. What are the therapeutic applications for Capsid inhibitors? [synapse.patsnap.com]
- 4. Targeting the Virus Capsid as a Tool to Fight RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. Hit validation and lead optimization in early drug discovery using Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Capsid Inhibitor Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique used for the real-time monitoring of biomolecular interactions.[1][2][3] In the field of virology and drug discovery, SPR has become an indispensable tool for characterizing the binding kinetics of small molecule inhibitors to viral proteins, such as the capsid (CA) protein. The HIV-1 capsid, a fullerene cone composed of ~250 CA hexamers and 12 CA pentamers, is a critical structural component essential for multiple stages of the viral lifecycle, making it an attractive therapeutic target.[4]
Capsid-targeting inhibitors can disrupt viral replication by either destabilizing or hyperstabilizing the capsid structure.[5][6] Understanding the kinetics of an inhibitor's interaction with the capsid—specifically its association rate (k_on) and dissociation rate (k_off)—provides crucial insights into its mechanism of action and is predictive of its potential efficacy. A slow dissociation rate, for example, often correlates with a prolonged duration of action.
These application notes provide a comprehensive guide to utilizing SPR for the kinetic analysis of capsid inhibitors, covering experimental design, detailed protocols, data presentation, and interpretation.
Principle of SPR for Kinetic Analysis
SPR technology measures changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold.[2][6] The process involves:
-
Immobilization: A "ligand" (e.g., purified viral capsid protein) is attached to the sensor chip surface.[7]
-
Association: An "analyte" (e.g., a small molecule capsid inhibitor) is flowed across the surface in a solution. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index. This is recorded in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation: The analyte-containing solution is replaced by a continuous flow of buffer. As the analyte dissociates from the ligand, the mass on the surface decreases, resulting in a decrease in the SPR signal.
The resulting plot of RU versus time is called a sensorgram, from which the association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D) can be calculated.[2]
Experimental Workflow
The general workflow for an SPR-based kinetic analysis of capsid inhibitors involves several key stages, from initial preparation to final data analysis.
References
- 1. Protein-Ligand Interactions Using SPR Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Surface Plasmon Resonance: A Boon for Viral Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a small molecule HIV-1 inhibitor that targets the capsid hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: X-ray Crystallography of HIV-1 Capsid-Inhibitor Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes. Composed of approximately 1,500 copies of the capsid (CA) protein, this structure is critical for multiple phases of the viral life cycle, including reverse transcription, transport to the nucleus, and the assembly of new virions.[1][2][3] The indispensable and multifunctional nature of the CA protein makes it a prime target for novel antiretroviral therapies.[4][5]
Small-molecule inhibitors that bind to the CA protein can disrupt its function, leading to potent antiviral activity.[4] X-ray crystallography is a powerful technique that provides atomic-resolution three-dimensional structures of these CA-inhibitor complexes.[6][7] This structural information is invaluable for understanding the mechanism of action, elucidating structure-activity relationships (SAR), and guiding the rational design of next-generation inhibitors with improved potency and resistance profiles. These notes provide an overview of the protocols and data associated with the X-ray crystallographic analysis of HIV-1 CA in complex with key inhibitors.
Key Inhibitors and their Binding Site
A therapeutically important binding site on the HIV-1 capsid is a hydrophobic pocket formed at the interface between two adjacent CA subunits within a hexamer.[8][9] This site, often called the "FG pocket," is targeted by several classes of potent inhibitors and is also the binding site for essential host factors like CPSF6 and NUP153.[8][10] By binding here, inhibitors can interfere with both early and late stages of the viral life cycle.[4][9]
-
Lenacapavir (GS-6207): A first-in-class, long-acting inhibitor with picomolar potency.[11][12] It stabilizes the capsid, preventing both proper disassembly (uncoating) after cell entry and the correct assembly of new viral particles.[1][4][13]
-
PF-3450074 (PF74): A well-studied inhibitor that binds to the same pocket.[9][14] Unlike Lenacapavir, PF74 has a bimodal, concentration-dependent effect; at lower concentrations, it blocks nuclear import by competing with host factors, while at higher concentrations, it can destabilize the capsid core, leading to premature uncoating.[3][15][16]
-
BI-2 and Analogs: Another class of small molecules that target the same NTD-CTD interface and stabilize capsid complexes.[17]
Experimental Protocols
The determination of an HIV-1 CA-inhibitor co-crystal structure involves several key stages, from producing the protein to solving its three-dimensional structure.
Protocol 1: HIV-1 CA Protein Expression and Purification
High-purity, assembly-competent CA protein is a prerequisite for successful crystallization. This protocol is a generalized procedure based on established methods for recombinant expression in E. coli.[2][5][18]
-
Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding the full-length HIV-1 CA protein.
-
Grow the cells in a suitable medium (e.g., LB or terrific broth) at 37°C until an OD₆₀₀ of 0.6-0.8 is reached.
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation at a reduced temperature (e.g., 18-25°C) overnight.
-
-
Lysis and Initial Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 25 mM sodium phosphate, pH 7.0) and lyse the cells using sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Precipitate the CA protein from the soluble fraction using ammonium sulfate.[2]
-
-
Function-Based Purification (Polymerization/Depolymerization):
-
A highly effective method for purifying assembly-competent CA relies on its intrinsic ability to polymerize.[2][5]
-
Dissolve the ammonium sulfate pellet in a low-salt buffer to remove the salt.
-
Induce polymerization by adding a high concentration of NaCl (e.g., 2.5 M).[18]
-
Pellet the polymerized CA tubes by ultracentrifugation.
-
Depolymerize the CA by resuspending the pellet in a high-salt buffer without the polymerization inducer. This step selectively enriches for functional protein.
-
-
Chromatographic Polishing:
-
Further purify the depolymerized CA using anion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity.
-
The final protein should be concentrated and stored in a suitable buffer (e.g., 25 mM sodium phosphate, 100 mM NaCl, 1 mM DTT, pH 5.8) at -80°C.
-
Protocol 2: Crystallization of HIV-1 CA-Inhibitor Complexes
Crystallization is the process of forming a well-ordered, three-dimensional lattice of the protein-inhibitor complex. This is often achieved by co-crystallization or soaking techniques.[6][19]
-
Complex Formation (for Co-crystallization):
-
Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Incubate the purified CA protein with a molar excess of the inhibitor (e.g., 2- to 5-fold) for at least one hour on ice to ensure complex formation.
-
-
Crystallization Screening:
-
The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Set up crystallization trials by mixing the protein-inhibitor complex solution with a reservoir solution from a commercially available or custom-made screen.
-
Typical drops consist of 1 µL of protein-inhibitor complex and 1 µL of reservoir solution, equilibrated against 500 µL of the reservoir solution.
-
Incubate the plates at a constant temperature (e.g., 18-20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization and Soaking (Alternative Method):
-
If co-crystallization is unsuccessful, crystals of the apo (unliganded) protein can be grown first.
-
The inhibitor is then introduced by transferring the apo-crystals into a solution containing the ligand, allowing it to diffuse into the crystal lattice.[19]
-
Protocol 3: X-ray Diffraction Data Collection and Processing
Once suitable crystals are obtained, their diffraction properties are measured to determine the electron density map and, ultimately, the atomic structure.[7][20]
-
Crystal Harvesting and Cryo-protection:
-
Carefully loop a single crystal out of the drop.
-
Briefly transfer the crystal to a cryo-protectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal by plunging it into liquid nitrogen. Data collection at cryogenic temperatures (~100 K) is standard to minimize radiation damage.[21]
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Expose the crystal to a high-intensity X-ray beam and rotate it, collecting a series of diffraction images.
-
-
Data Processing:
-
Use specialized software (e.g., XDS, HKL2000) to process the raw diffraction images. This involves:
-
Indexing: Determining the unit cell dimensions and crystal lattice symmetry.
-
Integration: Measuring the intensity of each diffraction spot (reflection).
-
Scaling and Merging: Combining data from multiple images to produce a final dataset of unique reflection intensities.
-
-
-
Structure Solution and Refinement:
-
The "phase problem" is typically solved using molecular replacement, where a known structure of a similar protein (e.g., an apo-CA structure) is used as a search model.
-
An initial model of the CA-inhibitor complex is built into the resulting electron density map.
-
The model is iteratively refined against the experimental data to improve its fit and geometry, resulting in the final high-resolution structure.
-
Quantitative Data Summary
The following tables summarize key crystallographic and activity data for prominent HIV-1 capsid inhibitors.
Table 1: Crystallographic Data for Selected HIV-1 CA-Inhibitor Complexes
| Inhibitor | PDB ID | CA Construct | Resolution (Å) | Key Features/Mutations |
|---|---|---|---|---|
| Lenacapavir | 7M9F | CA Hexamer | 2.37 | Wild-type |
| Lenacapavir | 7MKC | CA Hexamer | 2.87 | N74D resistance mutation |
| PF-3450074 | 4XFZ | CA Hexamer | 2.80 | Wild-type |
| BI-1 | 4J93 | CA NTD | 1.74 | N-terminal domain only[22] |
| BM4 | 4E92 | CA NTD | 1.80 | N-terminal domain only[23] |
| Benzodiazepine | 4INB | CA NTD | 1.80 | N-terminal domain only[24] |
Table 2: Binding and Antiviral Activity of HIV-1 Capsid Inhibitors
| Inhibitor | Assay Type | Value | Cell Line / Conditions | Reference(s) |
|---|---|---|---|---|
| Lenacapavir | Antiviral EC₅₀ | 100 pM | MT-4 cells | [12] |
| Lenacapavir | Antiviral EC₅₀ | 50 pM (mean) | PBMCs | [12] |
| Lenacapavir | Antiviral EC₅₀ | 32 pM | Primary CD4+ T cells | [25] |
| Lenacapavir | Post-entry EC₅₀ | 0.5 - 5 nM | - | [11] |
| PF-3450074 | Antiviral EC₅₀ | 8 - 640 nM | Various isolates | [14] |
| PF-3450074 | Antiviral EC₅₀ | 0.72 µM | NL4-3 (wild-type) | [14] |
| PF-3450074 | Antiviral IC₅₀ | 0.6 - 1.5 µM | PBMCs | [14] |
| PF-3450074 | Binding K_D | 176 nM | CA Hexamer | [14] |
| PF-3450074 | Post-entry IC₅₀ | 2 µM | - |[3] |
Visualizations
Experimental Workflow
The overall process from gene cloning to final structure determination is a multi-step workflow.
Caption: Workflow for HIV-1 CA-inhibitor structure determination.
Inhibitor Mechanism of Action
HIV-1 capsid inhibitors function by binding to a critical inter-subunit interface, disrupting multiple stages of the viral life cycle.
References
- 1. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 2. Large-Scale Functional Purification of Recombinant HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 5. Large-scale functional purification of recombinant HIV-1 capsid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 7. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Visualizing HIV-1 Capsid and Its Interactions with Antivirals and Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 21. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rcsb.org [rcsb.org]
- 23. rcsb.org [rcsb.org]
- 24. rcsb.org [rcsb.org]
- 25. natap.org [natap.org]
Application Note: Cryo-Electron Microscopy for Analyzing Capsid Inhibitor-Induced Structural Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The viral capsid is a critical protein shell that protects the viral genome and is essential for multiple stages of the viral lifecycle, including assembly, maturation, and uncoating. Its crucial roles make it an attractive target for antiviral drug development. Capsid inhibitors are small molecules designed to interfere with these processes by binding to the capsid protein (CA) and inducing structural changes. Cryo-electron microscopy (cryo-EM) has become an indispensable tool in structural biology and drug discovery, enabling the visualization of these inhibitor-induced conformational changes at near-atomic resolution.[1] This technology provides invaluable insights into the mechanisms of action of antiviral compounds, guiding the design and optimization of novel therapeutics.[1][2]
This application note provides a detailed overview and protocols for utilizing cryo-EM to study the structural effects of inhibitors on viral capsids, using examples from research on Human Immunodeficiency Virus (HIV-1) and Hepatitis B Virus (HBV).
Core Concepts: Visualizing Inhibition
Capsid-targeting antivirals can disrupt the viral lifecycle through several mechanisms, often by altering the intrinsic stability of the capsid. Some inhibitors may "hyperstabilize" the capsid, preventing the timely uncoating and release of the viral genome into the host cell.[3][4] Conversely, other compounds may induce conformational changes that destabilize the capsid, leading to premature disassembly.[5] Cryo-EM allows researchers to directly observe these phenomena by comparing the three-dimensional structures of native capsids with those complexed with inhibitory compounds.[6] Recent advancements in cryo-EM and cryo-electron tomography (cryo-ET) have made it possible to visualize these interactions in detail for pleomorphic structures like the HIV-1 capsid.[7]
General Experimental Workflow
The process of analyzing inhibitor-induced structural changes involves several key stages, from sample preparation to high-resolution structure determination. The workflow is designed to compare the structure of the viral capsid in its native state versus its state when bound to an inhibitor.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for studying HIV-1 capsid inhibitors.[3][8]
Protocol 1: In Situ Cryo-EM of Inhibitors in Virus-Like Particles (VLPs)
This protocol is adapted from a method used to determine the structures of HIV-1 Gag VLPs complexed with inhibitors Bevirimat (BVM) and Lenacapavir (LEN).[8]
-
VLP Production:
-
Culture mammalian cells (e.g., HEK293T) and transfect with a plasmid encoding the viral Gag polyprotein.
-
Harvest the VLPs from the cell supernatant 48-72 hours post-transfection.
-
Concentrate and purify the VLPs using ultracentrifugation through a sucrose cushion.
-
-
VLP Membrane Permeabilization:
-
To allow inhibitor entry, permeabilize the VLP lipid envelope. A common method is treatment with a low concentration of a pore-forming toxin like perfringolysin O (PFO) or the detergent Saponin (SAP).[3][8]
-
Incubate purified VLPs with a controlled amount of PFO (e.g., 1-2 µg/mL) for 30-60 minutes at room temperature. The goal is to create pores of ~20-30 nm without completely disrupting the VLP structure.[8]
-
-
Inhibitor Treatment:
-
Add the capsid inhibitor (e.g., Lenacapavir) to the permeabilized VLPs at a desired final concentration.
-
For a control sample, add the same volume of the inhibitor's solvent (e.g., DMSO).
-
Incubate the mixtures for a sufficient time to allow binding (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).
-
-
Cryo-EM Grid Preparation and Vitrification:
-
Apply 3-4 µL of the VLP-inhibitor suspension to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/1).
-
Blot the grid for a few seconds to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification apparatus (e.g., Vitrobot). This process traps the complexes in a near-native, hydrated state.
-
-
Cryo-EM Data Collection:
-
Screen the vitrified grids on a transmission electron microscope (e.g., FEI Polara or Titan Krios) operated at high voltage (e.g., 200-300 kV).
-
Collect a series of tilted images (for cryo-ET) or a large dataset of untilted images (for single-particle analysis) using a direct electron detector.[9]
-
-
Image Processing and 3D Reconstruction:
-
For cryo-ET, reconstruct 3D tomograms from the tilt series using software like IMOD.[9]
-
Identify particles (VLPs) within the tomograms and use subtomogram averaging to generate a high-resolution 3D structure of the capsid lattice.[7]
-
For single-particle analysis, use software like RELION or cryoSPARC to perform 2D classification, particle picking, and 3D reconstruction.
-
Compare the final 3D maps of the inhibitor-treated and control samples to identify structural changes.
-
Protocol 2: Correlative Light and Cryo-Electron Microscopy (CLEM)
This advanced workflow is useful for locating specific capsids of interest and correlating their dynamic behavior with their final structure, as demonstrated in studies with Lenacapavir and the cellular metabolite IP6.[3][4]
-
Preparation of Fluorescent Virus Particles:
-
Produce fluorescently labeled HIV-1 particles (e.g., by incorporating a fluorescent protein like iGFP) to allow for initial tracking via light microscopy.[4]
-
-
Affinity Grid Preparation:
-
Use cryo-EM grids with an affinity layer to capture and retain the fluorescent virus particles. This improves the concentration of particles on the grid and facilitates their location.[3]
-
-
Fluorescence Microscopy:
-
Image the grid using a cryo-compatible fluorescence microscope to map the locations of the viral particles before vitrification.
-
-
Inhibitor Treatment and Vitrification:
-
Treat the grid-bound particles with the inhibitor (e.g., LEN) and SAP to permeabilize the membrane.[4]
-
Plunge-freeze the grid in liquid ethane to vitrify the sample.
-
-
Cryo-EM and Correlation:
-
Transfer the vitrified grid to the cryo-electron microscope.
-
Use the previously acquired fluorescence map to navigate to the regions of interest containing the viral capsids.
-
Perform cryo-ET on the located particles to determine their 3D structure.
-
The streamlined alignment protocols correlate the fluorescence images with the cryo-EM images, ensuring the structures being analyzed are the ones that were initially targeted.[3]
-
Quantitative Data Summary
Cryo-EM studies yield high-resolution structural data, allowing for precise measurement of inhibitor-induced effects. The table below summarizes key findings from studies on HIV-1 inhibitors.
| Virus | Inhibitor/Compound | Resolution Achieved | Key Structural Change Observed | Reference |
| HIV-1 | Lenacapavir (LEN) | 2.18 Å (in situ VLP) | Induces a conformational change in the CA protein and alters the architecture of the immature Gag lattice. | [8][10] |
| HIV-1 | Lenacapavir (LEN) | N/A (Cryo-ET) | Stabilizes an open capsid lattice, often missing the curved ends of the cone. | [3][4] |
| HIV-1 | Bevirimat (BVM) | 3.09 Å (in situ VLP) | Binds to the Gag lattice without significantly altering the CA-SP1 structure or the immature lattice. | [8] |
| HIV-1 | IP6 (Inositol Hexakisphosphate) | N/A (Cryo-ET) | Predominantly stabilizes the fully assembled, closed conical capsid structure. | [3][4] |
| HIV-1 | TRIM5α (Host Factor) | N/A (Cryo-EM) | Binds to the capsid and induces disruption and fragmentation of the surface lattice, particularly at inter-hexamer interfaces. | [5] |
Visualization of Inhibitor Mechanism of Action
Capsid inhibitors typically bind at interfaces between capsid protein subunits, such as the interface between two CA dimers. This binding event can either strengthen or weaken the natural interactions, leading to a global change in the capsid's structure and stability.
Conclusion
Cryo-electron microscopy provides unparalleled insights into the molecular mechanisms of capsid-targeting inhibitors. By enabling the direct visualization of drug-induced structural changes, cryo-EM and cryo-ET are accelerating the pace of antiviral drug discovery. The protocols and data presented here demonstrate the power of these techniques to characterize the effects of compounds on viral capsid stability and morphology, providing a robust platform for the structure-based design of potent new antiviral agents.
References
- 1. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CryoEM analysis of capsid assembly and structural changes upon interactions with a host restriction factor, TRIM5α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques to Characterize the Structure, Properties, and Assembly of Virus Capsids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing HIV-1 Capsid and Its Interactions with Antivirals and Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into inhibitor mechanisms on immature HIV-1 Gag lattice revealed by high-resolution in situ single-particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mature HIV-1 capsid structure by cryo-electron microscopy and all-atom molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Mapping Capsid Inhibitor Binding Sites Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile biophysical technique for characterizing the interactions between viral capsid proteins and small molecule inhibitors at atomic resolution.[1][2] This method provides valuable insights into the binding site, affinity, and mechanism of action of potential antiviral compounds, thereby accelerating the drug discovery process.[3] NMR is particularly adept at identifying and characterizing weak binding events, which are often the starting point for fragment-based drug design.[3] Both solution-state and solid-state NMR techniques can be employed, offering complementary information on the structure and dynamics of capsid proteins and their complexes with inhibitors.[1][4]
These application notes provide an overview of the common NMR methodologies used to map the binding sites of capsid inhibitors. Detailed protocols for key experiments are outlined to guide researchers in applying these techniques effectively.
Key NMR Techniques for Mapping Inhibitor Binding Sites
Several NMR techniques are instrumental in elucidating the binding of inhibitors to viral capsids. The choice of method depends on the specific characteristics of the capsid protein, the inhibitor, and the research question.
-
Chemical Shift Perturbation (CSP) Mapping: This is one of the most widely used NMR methods for identifying inhibitor binding sites on a protein.[5] It involves monitoring changes in the chemical shifts of the protein's backbone amide protons and nitrogens (or other nuclei) upon the addition of a ligand.[3][5] Residues that experience significant chemical shift changes are likely to be at or near the binding interface.[5] The magnitude of the perturbation can also be used to estimate the binding affinity (Kd).
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment is particularly useful for studying the binding of small molecules to large protein assemblies like viral capsids.[6][7] In STD NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to a bound ligand through spin diffusion. By comparing the spectra with and without protein saturation, the protons of the ligand in close contact with the protein can be identified, revealing the binding epitope of the ligand.[6][7]
-
19F NMR Spectroscopy: When the inhibitor contains a fluorine atom, 19F NMR offers a highly sensitive and specific method to probe ligand binding. The 19F chemical shift is very sensitive to the local environment, making it an excellent reporter of binding events.[8][9] This technique can be used to confirm binding, determine binding affinity, and even identify the target protein domain.[9]
-
Solid-State NMR (ssNMR): For large, insoluble, or non-crystalline viral capsid assemblies, ssNMR is a powerful tool to investigate their structure and interactions with inhibitors.[4][10] ssNMR can provide atomic-resolution information on the conformation of both the capsid protein and the bound inhibitor within the context of the assembled capsid.[11]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for mapping capsid inhibitor binding sites using NMR.
Caption: General experimental workflow for NMR-based mapping of capsid inhibitor binding sites.
References
- 1. Nuclear Magnetic Resonance Spectroscopy to Study Virus Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-State NMR for Studying the Structure and Dynamics of Viral Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.uni-luebeck.de [research.uni-luebeck.de]
- 8. Novel inhibitor binding site discovery on HIV-1 capsid N-terminal domain by NMR and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring binding of HIV-1 capsid assembly inhibitors using (19)F ligand-and (15)N protein-based NMR and X-ray crystallography: early hit validation of a benzodiazepine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-State NMR Studies of HIV-1 Capsid Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Recombinant HIV-1 Capsid Protein (p24) Expression, Purification, and Application in Assays
These application notes provide detailed protocols for the expression and purification of recombinant Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (p24 or CA) for use in various research and drug development assays. The methodologies described herein are compiled from established scientific literature, offering robust procedures for obtaining high-purity, biologically active p24.
Introduction
The HIV-1 capsid protein p24 is a critical structural component of the virus, forming the conical core that encapsulates the viral RNA genome and essential enzymes.[1] Beyond its structural role, p24 is intimately involved in both the early and late stages of the viral replication cycle, making it a prime target for novel antiretroviral drug development.[2] Furthermore, its high abundance during early infection makes it a valuable biomarker for HIV diagnosis and for monitoring disease progression.[3] The availability of large quantities of pure and functional recombinant p24 is therefore essential for a wide range of applications, including high-throughput drug screening, diagnostic assay development, and structural biology studies.[2][4]
This document outlines the expression of recombinant p24 in Escherichia coli and subsequent purification, yielding milligram quantities of the protein.[2][5] Protocols for common downstream applications, such as enzyme-linked immunosorbent assays (ELISA) and in vitro capsid assembly assays, are also provided.
Data Presentation
Table 1: Summary of Recombinant HIV-1 p24 Expression and Purification Parameters
| Expression System | Vector | E. coli Strain | Induction Conditions | Purification Method(s) | Typical Yield | Purity | Reference(s) |
| E. coli | pQE30 | BL21 | IPTG | Nickel Affinity Chromatography | High Level (soluble) | >95% | [6] |
| E. coli | pSA-Hp24-6His | NiCo21(DE3) | 0.05 mM IPTG, 22°C, 12h | Chitin Beads + IMAC | ~170 mg/L | Highly Pure | [2][7] |
| E. coli | pTCA5 | LE392 | λ-PR-promoter | Dissolution of inclusion bodies, Dialysis | 12 mg/L | >93% | [8] |
| Baculovirus-Insect Cell | AcNPV | Insect Cells | N/A | Ammonium Sulphate Fractionation, Gel Filtration | >50 mg/L | High | [9] |
| E. coli | N/A | BL21(DE3) | IPTG | Functional Polymerization, Anion Exchange | Gram quantities | >98% | [4] |
N/A: Not explicitly specified in the provided search results.
Experimental Protocols
Protocol 1: Expression of 6xHis-tagged HIV-1 p24 in E. coli
This protocol is optimized for the high-level soluble expression of His-tagged HIV-1 p24.
1. Vector Construction and Transformation: a. The gene encoding for HIV-1 p24 (e.g., from the NL4.3 strain) is PCR amplified.[7] b. The amplified gene is cloned into an appropriate expression vector, such as pQE30 or a similar vector containing an inducible promoter (e.g., T7 or lac) and an N- or C-terminal 6xHis tag.[6] c. The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3) or NiCo21(DE3).[2][6]
2. Protein Expression: a. A single colony of transformed E. coli is used to inoculate a starter culture of 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. b. The overnight culture is used to inoculate 1 L of Super Broth supplemented with 1% glucose and the appropriate antibiotic.[2] c. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. To induce protein expression, Isopropyl β-D-1-thiogalactopyranoside (IPTG) is added to a final concentration of 0.05 mM.[2][7] e. The culture is then incubated for an additional 12-18 hours at a reduced temperature of 22°C with shaking to enhance protein solubility.[2][7]
3. Cell Harvesting: a. The bacterial cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C. b. The supernatant is discarded, and the cell pellet can be stored at -80°C until further processing.
Protocol 2: Purification of 6xHis-tagged HIV-1 p24
This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC) to purify the expressed His-tagged p24.
1. Cell Lysis: a. The frozen cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).[10] b. The cell suspension is incubated on ice for 30 minutes. c. The cells are further disrupted by sonication on ice. d. The lysate is clarified by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cellular debris. The supernatant containing the soluble p24 is collected.
2. Immobilized Metal Affinity Chromatography (IMAC): a. A Ni-NTA affinity column is equilibrated with lysis buffer. b. The clarified lysate is loaded onto the equilibrated column. c. The column is washed with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). d. The bound p24 protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Elution fractions are collected and analyzed by SDS-PAGE to assess purity.
3. Buffer Exchange and Storage: a. Fractions containing pure p24 are pooled. b. The buffer is exchanged into a suitable storage buffer (e.g., PBS pH 7.4 with 50% glycerol) using dialysis or a desalting column.[11] c. The final protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm. d. The purified protein is stored at -20°C or -80°C.[12]
Protocol 3: In Vitro HIV-1 Capsid Assembly Assay
This assay is used to assess the functionality of the purified p24 by monitoring its ability to polymerize into capsid-like particles.
1. Assay Setup: a. Purified p24 is diluted to a final concentration of 50-100 µM in assembly buffer (50 mM MES pH 6.0). b. The assembly reaction is initiated by the addition of NaCl to a final concentration of 1-2.5 M.[4] c. The reaction is incubated at 37°C.
2. Monitoring Assembly: a. Capsid assembly can be monitored by measuring the increase in turbidity (light scattering) at 350 nm over time using a spectrophotometer. b. Alternatively, samples can be taken at different time points, centrifuged to pellet the assembled capsids, and the amount of p24 remaining in the supernatant quantified by SDS-PAGE or a p24 ELISA.
3. Drug Screening Application: a. To screen for inhibitors of capsid assembly, the assay is performed in the presence of test compounds. b. A decrease in the rate or extent of turbidity increase compared to a no-drug control indicates inhibition of capsid assembly.
Protocol 4: HIV-1 p24 Antigen-Down ELISA
This protocol is a standard method for detecting antibodies against HIV-1 p24 or for screening compounds that disrupt p24-antibody interactions.
1. Plate Coating: a. Wells of a 96-well microplate are coated with 100 µL of purified recombinant HIV-1 p24 at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). b. The plate is incubated overnight at 4°C.
2. Blocking: a. The coating solution is removed, and the wells are washed three times with wash buffer (PBS with 0.05% Tween-20). b. The wells are blocked with 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
3. Sample Incubation: a. The blocking buffer is removed, and the wells are washed. b. 100 µL of diluted serum samples or test antibodies are added to the wells. c. The plate is incubated for 1-2 hours at 37°C.
4. Detection: a. The wells are washed, and 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG) is added. b. The plate is incubated for 1 hour at 37°C.
5. Signal Development: a. The wells are washed, and 100 µL of a TMB substrate solution is added. b. The reaction is allowed to develop in the dark for 15-30 minutes. c. The reaction is stopped by adding 50 µL of 2N H2SO4. d. The absorbance is read at 450 nm using a microplate reader.
Mandatory Visualizations
Caption: Workflow for recombinant HIV-1 p24 expression and purification.
Caption: Workflow for a standard HIV-1 p24 antigen-down ELISA.
References
- 1. Frontiers | HIV Capsid Protein Genetic Diversity Across HIV-1 Variants and Impact on New Capsid-Inhibitor Lenacapavir [frontiersin.org]
- 2. Production and purification of polymerization-competent HIV-1 capsid protein p24 (CA) in NiCo21(DE3) Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Anti-HIV-1 p24 (HRP) | Cape Biologix [capebiologix.com]
- 4. Large-Scale Functional Purification of Recombinant HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression in Escherichia coli and purification of human immunodeficiency virus type 1 capsid protein (p24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A recombinant human immunodeficiency virus type-1 capsid protein (rp24): its expression, purification and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and purification of p24, the core protein of HIV, using a baculovirus-insect cell expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production and purification of immunologically active core protein p24 from HIV-1 fused to ricin toxin B subunit in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recombinant HIV1 p24 protein (ab127888) | Abcam [abcam.com]
- 12. China Recombinant HIV-1 p24 Protein (group M, subtype B), C-His tag factory and manufacturers | Bioantibody [bioantibody.net]
Application Notes and Protocols for High-Throughput Screening of Viral Capsid Inhibitors
Introduction
Viral capsids are protein shells that encapsulate the viral genome, playing a critical role in multiple stages of the viral life cycle, including assembly, maturation, and uncoating.[1] Capsid inhibitors are a class of antiviral agents that interfere with these processes by binding to the capsid protein (CA).[1][2] These molecules can disrupt the delicate balance of capsid stability, either by preventing proper assembly, inducing the formation of non-functional aberrant structures, or by stabilizing the capsid to block the release of the viral genome into the host cell.[1][3] This dual mechanism of action, targeting both early and late stages of viral replication, makes the capsid an attractive target for antiviral drug development.[1][2][4]
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize novel viral capsid inhibitors. The methodologies covered include both biochemical and cell-based assays, each offering unique advantages for different stages of the drug discovery pipeline.
Biochemical Assays for Capsid Inhibitor Screening
Biochemical assays are performed in a cell-free system and are designed to directly measure the interaction between a compound and the viral capsid protein or to monitor the process of capsid assembly. These assays are generally robust, have low variability, and are well-suited for primary screening of large compound libraries.
Fluorescence Polarization (FP) Assay
Principle: The FP assay measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule (probe). A small, fluorescently labeled peptide derived from a capsid protein interface will tumble rapidly in solution, resulting in low polarization. When this probe binds to a larger molecule, such as a capsid protein dimer or oligomer, its tumbling slows, leading to an increase in polarization. Test compounds that inhibit this interaction will displace the probe, causing a decrease in the polarization signal.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled peptide probe corresponding to a key interaction domain of the capsid protein.
-
Purify recombinant viral capsid protein.
-
Prepare assay buffer (e.g., 25 mM PBS pH 7.5, 0.025% NP-40).[5]
-
Dissolve test compounds in 100% DMSO to create stock solutions.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of assay buffer to all wells of a black, low-volume 384-well plate.
-
For test wells, add 100 nL of compound solution in DMSO. For control wells, add 100 nL of DMSO.
-
Add 5 µL of purified capsid protein solution to all wells except the "probe-only" control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the fluorescent peptide probe solution to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Determine the percent inhibition for each compound relative to high (capsid protein + probe) and low (probe only) controls.
-
Calculate the Z'-factor to assess assay quality using the formula: Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|].[7]
-
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Z'-Factor | 0.85 ± 0.01 | [8] |
| DMSO Tolerance | Up to 10% | [8] |
| Probe Concentration | 10 nM | [8] |
| Protein Concentration | Titrated for optimal signal (e.g., Kd = 34 ± 4 nM) | [8] |
Workflow Diagram:
Caption: Fluorescence Polarization (FP) assay workflow for inhibitor screening.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (typically a lanthanide like Terbium or Europium) and an acceptor fluorophore (like Cy5 or a fluorescent protein).[9][10] For capsid inhibitor screening, capsid proteins can be tagged with the donor and acceptor. When the proteins assemble or dimerize, the fluorophores are brought into close proximity, allowing FRET to occur. Inhibitors that prevent this assembly will disrupt the FRET signal.[11]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare two batches of recombinant capsid protein, one labeled with a FRET donor (e.g., via an anti-tag antibody conjugated to Terbium) and the other with a FRET acceptor (e.g., via an anti-tag antibody conjugated to d2).
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA).
-
Prepare compound plates with serial dilutions of test compounds in DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of the donor-labeled capsid protein into all wells.
-
Add 100 nL of test compound or DMSO control.
-
Incubate for 15 minutes at room temperature.
-
Dispense 5 µL of the acceptor-labeled capsid protein to initiate the assembly reaction.
-
Incubate for 60-120 minutes at room temperature.
-
Measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/FRET reference).
-
-
Data Analysis:
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Z'-Factor | > 0.7 - 0.9 | [9][11] |
| S/B Ratio | > 10 | [11] |
| Compound Concentration | Screened at 10-20 µM | [11] |
| Plate Format | 384- or 1536-well | [12] |
Workflow Diagram:
Caption: TR-FRET assay workflow for screening capsid assembly inhibitors.
AlphaLISA Assay
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology used to study biomolecular interactions.[13][14] One capsid protein is captured on a Donor bead and another interacting capsid protein is captured on an Acceptor bead. Upon illumination, the Donor bead generates singlet oxygen, which travels to a nearby Acceptor bead to trigger a chemiluminescent signal. Compounds that disrupt the protein-protein interaction prevent the beads from coming into proximity, leading to a loss of signal.[15][16]
Experimental Protocol:
-
Reagent Preparation:
-
Biotinylate recombinant capsid protein. Prepare a second batch of capsid protein with a different tag (e.g., GST or 6xHis).
-
Prepare AlphaLISA Donor beads (e.g., Streptavidin-coated) and Acceptor beads (e.g., anti-GST or Nickel Chelate-coated).
-
Prepare assay buffer as recommended by the manufacturer.
-
Prepare compound plates with test compounds.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of biotinylated capsid protein to the wells.
-
Add 2.5 µL of tagged (e.g., GST) capsid protein.
-
Add 100 nL of test compound or DMSO control.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a pre-mixed solution of Donor and Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
The raw signal is measured as luminescence counts.
-
Data is normalized to positive (no inhibitor) and negative (no protein) controls.
-
IC50 values are determined from dose-response curves for hit compounds.
-
A counter-screen using beads that interact directly can be used to identify false positives that interfere with the AlphaLISA technology itself.[15]
-
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Assay Format | Homogeneous, no-wash | [14] |
| Dynamic Range | 4-5 logs | [14] |
| Sensitivity | High, with low background | [14] |
| Suitability | Ideal for HTS of protein-protein interactions | [16][17] |
Workflow Diagram:
Caption: AlphaLISA assay workflow for capsid protein interaction inhibitors.
Cell-Based Assays for Capsid Inhibitor Screening
Cell-based assays are critical for validating hits from primary biochemical screens and for primary screening itself.[18] They provide data on compound activity in a more biologically relevant context, taking into account factors like cell permeability and cytotoxicity.[18]
Reporter Virus Assay
Principle: This assay utilizes a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) upon successful infection and replication.[19] The level of reporter gene expression is directly proportional to the extent of viral replication. Compounds that inhibit any essential step in the viral life cycle, including those targeted by capsid inhibitors (uncoating, assembly, etc.), will lead to a decrease in the reporter signal.[20]
Experimental Protocol:
-
Reagent Preparation:
-
Culture a susceptible host cell line (e.g., HeLa or HEK293T) in 384-well, clear-bottom plates.
-
Prepare a stock of the reporter virus.
-
Prepare compound plates with serially diluted test compounds.
-
-
Assay Procedure (384-well format):
-
Seed cells and grow to 80-90% confluency.
-
Pre-treat cells by adding 100 nL of compound solution or DMSO control to each well. Incubate for 1 hour.
-
Infect the cells with the reporter virus at a pre-determined multiplicity of infection (MOI).
-
Incubate for 24-72 hours, depending on the viral replication cycle.
-
Measure the reporter signal. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence.
-
In parallel, run a cytotoxicity assay (e.g., CellTiter-Glo) to identify compounds that are toxic to the host cells.
-
-
Data Analysis:
-
Normalize the reporter signal to the untreated, infected controls.
-
Calculate the percent inhibition of viral replication.
-
Determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for each compound.
-
The selectivity index (SI = CC50 / EC50) is calculated to prioritize non-toxic, potent hits.
-
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Z'-Factor | 0.4 - 0.53 | [21] |
| S/B Ratio | 88 - 164 | [21] |
| Endpoint | Luciferase, GFP, or β-galactosidase activity | [19][20][21] |
| Assay Window | 24-72 hours | [22] |
Workflow Diagram:
Caption: Cell-based reporter virus assay workflow for antiviral screening.
Conclusion
The development of high-throughput screening assays is essential for the discovery of novel capsid inhibitors. The choice of assay depends on the specific goals of the screening campaign. Biochemical assays like FP, TR-FRET, and AlphaLISA are highly robust and suitable for primary screening of large libraries to identify direct binders or assembly inhibitors. Cell-based assays provide crucial information on a compound's antiviral efficacy in a biological context, accounting for cell permeability and cytotoxicity, making them indispensable for hit validation and lead optimization. A tiered screening approach, beginning with a biochemical HTS followed by cell-based secondary assays, represents a powerful strategy for identifying and advancing promising new capsid-targeting antiviral therapies.
References
- 1. What are the therapeutic applications for Capsid inhibitors? [synapse.patsnap.com]
- 2. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 3. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 4. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 5. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A HTRF based competitive binding assay for screening specific inhibitors of HIV-1 capsid assembly targeting the C-Terminal domain of capsid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 21. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating HIV-1 Capsid Inhibitor Efficacy Using Reporter Viruses
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HIV-1 capsid, a conical protein shell encasing the viral genome, is a critical player in multiple stages of the viral lifecycle.[1][2][3][4] It not only protects the viral RNA and enzymes but also orchestrates key events including reverse transcription, transport to the nucleus, and nuclear import.[1][3] Upon entry into a host cell, the capsid must disassemble in a precisely timed process known as "uncoating" to release its contents.[5] Furthermore, during the late stages of replication, the capsid protein (CA) assembles to form new viral cores.[1][2] This multifaceted involvement makes the HIV-1 capsid an attractive target for a new class of antiretroviral drugs called capsid inhibitors.[1][5]
Capsid inhibitors, such as Lenacapavir (GS-6207), disrupt the delicate balance of capsid stability.[1][5][6] They can either prevent the proper disassembly of the viral core in the early phase of infection or interfere with the assembly of new viral particles in the late phase.[1][6] This dual mechanism of action offers a significant advantage in antiretroviral therapy.[1]
To efficiently screen and characterize these inhibitors, reporter virus assays have become an invaluable tool.[7][8][9] These assays utilize modified HIV-1 vectors where a gene, often from a non-essential part of the viral genome like nef, is replaced with a reporter gene such as luciferase or Green Fluorescent Protein (GFP).[4][10] When these reporter viruses infect a target cell line, the expression of the reporter gene becomes a direct and easily quantifiable measure of successful infection and viral gene expression.[8][10] This approach offers a rapid, sensitive, and high-throughput alternative to traditional methods like plaque assays, significantly accelerating the discovery and development of novel HIV-1 inhibitors.[7][8]
Principle of the Assay
The core principle of this application is to quantify the inhibitory effect of a compound on HIV-1 replication by measuring the activity of a reporter gene. A single-cycle infectivity assay is typically used, where replication is limited to one round. This is achieved by using Env-pseudotyped viruses, which can infect target cells but cannot produce infectious progeny.[11]
The workflow involves producing reporter virus particles, using them to infect a susceptible cell line in the presence of varying concentrations of the test inhibitor, and then quantifying the reporter signal (e.g., luminescence for luciferase) after a set incubation period. A reduction in the reporter signal compared to untreated controls indicates that the compound has inhibited a stage of the HIV-1 lifecycle. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the 50% effective concentration (EC50), a key measure of the inhibitor's potency.
Visualized Workflows and Mechanisms
Mechanism of HIV-1 Capsid Inhibition
The following diagram illustrates the critical early steps of the HIV-1 lifecycle and highlights the points of intervention for capsid inhibitors. These drugs bind to the capsid protein, either over-stabilizing the core to prevent uncoating and nuclear entry or destabilizing it to trigger premature disassembly.[1][3][5]
Caption: HIV-1 lifecycle and capsid inhibitor action point.
Experimental Workflow
This diagram outlines the complete experimental process, from the generation of reporter viruses to the final data analysis for determining inhibitor efficacy.
Caption: Experimental workflow for inhibitor efficacy testing.
Protocols
Protocol 1: Generation of VSV-G Pseudotyped HIV-1 Luciferase Reporter Virus
This protocol describes the creation of single-round infectious virus particles.[11]
Materials:
-
HEK293T cells
-
DMEM high-glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
HIV-1 backbone plasmid with a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)
-
VSV-G envelope expression plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE 6 or similar)
-
0.45 µm syringe filters
-
T-75 cell culture flasks
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile microfuge tube, dilute the plasmids in serum-free DMEM. For a T-75 flask, use a total of 15 µg of DNA, with a backbone-to-envelope plasmid ratio of 4:1 (e.g., 12 µg backbone + 3 µg VSV-G).
-
In a separate tube, add the transfection reagent at a 3:1 ratio (reagent volume:DNA mass).
-
Add the diluted DNA to the transfection reagent, mix gently by flicking, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the flask to ensure even distribution.
-
Incubation: Incubate the cells at 37°C, 5% CO2.
-
Harvesting: At 48-72 hours post-transfection, carefully collect the cell culture supernatant.
-
Clarification & Filtration: Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris. Filter the clarified supernatant through a 0.45 µm syringe filter to remove any remaining cells.
-
Aliquoting & Storage: Aliquot the virus-containing supernatant into cryovials and store at -80°C for long-term use. Perform titration before use in inhibition assays.
Protocol 2: HIV-1 Capsid Inhibitor Efficacy Assay
This protocol details the steps to measure the antiviral activity of a test compound.
Materials:
-
Target cells (e.g., TZM-bl cells)
-
Complete growth medium
-
VSV-G pseudotyped HIV-1 luciferase reporter virus stock (titrated)
-
Test capsid inhibitor and control drugs (e.g., Lenacapavir)
-
DMSO (for compound dilution)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ or Steady-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the test inhibitor in complete medium. The final DMSO concentration should be kept constant and non-toxic (e.g., ≤0.5%).
-
Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
-
Compound Addition: Add 50 µL of each compound dilution to the appropriate wells in triplicate.
-
Infection:
-
Dilute the reporter virus stock in complete medium to a concentration that will yield a high signal-to-background ratio (typically determined during titration).
-
Add 50 µL of the diluted virus to each well (except for the "cell control" wells). The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes in the dark to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate luminometer, recording the data as Relative Light Units (RLU).[12]
-
-
Data Analysis:
-
Average the RLU values for the triplicate wells.
-
Subtract the average RLU of the "cell control" wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the "virus control" wells using the formula: % Inhibition = 100 * (1 - (RLU_compound / RLU_virus_control))
-
Use a suitable software (e.g., GraphPad Prism) to plot the % Inhibition versus the log of the compound concentration and perform a non-linear regression (four-parameter variable slope) to determine the EC50 value.[13]
-
Data Presentation
The efficacy of various HIV-1 capsid inhibitors can be summarized and compared using data tables. The EC50 (50% effective concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Antiviral Activity of Capsid Inhibitors Against Reporter Viruses
This table presents example EC50 values for known capsid inhibitors against a wild-type (WT) HIV-1 reporter virus and demonstrates the loss of potency against a virus with a known resistance mutation.
| Compound | Virus Strain | Target Cell Line | Mean EC50 (nM) ± SD | Fold Change in EC50 |
| Lenacapavir (GS-6207) | HIV-1 NL4-3 (WT) | TZM-bl | 0.05 ± 0.02 | - |
| HIV-1 NL4-3 (M66I) | TZM-bl | 15.3 ± 2.1 | ~306x | |
| GSK878 | HIV-1 NLRepRluc (WT) | MT-2 | 0.039 ± 0.014 | - |
| HIV-1 (Q67H/N74D) | MT-2 | >100 | >2500x | |
| PF-74 | HIV-1 NL4-3 (WT) | SupT1 | 120 ± 25 | - |
Data are hypothetical and compiled for illustrative purposes based on typical potencies reported in the literature.[4][14][15] The M66I and Q67H/N74D mutations are known to confer resistance to capsid inhibitors.[16]
Table 2: Comparison of Antiviral Potency Across Different HIV-1 Strains
Capsid inhibitors are designed to be effective against a broad range of HIV-1 subtypes due to the highly conserved nature of the capsid protein.[14]
| Compound | HIV-1 Strain / Subtype | Mean EC50 (pM) ± SD |
| Lenacapavir | HIV-1 NL4-3 (Subtype B) | 170 ± 40 |
| HIV-2 ROD9 | 2200 ± 500 | |
| SIVmac239 | 810 ± 120 | |
| GSK878 | Panel of 48 Clinical Isolates (Various Subtypes) | 94 ± 49 |
Data adapted from literature to show representative potencies.[3][17] Note the reduced potency against HIV-2, which has natural polymorphisms in the capsid protein.[17]
References
- 1. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 6. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of Stable Reporter Flaviviruses and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for anti-influenza virus compounds from traditional Mongolian medicine by GFP-based reporter virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Replicating-Competent Reporter-Expressing Viruses in Diagnostic and Molecular Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation and validation of a highly sensitive bioluminescent HIV-1 reporter vector that simplifies measurement of virus release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 13. Long-acting lenacapavir protects macaques against intravenous challenge with simian-tropic HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CROI 2021: First results using capsid inhibitor lenacapavir against MDR HIV: potential for six-monthly ART and PrEP | HIV i-Base [i-base.info]
- 15. researchgate.net [researchgate.net]
- 16. Cell-free assays reveal that the HIV-1 capsid protects reverse transcripts from cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Cycle Infectivity Assays in Mechanism-of-Action Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for single-cycle infectivity assays, powerful tools in virology and drug development for elucidating the mechanism of action of antiviral compounds and characterizing immune responses.
Introduction to Single-Cycle Infectivity Assays
Single-cycle infectivity assays are invaluable tools for studying the early stages of a viral life cycle, from entry to the initial round of replication, without the confounding effects of subsequent rounds of infection and viral spread.[1][2] This is achieved by using replication-defective viral systems that are capable of only a single round of infection.[3][4] These assays offer several advantages over traditional multi-cycle assays, including increased safety when working with highly pathogenic viruses, higher reproducibility, and a more straightforward interpretation of results related to specific viral stages.[2][4][5] They are particularly well-suited for high-throughput screening of antiviral drug candidates and the characterization of neutralizing antibodies.[2][3]
The primary types of single-cycle infectivity assays include those utilizing:
-
Pseudotyped Viruses: These are chimeric viruses consisting of a core from one virus (e.g., a lentivirus or retrovirus) and an envelope protein from another virus of interest.[5][6][7] This allows for the safe study of viral entry mechanisms of pathogenic viruses in a BSL-2 laboratory setting.[5][6][8]
-
Reporter Viruses: These are replication-competent or-defective viruses that have been genetically engineered to express a reporter gene (e.g., luciferase, green fluorescent protein) upon successful infection and replication in host cells.[9][10] The reporter signal provides a quantitative measure of viral activity.
-
Single-Round Infectious Particles (SRIPs): These particles contain a subgenomic viral replicon that lacks the genes for structural proteins.[11][12] They can infect a cell and replicate their genome, but cannot produce progeny virions, thus limiting the infection to a single cycle.[11][13]
Applications in Mechanism-of-Action Studies
Single-cycle infectivity assays are instrumental in dissecting the specific stage of the viral life cycle that is inhibited by a drug candidate or targeted by the immune system. By designing experiments that isolate different viral processes, researchers can pinpoint the mechanism of action. For instance, a compound that reduces the signal in a pseudotyped virus assay likely interferes with viral entry (attachment, fusion, or uptake). In contrast, a compound that inhibits a reporter virus but not a pseudotyped virus may target a post-entry step like replication or transcription.
Protocol 1: Pseudotyped Virus Neutralization Assay
This protocol describes the generation of lentiviral particles pseudotyped with a viral envelope protein (e.g., SARS-CoV-2 Spike protein) and their use in a neutralization assay to measure the potency of antibodies or antiviral compounds.[6][7]
Materials
-
HEK293T cells
-
HEK293T cells engineered to express the target receptor (e.g., 293T-ACE2)
-
Lentiviral backbone plasmid expressing a reporter gene (e.g., luciferase)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Plasmid expressing the viral envelope protein of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
96-well plates (white, clear-bottom for luciferase assays)
-
Luciferase assay reagent
-
Luminometer
Methodology
Part A: Production of Pseudotyped Virus
-
Cell Seeding: Seed HEK293T cells in a 6-well plate to reach 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the lentiviral backbone plasmid, packaging plasmids, and the envelope protein expression plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells at 37°C with 5% CO2.
-
Harvest: After 48-72 hours, harvest the supernatant containing the pseudotyped viral particles.
-
Filtration and Storage: Filter the supernatant through a 0.45 µm filter to remove cellular debris and store at -80°C.
Part B: Neutralization Assay
-
Cell Seeding: Seed the receptor-expressing cells (e.g., 293T-ACE2) in a 96-well plate.[6]
-
Compound/Antibody Dilution: Prepare serial dilutions of the test compound or antibody in cell culture medium.
-
Incubation: Mix the diluted compound/antibody with a standardized amount of pseudotyped virus and incubate for 1 hour at 37°C.
-
Infection: Add the virus-compound/antibody mixture to the seeded cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Readout: Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
Data Analysis
The percentage of neutralization is calculated relative to the signal from virus-only control wells. The half-maximal inhibitory concentration (IC50) or neutralization titer (NT50) is determined by fitting the data to a dose-response curve.
Experimental Workflow
Caption: Workflow for pseudotyped virus production and neutralization assay.
Protocol 2: Reporter Virus Assay for Antiviral Screening
This protocol details the use of a reporter virus to screen for antiviral compounds that inhibit viral replication.
Materials
-
Reporter virus (e.g., expressing GFP or Luciferase)
-
Permissive host cell line
-
Cell culture medium
-
Test compounds
-
96-well or 384-well plates
-
Instrumentation for detecting the reporter signal (fluorescence microscope, plate reader, or luminometer)
-
Reagents for cytotoxicity assay (e.g., MTT, CellTiter-Glo)
Methodology
-
Cell Seeding: Seed the host cells in microplates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a predetermined time.
-
Infection: Infect the cells with the reporter virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period that allows for robust reporter gene expression (typically 24-72 hours).
-
Readout: Measure the reporter signal. For fluorescent reporters, this can be done using a fluorescence plate reader or by imaging. For luciferase reporters, a luminometer is used after adding the appropriate substrate.
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay with the same compound concentrations to ensure that the observed antiviral effect is not due to cell death.[11]
Data Analysis
The antiviral activity is expressed as the percentage of inhibition of the reporter signal compared to the virus control (no compound). The half-maximal effective concentration (EC50) is calculated from the dose-response curve. The half-maximal cytotoxic concentration (CC50) is determined from the cytotoxicity assay, and the selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.
Experimental Workflow
Caption: Workflow for a reporter virus-based antiviral screening assay.
Data Presentation
Quantitative data from single-cycle infectivity assays are crucial for comparing the potency of different antiviral compounds or the neutralizing activity of antibodies. The following tables provide examples of how to structure such data.
Table 1: Antiviral Activity of Compounds Against a Reporter Virus
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Compound A | 0.52 | >100 | >192 |
| Compound B | 9.47 | >50 | >5.3 |
| Compound C | 10.48 | >50 | >4.8 |
| Remdesivir (Control) | 1.2 | >20 | >16.7 |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window.
Table 2: Neutralization Titers of Monoclonal Antibodies Using a Pseudotyped Virus Assay
| Monoclonal Antibody | NT50 (ng/mL) |
| mAb 1 | 15 |
| mAb 2 | 8 |
| mAb 3 | 125 |
| Isotype Control | >10,000 |
NT50 (Half-maximal Neutralization Titer): The dilution of an antibody that reduces viral infectivity by 50%.
Signaling Pathways and Logical Relationships
The diagrams below illustrate the principles behind different single-cycle assay formats and how they can be used to probe different stages of the viral life cycle.
Caption: Probing different stages of the viral life cycle with specific assays.
This comprehensive guide provides the foundational knowledge and practical protocols for implementing single-cycle infectivity assays in your research. These powerful techniques will enable a deeper understanding of viral mechanisms and accelerate the development of novel antiviral therapies.
References
- 1. HIV-1 Single Cycle Infection [bio-protocol.org]
- 2. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and applications of single-cycle infectious Influenza A Virus (sciIAV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rbmb.net [rbmb.net]
- 5. berthold.com [berthold.com]
- 6. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of SARS-CoV-2 neutralizing antibody by a pseudotyped virus-based assay | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for anti-influenza virus compounds from traditional Mongolian medicine by GFP-based reporter virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reporter Replicons for Antiviral Drug Discovery against Positive Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Single-round infectious particles enhance immunogenicity of a DNA vaccine against West Nile virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Cytotoxicity of HIV-1 Capsid Inhibitors: A Detailed Guide
Introduction
The development of novel antiretroviral therapies targeting the HIV-1 capsid has emerged as a promising strategy in the fight against AIDS. These inhibitors interfere with critical viral processes such as assembly, transport, and uncoating. A crucial step in the preclinical evaluation of these compounds is the assessment of their cytotoxicity. The 50% cytotoxic concentration (CC50) is a fundamental parameter that measures the concentration of a compound required to reduce the viability of uninfected cells by 50%.[1][2] This value is essential for determining the therapeutic window of a potential drug. A high CC50 value is desirable, as it indicates lower toxicity to host cells.
The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), is a critical metric for evaluating the potential of an antiviral compound.[1][3] A higher SI value signifies greater selectivity of the compound for its viral target over host cells, indicating a more promising therapeutic candidate.[1] Compounds with a selectivity index of 10 or greater are generally considered active in vitro.[1] This application note provides detailed protocols for commonly used in vitro assays to determine the CC50 of HIV-1 capsid inhibitors, including the MTT, MTS, and CellTiter-Glo assays.
Key Concepts
CC50 (50% Cytotoxic Concentration): The concentration of a compound that results in a 50% reduction in cell viability.[1][2]
EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.
IC50 (50% Inhibitory Concentration): The concentration of an inhibitor required to inhibit a biological or biochemical function by 50%.[1]
Selectivity Index (SI): The ratio of CC50 to EC50 or IC50 (SI = CC50 / EC50). It is a measure of a compound's specificity for inhibiting viral replication compared to its toxicity to host cells.[1]
Data Presentation
The following table summarizes the key parameters and characteristics of the cytotoxicity assays described in this document.
| Assay | Principle | Detection Method | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[4] | Colorimetric (Absorbance at 570 nm) | Inexpensive, well-established. | Requires a solubilization step for the formazan crystals, which can introduce variability.[4] |
| MTS Assay | Reduction of a tetrazolium compound (MTS) into a soluble formazan product by viable cells.[4] | Colorimetric (Absorbance at 490 nm)[4] | Simpler workflow than MTT (no solubilization step), higher throughput.[4] | Reagent can be less stable than MTT. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures ATP levels, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[5][6] | Luminescence | Highly sensitive, rapid "add-mix-measure" format, suitable for high-throughput screening.[5][6] | More expensive than colorimetric assays. |
The following table provides examples of reported CC50 values for some HIV-1 capsid inhibitors.
| Compound | Cell Line | CC50 (µM) | Reference |
| GSK878 | MT-2 | > 20 | [7] |
| GS-CA1 | Various | > 50 | [8] |
| TKB063 | MT-4 | > 50 | [9] |
| BD 2 | Virus Producer Cells | > 7.0 | [10] |
| BM 2 | Virus Producer Cells | 6.2 | [10] |
Experimental Protocols
General Workflow for CC50 Determination
The determination of CC50 for an HIV-1 capsid inhibitor involves a standardized workflow, regardless of the specific assay used. The following diagram illustrates the key steps.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low-molecular-weight anti-HIV-1 agents targeting HIV-1 capsid proteins - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06837K [pubs.rsc.org]
- 10. Distinct Effects of Two HIV-1 Capsid Assembly Inhibitor Families That Bind the Same Site within the N-Terminal Domain of the Viral CA Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mass Spectrometry in Capsid Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry (MS) has emerged as a powerful and versatile analytical tool in the field of virology, particularly in the research and development of capsid-targeting antiviral inhibitors. The viral capsid, a protein shell that encloses the viral genome, is a critical component for viral replication, making it an attractive target for therapeutic intervention. MS-based techniques offer unparalleled capabilities to study the dynamic process of capsid assembly, characterize capsid-inhibitor interactions, and identify novel antiviral compounds. This application note provides a detailed overview of the key mass spectrometry methodologies employed in capsid inhibitor research, complete with experimental protocols and data presentation guidelines.
Key Mass Spectrometry Techniques
Several mass spectrometry techniques are instrumental in the study of viral capsids and their inhibitors. These include Native Mass Spectrometry, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), and various MS-based screening platforms.
Native Mass Spectrometry (Native MS)
Native MS allows for the study of intact protein complexes under non-denaturing conditions, preserving their native structure and non-covalent interactions. This technique is invaluable for characterizing the stoichiometry and stability of viral capsids and their interactions with inhibitors. In the context of capsid inhibitor research, native MS can be used to:
-
Determine the mass of intact viral capsids and virus-like particles (VLPs).
-
Investigate the kinetics and thermodynamics of capsid assembly and disassembly.
-
Directly observe the binding of small molecule inhibitors to the capsid and determine the stoichiometry of the interaction.
-
Quantify the ratio of empty to full capsids, a critical quality attribute in the manufacturing of viral vectors for gene therapy.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for probing protein conformation and dynamics in solution. It measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent. This exchange rate is sensitive to the local protein structure and solvent accessibility. In capsid inhibitor research, HDX-MS is employed to:
-
Map the binding site of an inhibitor on the capsid protein.
-
Identify conformational changes in the capsid induced by inhibitor binding.
-
Study allosteric effects, where inhibitor binding at one site affects the dynamics of a distant region of the capsid protein.
-
Characterize the dynamics of capsid assembly and how it is perturbed by inhibitors.
Affinity Selection Mass Spectrometry (AS-MS)
AS-MS is a high-throughput screening method used to identify compounds that bind to a specific target from a large chemical library. In this technique, the target protein (the viral capsid or capsid protein) is incubated with a library of potential inhibitors. The protein-ligand complexes are then separated from the unbound compounds, and the bound ligands are identified by mass spectrometry. This approach allows for the rapid screening of millions of compounds to identify potential lead candidates for drug development.
Experimental Protocols
Protocol 1: Native Mass Spectrometry of Capsid-Inhibitor Complexes
This protocol outlines the general steps for analyzing the binding of a small molecule inhibitor to an intact viral capsid using native MS.
1. Sample Preparation:
- Purify the viral capsids to a high degree of homogeneity.
- Buffer exchange the purified capsids into a volatile aqueous buffer, such as ammonium acetate, at a neutral pH. This is crucial for successful electrospray ionization.
- Prepare a stock solution of the inhibitor in a compatible solvent (e.g., DMSO) and dilute it into the same volatile buffer.
- Incubate the capsids with the inhibitor at a desired molar ratio for a sufficient time to allow for binding equilibrium to be reached.
2. Mass Spectrometry Analysis:
- Use a mass spectrometer modified for the transmission of high mass-to-charge (m/z) ions, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
- Optimize instrument parameters, including capillary voltage, cone voltage, and collision energy, to ensure gentle desolvation and preservation of the non-covalent complex.
- Acquire mass spectra over a high m/z range to detect the intact capsid and the capsid-inhibitor complex.
3. Data Analysis:
- Process the raw data to obtain a mass spectrum.
- Identify the charge state series for the unbound capsid and the inhibitor-bound capsid.
- Deconvolute the spectra to determine the molecular weight of both species. The mass shift between the two will correspond to the mass of the bound inhibitor molecules.
- The relative intensities of the peaks can be used to estimate the binding affinity (Kd).
Protocol 2: HDX-MS for Mapping Inhibitor Binding Sites
This protocol describes a typical bottom-up HDX-MS experiment to identify the regions of a capsid protein that are protected from deuterium exchange upon inhibitor binding.
1. Deuterium Labeling:
- Prepare two sets of samples: the capsid protein alone and the capsid protein pre-incubated with the inhibitor.
- Initiate the hydrogen-deuterium exchange reaction by diluting each sample into a D2O-based buffer.
- Allow the exchange to proceed for various time points (e.g., 10s, 1m, 10m, 1h).
2. Quenching and Digestion:
- Quench the exchange reaction by rapidly lowering the pH to ~2.5 and the temperature to 0°C. This locks the deuterium label in place.
- Digest the protein into smaller peptides using an acid-stable protease, such as pepsin, that is active under quench conditions.
3. LC-MS Analysis:
- Separate the peptic peptides using ultra-performance liquid chromatography (UPLC) at low temperature to minimize back-exchange.
- Analyze the eluting peptides using a high-resolution mass spectrometer to determine their mass.
4. Data Analysis:
- Identify the peptides that show a reduction in deuterium uptake in the presence of the inhibitor compared to the protein alone.
- Map these protected peptides onto the three-dimensional structure of the capsid protein to identify the inhibitor binding site.
Data Presentation
Quantitative data from mass spectrometry experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.
| Inhibitor | Target | MS Technique | Measured Parameter | Value | Reference |
| PF-3450074 (PF74) | HIV-1 CA | Native MS | Kd (hexamer) | 120 nM | |
| PF-3450074 (PF74) | HIV-1 CA | Native MS | Kd (monomer) | 2.7 µM | |
| GS-CA1 | HIV-1 CA | - | EC50 | Low nM | |
| Lenacapavir (GS-6207) | HIV-1 CA | - | EC50 | pM | |
| Ebselen | HIV-1 CA | - | EC50 | 3.37 µM | |
| C1 | HIV-1 CA | - | IC50 | 57 µM | |
| BD1 | HIV-1 CA-NTD | - | EC50 | 70 ± 30 nM | |
| BM1 | HIV-1 CA-NTD | - | EC50 | 62 ± 23 nM | |
| BD2 | HIV-1 CA-NTD | ITC | Kd | 87 - 690 nM | |
| BM2 | HIV-1 CA-NTD | ITC | Kd | 87 - 690 nM | |
| BM3 | HIV-1 CA-NTD | ITC | Kd | 87 - 690 nM |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular pathways.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of HIV-1 Capsid Inhibitors In Vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the common challenge of low aqueous solubility of HIV-1 capsid inhibitors in in-vitro experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My HIV-1 capsid inhibitor precipitated out of solution during my in-vitro assay. What are the common causes for this?
A1: Compound precipitation is a frequent issue, particularly with hydrophobic molecules like many HIV-1 capsid inhibitors. The primary causes include:
-
Exceeding Aqueous Solubility Limit: Many inhibitors, such as PF-74 and GS-CA1, have inherently low solubility in aqueous buffers (e.g., PBS) commonly used in biological assays.[1][2] When a concentrated stock solution (typically in 100% DMSO) is diluted into the aqueous assay buffer, the final concentration of the inhibitor may exceed its solubility limit, leading to precipitation.
-
Insufficient DMSO Concentration: While DMSO is an effective solvent for many inhibitors, the final concentration in the assay medium might be too low to maintain solubility.[3][4][5]
-
pH and Buffer Composition: The pH of the buffer can significantly impact the solubility of ionizable compounds. The composition of the buffer, including salt concentration, can also influence solubility.
-
Temperature: Changes in temperature during the experiment can affect compound solubility.
-
"Salting Out" Effect: High salt concentrations in some assay buffers, such as those for in-vitro capsid assembly, can reduce the solubility of small molecules.
Q2: How can I visually confirm if my compound has precipitated?
A2: Visual inspection is the first step. Look for:
-
Cloudiness or Turbidity: A clear solution turning hazy or opaque is a strong indicator of precipitation.
-
Visible Particles: You may see small particles suspended in the solution or settled at the bottom of the tube or well.
-
"Oil Out": Some compounds may not form a solid precipitate but instead separate as an oily film.
For a more quantitative assessment, techniques like nephelometry, which measures light scattering caused by suspended particles, can be employed.
Q3: What are the potential consequences of compound precipitation in my assay?
A3: Compound precipitation can lead to several experimental artifacts and misinterpretation of results:
-
Inaccurate Concentration: The actual concentration of the inhibitor in solution will be lower than the intended concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).
-
Assay Interference: Precipitated particles can interfere with assay readouts, particularly in light-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light.
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Non-specific Effects: The precipitate itself might interact with cellular components or assay reagents in a non-specific manner, leading to false-positive or false-negative results.
-
Inconsistent Results: The extent of precipitation can vary between experiments, leading to poor reproducibility.
Q4: What immediate steps can I take to troubleshoot compound precipitation in my ongoing experiment?
A4: If you observe precipitation, consider the following:
-
Gentle Agitation: Gently vortex or pipette the solution up and down to see if the precipitate redissolves. Avoid vigorous shaking, which can sometimes promote aggregation.
-
Sonication: Brief sonication in a water bath can sometimes help to redissolve precipitated compounds.
-
Temperature Adjustment: If the experiment allows, gentle warming might increase solubility. However, be cautious as this can also affect the stability of biological reagents.
-
Centrifugation: If the precipitate cannot be redissolved, you can centrifuge the sample and test the supernatant. However, be aware that the actual concentration of your inhibitor will be unknown and lower than intended. This is a salvage measure and should be noted in your experimental record.
For future experiments, it is crucial to address the root cause of the precipitation.
Q5: What are some proactive strategies to prevent compound precipitation in future experiments?
A5: To avoid solubility issues, consider these strategies during your experimental design:
-
Lower the Final Compound Concentration: If the assay sensitivity allows, test the inhibitor at a lower concentration range.
-
Increase the Final DMSO Concentration: A final DMSO concentration of 0.5% to 1% is generally well-tolerated by many cell lines and can help maintain compound solubility. However, it is essential to run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Use a Different Co-Solvent: In some cases, other organic solvents like ethanol or dimethyl formamide (DMF) might be more effective, but their compatibility with the specific assay must be validated.[3]
-
Formulation Strategies: For persistently problematic compounds, consider using formulation aids such as:
-
Cyclodextrins: These can encapsulate the hydrophobic inhibitor and increase its aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween-80 can be used at low concentrations to improve solubility, but their potential effects on the assay must be carefully evaluated.
-
-
pH Optimization: If your compound has ionizable groups, adjusting the pH of the buffer (within the tolerated range of your assay system) can significantly enhance solubility.
-
Fresh Stock Solutions: Always use freshly prepared stock solutions, as older stocks may have undergone some precipitation or degradation.
Quantitative Data on Inhibitor Solubility
The following table summarizes available solubility data for selected HIV-1 capsid inhibitors. It is important to note that obtaining precise aqueous solubility data for highly insoluble compounds like PF-74 is challenging, and much of the literature refers to its low solubility qualitatively.
| Inhibitor | Solvent/Buffer | Solubility | Notes |
| PF-74 (PF-3450074) | DMSO | ~2 mg/mL (~4.7 mM)[3] | Highly soluble in DMSO. |
| Dimethyl Formamide (DMF) | ~1 mg/mL (~2.35 mM)[3] | Soluble in DMF. | |
| Aqueous Buffer (e.g., PBS) | Very Low | Although a specific value is not readily available in the literature, it is widely reported to have poor aqueous solubility.[2] | |
| GS-CA1 | Aqueous Buffer (e.g., PBS) | Low | Reported to have low aqueous solubility and bioavailability.[2] |
| Lenacapavir (GS-6207) | DMSO | ≥ 100 mg/mL | Highly soluble in DMSO. |
| CX17 (PF-74 Analog) | Aqueous Buffer | Increased Predicted Solubility | A derivative of PF-74 with computational predictions indicating improved aqueous solubility compared to the parent compound.[1] |
Experimental Protocols
Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is suitable for early-stage screening to quickly assess the solubility of a large number of compounds.
Materials:
-
Test compound
-
100% DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader with turbidity measurement capability (e.g., spectrophotometer at 620 nm)
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Dispense into Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of the clear-bottom assay plate in triplicate. Include wells with 2 µL of 100% DMSO as a blank control.
-
Add Aqueous Buffer: Rapidly add 98 µL of PBS (pH 7.4) to each well using a multichannel pipette to achieve a final volume of 100 µL and a final DMSO concentration of 2%. The rapid addition helps to ensure a consistent precipitation process.
-
Incubate and Mix: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength of 620 nm. An increase in absorbance indicates light scattering due to precipitate formation.
-
Data Analysis: Plot the absorbance against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit under these conditions.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the "gold standard" for solubility measurement.
Materials:
-
Test compound (solid form)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and UV detector
-
Analytical balance
Procedure:
-
Prepare Saturated Solution: Add an excess amount of the solid test compound to a glass vial containing a known volume of PBS (pH 7.4). The amount of solid should be enough to ensure that undissolved material remains at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilution and Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.
-
Result: The measured concentration represents the thermodynamic solubility of the compound in PBS at the specified temperature.
Visualizations
Caption: Troubleshooting workflow for addressing low solubility of HIV-1 capsid inhibitors.
Caption: Impact of low solubility on an in-vitro capsid assembly assay.
References
- 1. Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-3450074 | HIV Protease | TargetMol [targetmol.com]
identifying and characterizing HIV-1 capsid inhibitor resistance mutations
HIV-1 Capsid Inhibitor Resistance Technical Support Center
This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support the identification and characterization of HIV-1 capsid inhibitor resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed resistance mutations to the HIV-1 capsid inhibitor Lenacapavir (LEN)?
A1: Clinical trials and in vitro studies have identified several key resistance-associated mutations (RAMs) in the HIV-1 capsid (CA) protein that reduce susceptibility to Lenacapavir. The most frequently reported mutations include M66I, Q67H, K70N/H/R/S, and N74D/H.[1][2][3][4] Of these, M66I and Q67H are among the most common.[1][5] While mutations like L56I have been selected for in vitro, they are less common clinically.[1] It's important to note that some of these mutations, particularly M66I, can significantly impair the virus's replication capacity (RC).[2][5][6]
Q2: How do I interpret the EC50 or IC50 fold-change values from my phenotypic resistance assay?
A2: The fold-change (FC) value is a critical metric for quantifying resistance. It is calculated by dividing the EC50 (or IC50) of the mutant virus by the EC50 of the wild-type (WT) reference virus.[7][8][9]
-
Low-level resistance: A low FC (e.g., 2-5 fold) indicates a minor decrease in susceptibility.
-
Intermediate resistance: A moderate FC (e.g., 5-10 fold) suggests a clinically relevant reduction in susceptibility.
-
High-level resistance: A high FC (>10-fold) indicates a significant loss of drug activity.[3] For instance, the N74D mutation can decrease LEN binding affinity by ~20-fold and virus susceptibility by ~10-fold.[10] It is crucial to consider not just the EC50 value but also the slope of the dose-response curve, as some mutations can alter the shape of the curve, impacting drug effectiveness at clinical concentrations.[11]
Q3: My phenotypic assay shows my mutant virus has very low or no infectivity. How can I still measure its resistance profile?
A3: This is a common issue, as many capsid inhibitor resistance mutations, such as M66I, severely impair viral replication capacity.[2][5]
-
Switch to a Single-Cycle (SC) Assay: SC assays, which measure a single round of infection, are often more successful for characterizing replication-impaired mutants than traditional multi-cycle (MC) assays.[2][6][12]
-
Use a Highly Sensitive Reporter Cell Line: Specialized reporter cell lines, such as Rev-CEM-Luc/GFP, can detect infection from viruses with very low replication capacity where standard assays (like MT-2 cytopathic effect assays) fail.[2]
-
Biochemical Assays: As an alternative to infectivity, you can assess the mutation's effect on capsid stability directly using biochemical methods like the "fate-of-capsid" assay or in vitro capsid assembly/stability assays.[13][14][15]
Q4: Can resistance mutations to capsid inhibitors exist in treatment-naïve individuals?
A4: Yes, although it is extremely rare.[1] Studies analyzing large sequence databases have found that virtually all known LEN-associated resistance mutations can be found in viruses from individuals never exposed to the drug, albeit at a very low prevalence (e.g., around 0.26% of sequences).[16][17] The most prevalent naturally occurring mutation is Q67H, which is more common in the CRF01_AE subtype.[16][17] This suggests that pre-existing resistance is possible but unlikely to be a widespread clinical issue.[1]
Troubleshooting Experimental Issues
| Problem Encountered | Potential Cause | Recommended Solution |
| Low yield of mutant plasmid after site-directed mutagenesis. | 1. Suboptimal primer design (e.g., low Tm, self-dimerization).2. Inefficient PCR amplification.3. Incomplete digestion of parental (wild-type) plasmid DNA by DpnI. | 1. Redesign primers to be 25-45 bases long, with a GC content >40%, a calculated Tm ≥78°C, and terminate with a G or C.[18][19]2. Optimize PCR conditions (annealing temperature, extension time based on plasmid size). Use a high-fidelity polymerase.[18]3. Ensure DpnI digestion runs for at least 1-2 hours at 37°C to eliminate the parental template.[18] |
| Wild-type (WT) virus control shows high variability in infectivity assays. | 1. Inconsistent virus production (transfection efficiency, cell health).2. Variability in target cell plating density or viability.3. Inaccurate virus quantification (p24 ELISA). | 1. Standardize transfection protocols and use healthy, low-passage HEK293T cells. Harvest virus at a consistent time point.2. Use an automated cell counter to ensure consistent cell numbers. Perform a viability stain (e.g., Trypan Blue) before plating.3. Ensure p24 ELISA standard curve is accurate and samples are diluted within the linear range of the assay. |
| EC50 values are inconsistent across replicate experiments. | 1. Pipetting errors when preparing serial dilutions of the inhibitor.2. Edge effects in 96-well plates.3. Fluctuation in incubator conditions (CO2, temperature). | 1. Use calibrated pipettes and prepare a master mix of the highest drug concentration before performing serial dilutions.2. Avoid using the outermost wells of the plate for critical measurements, or fill them with sterile media/PBS to maintain humidity.3. Ensure incubator is properly calibrated and maintains stable conditions throughout the experiment. |
| No resistance phenotype observed for a clinically reported mutation. | 1. The mutation's effect is context-dependent (requires other mutations or a different viral backbone).2. The assay is not sensitive enough to detect low-level resistance.3. The mutation primarily affects capsid stability or another function not captured by a standard infectivity assay. | 1. Test the mutation in combination with other known RAMs or in a different subtype backbone if relevant.[1]2. Increase the number of data points around the expected EC50 and ensure the dose-response curve is well-defined.3. Perform a direct capsid stability assay (e.g., CsA washout or fate-of-capsid) to assess the biochemical impact of the mutation.[14][15][20] |
Quantitative Data Summary
The following table summarizes the phenotypic susceptibility of common Lenacapavir resistance mutations. Data is presented as fold-change (FC) in EC50 relative to the wild-type virus and the corresponding replication capacity (RC) as a percentage of wild-type.
| Mutation | Fold-Change (FC) in LEN Susceptibility | Replication Capacity (% of WT) | Assay Type | Reference |
| Q67H | 4.6 | 58% | Single-Cycle | [6] |
| M66I | >1000 - >2000 | 1.5% - 6% | Single-Cycle | [5][6] |
| N74D | ~10 | Not specified | Not specified | [3][10] |
| K70N | Not specified | Severely impaired | Multi-Cycle | [2] |
| L56I | Not specified | Not specified | In vitro selection | [1] |
| L56V | 72 | Diminished | Reporter Virus | [21] |
| N57H | 4,890 | Diminished | Reporter Virus | [21] |
Note: Fold-change values can vary between assay systems (e.g., single-cycle vs. multi-cycle) and cell lines used.[2][6]
Detailed Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of HIV-1 Proviral DNA
This protocol describes the introduction of a point mutation into an HIV-1 proviral plasmid using a PCR-based method.
-
Primer Design: Design a pair of complementary forward and reverse primers, 25-45 nucleotides in length, containing the desired mutation in the center. The primers should have a minimum GC content of 40% and a melting temperature (Tm) of ≥78°C.[18][19]
-
PCR Amplification:
-
Set up a PCR reaction containing: 50 ng of template plasmid DNA, 125 ng of each primer, dNTPs, and a high-fidelity DNA polymerase.
-
Perform thermal cycling: an initial denaturation at 95°C for 1 minute, followed by 18-25 cycles of denaturation (95°C, 50 sec), annealing (60°C, 50 sec), and extension (68°C, 1 min/kb of plasmid length).[18]
-
-
Parental DNA Digestion: Add 1-2 µL of DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.[18]
-
Transformation: Transform the DpnI-treated DNA into high-efficiency competent E. coli cells. Plate on selective agar plates (e.g., LB-ampicillin) and incubate overnight at 37°C.[22]
-
Verification: Pick several colonies, culture them, and isolate the plasmid DNA using a miniprep kit. Verify the presence of the desired mutation and the integrity of the gene via Sanger sequencing.
Protocol 2: Single-Cycle HIV-1 Infectivity Assay
This assay quantifies the susceptibility of mutant viruses to a capsid inhibitor in a single round of infection.
-
Virus Production: Co-transfect HEK293T cells with the proviral plasmid (WT or mutant) and a VSV-G envelope expression plasmid. The VSV-G envelope allows the virus to infect a broad range of cells in a CD4-independent manner.
-
Harvest and Quantification: At 48 hours post-transfection, harvest the cell culture supernatant. Clarify the supernatant by centrifugation and filter through a 0.45 µm filter. Quantify the amount of virus produced using a p24 antigen ELISA.
-
Target Cell Preparation: Plate target cells (e.g., TZM-bl or HEK293T) in a 96-well plate. These cells typically contain a reporter gene (e.g., Luciferase or GFP) under the control of the HIV-1 LTR.
-
Infection and Drug Treatment:
-
Prepare serial dilutions of the capsid inhibitor in culture medium.
-
Normalize viral stocks based on p24 concentration.
-
Add the diluted inhibitor to the target cells, followed immediately by the addition of a fixed amount of virus.
-
-
Readout: At 48-72 hours post-infection, measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Plot the reporter signal against the log of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value. The fold-change is determined by dividing the mutant EC50 by the WT EC50.[7]
Visualizations (Diagrams)
Caption: Workflow for characterizing a resistance mutation.
Caption: HIV-1 capsid's role and points of inhibition.
Caption: Troubleshooting decision tree for resistance assays.
References
- 1. Lenacapavir-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic Characterization of Replication-Impaired Lenacapavir-Resistant HIV Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor Lenacapavir After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 7. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interpretation algorithms - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The fate of HIV-1 capsid: a biochemical assay for HIV-1 uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Natural occurrence of drug resistance mutations to the HIV-1 capsid inhibitor lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 19. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Disassembling the Nature of Capsid: Biochemical, Genetic, and Imaging Approaches to Assess HIV-1 Capsid Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. doaj.org [doaj.org]
- 22. assaygenie.com [assaygenie.com]
Technical Support Center: Mitigating Off-Target Effects of Capsid Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with capsid inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target mechanisms of action for capsid inhibitors?
A1: Capsid inhibitors primarily target the viral capsid (CA) protein, interfering with critical stages of the viral life cycle.[1][2] The on-target effects include:
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Disruption of Capsid Assembly and Disassembly: These inhibitors can either accelerate premature uncoating of the viral core or stabilize the capsid, preventing the timely release of viral genetic material.[3][4][5]
-
Interference with Host Factor Interactions: Many capsid inhibitors, such as PF-74, GS-CA1, and Lenacapavir, bind to a highly conserved pocket on the capsid protein.[1][6][7] This pocket is also utilized by essential host cellular factors like Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are crucial for nuclear import and integration of the viral genome.[1][7] By competitively binding to this site, the inhibitors disrupt these vital interactions.
Potential off-target effects could arise from the inhibitor binding to unintended cellular proteins, leading to the modulation of their normal functions. However, current research, particularly for newer generation inhibitors like Lenacapavir, suggests a low propensity for off-target binding. For example, Lenacapavir was screened against a panel of 87 different receptors, enzymes, and ion channels with no significant off-target activity observed.[8]
Q2: My cells are showing toxicity after treatment with a capsid inhibitor. How can I determine if this is an off-target effect?
A2: Cell toxicity can result from either on-target or off-target effects. To differentiate between the two, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). Compare this to the 50% effective concentration (EC50) for antiviral activity. A large therapeutic index (CC50/EC50) suggests that the toxicity is less likely to be a major issue at effective antiviral concentrations.
-
Control Experiments:
-
Uninfected Cells: Treat uninfected cells with the same concentrations of the inhibitor. If toxicity is observed, it is likely an off-target effect.
-
Resistant Virus: If available, use a virus with a known resistance mutation in the capsid protein that prevents inhibitor binding. If the inhibitor is still toxic to cells infected with the resistant virus, the toxicity is likely off-target.
-
-
Time-of-Addition Assay: A time-of-addition experiment can help determine if the toxicity correlates with the timing of the inhibitor's antiviral activity.
Q3: How can I experimentally identify the off-target proteins of a capsid inhibitor in my cellular model?
A3: Identifying direct off-target protein interactions is a key step in understanding and mitigating unintended effects. Several advanced experimental approaches can be employed:
-
Proteome-wide Profiling:
-
Affinity-based Proteomics: This involves immobilizing the capsid inhibitor on a solid support (e.g., beads) and using it as bait to "pull down" interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon drug treatment. A shift in the melting temperature of a protein in the presence of the inhibitor suggests a direct interaction.
-
-
Transcriptomic and Proteomic Analysis:
-
RNA-Sequencing (RNA-Seq) and Mass Spectrometry-based Proteomics: Analyze global changes in gene and protein expression in cells treated with the inhibitor. While these changes are often downstream effects, they can provide clues about the signaling pathways that are perturbed, which can then be investigated for direct off-target interactions.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Cell Cytotoxicity at Low Inhibitor Concentrations | Off-target binding to an essential cellular protein. | 1. Perform a thorough literature search for known off-targets of the specific inhibitor or similar chemical scaffolds. 2. Conduct a cytotoxicity assay in a panel of different cell lines to assess cell-type-specific toxicity. 3. Consider using a different capsid inhibitor with a distinct chemical structure. |
| Inconsistent Antiviral Activity | Poor metabolic stability of the inhibitor (e.g., PF-74).[9] | 1. Check the stability of the compound in your cell culture medium over the course of the experiment. 2. Consider using freshly prepared inhibitor solutions for each experiment. 3. If using a known unstable compound, explore more stable analogs if available. |
| Reduced Inhibitor Potency in Primary Cells vs. Cell Lines | Differences in cellular metabolism or expression of potential off-target proteins. | 1. Measure the intracellular concentration of the inhibitor in both cell types. 2. Compare the expression levels of known host factors (e.g., CPSF6, NUP153) between the cell types. |
| Unexpected Phenotypic Changes in Cells (e.g., altered morphology, proliferation rate) | Modulation of a cellular signaling pathway due to an off-target interaction. | 1. Perform transcriptomic (RNA-Seq) or proteomic analysis to identify dysregulated pathways. 2. Use pathway analysis software to pinpoint potential off-target proteins. 3. Validate the off-target interaction using techniques like thermal shift assays or affinity pull-downs. |
Quantitative Data Summary
The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for common capsid inhibitors. A higher therapeutic index (TI = CC50/EC50) indicates a wider margin between the effective and toxic doses.
| Inhibitor | Cell Line | EC50 | CC50 | Therapeutic Index (TI) |
| Lenacapavir (GS-6207) | MT-4 | 105 pM[8] | >50 µM[8] | >476,190 |
| Human CD4+ T cells | 32 pM[8] | >50 µM[8] | >1,562,500 | |
| Macrophages | 56 pM[8] | >50 µM[8] | >892,857 | |
| PBMCs (average of 23 isolates) | 50 pM[6] | >50 µM | >1,000,000 | |
| GS-CA1 | T cells | 240 pM[6] | >30 µM[10] | >125,000 |
| PBMCs | 140 pM[6] | >30 µM[10] | >214,285 | |
| PF-74 | TZM-GFP | 0.70 µM[7] | 76 µM[7][11] | ~108 |
| TZM-GFP | 0.61 µM[11] | 76 µM[11] | ~124 | |
| MT-2 | 1.24 µM | 32.2 µM[12] | ~26 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability and can be used to determine the CC50 of a capsid inhibitor.
Materials:
-
Cells of interest
-
Capsid inhibitor stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the capsid inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to each well. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the CC50 value using a non-linear regression analysis.
Protocol 2: Affinity Pull-Down Assay to Identify Off-Target Proteins
This protocol describes a method to identify cellular proteins that directly bind to a capsid inhibitor.
Materials:
-
Capsid inhibitor with a linker for immobilization (or a biotinylated version)
-
Affinity beads (e.g., NHS-activated sepharose or streptavidin-agarose)
-
Cell lysate from your experimental model
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents or access to mass spectrometry services
Procedure:
-
Inhibitor Immobilization: Covalently couple the capsid inhibitor to the affinity beads according to the manufacturer's instructions.
-
Cell Lysis: Harvest and lyse cells to prepare a total protein extract.
-
Binding: Incubate the immobilized inhibitor with the cell lysate for several hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis:
-
Western Blotting: If you have a candidate off-target protein in mind, you can analyze the eluate by Western blotting using an antibody against that protein.
-
Mass Spectrometry: For an unbiased approach, submit the eluate for proteomic analysis by mass spectrometry to identify all interacting proteins.
-
Visualizations
On-Target Mechanism of Capsid Inhibitors
Caption: On-target mechanism of capsid inhibitors on the HIV-1 lifecycle.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying and mitigating off-target effects.
Logical Relationship for Mitigating Off-Target Effects
Caption: Strategies to achieve high selectivity and mitigate off-target effects.
References
- 1. HIV Capsid Inhibitors Beyond PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GS-CA Compounds: First-In-Class HIV-1 Capsid Inhibitors Covering Multiple Grounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Frontiers | Effects of GS-CA1 on nuclear envelope-associated early HIV-1 infection steps [frontiersin.org]
- 11. Chemical Profiling of HIV-1 Capsid-Targeting Antiviral PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
dealing with protein aggregation in recombinant capsid preparations
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding protein aggregation in recombinant capsid preparations.
Troubleshooting Guide
Question: I'm observing visible precipitates in my purified capsid preparation. What are the likely causes and how can I fix this?
Answer:
Visible precipitates are a clear indication of significant protein aggregation. This can be caused by several factors related to protein stability, buffer conditions, and handling procedures. The following troubleshooting workflow can help identify and resolve the issue.
Technical Support Center: Improving the Reproducibility of HIV-1 Capsid Inhibitor Screening
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of HIV-1 capsid inhibitor screening experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during these assays.
I. Troubleshooting Guides
This section provides solutions to common problems encountered in various HIV-1 capsid inhibitor screening assays.
In Vitro Capsid Assembly Assays (e.g., Turbidity or Fluorescence-Based)
Description: These assays monitor the polymerization of purified HIV-1 capsid protein (CA) into higher-order structures, a process that can be modulated by inhibitory compounds.
Troubleshooting Common Issues:
| Problem | Potential Cause | Recommended Solution |
| High background signal or spontaneous CA assembly | - CA protein concentration is too high.- Buffer conditions (pH, salt concentration) are suboptimal, promoting aggregation.- Purity of the CA protein is low, with contaminants nucleating assembly. | - Optimize CA concentration through titration.- Screen a range of buffer conditions (e.g., pH 7.0-8.0, NaCl concentration 50-150 mM).- Ensure high purity of the CA protein preparation. |
| Low signal-to-background ratio | - CA protein concentration is too low.- The fluorescent probe in fluorescence-based assays is not optimal.- The inhibitor is insoluble or has low potency. | - Increase CA concentration.- Test alternative fluorescent probes with better quantum yield.- Verify inhibitor solubility in the assay buffer; consider using a different solvent or a lower concentration. |
| Poor reproducibility between replicates | - Inconsistent pipetting of CA protein or inhibitor.- Temperature fluctuations during the assay.- Incomplete mixing of reagents. | - Use calibrated pipettes and ensure proper mixing.- Maintain a constant and optimal temperature throughout the experiment.- Ensure thorough mixing of all components before starting measurements. |
| Inhibitor appears to enhance assembly | - Some compounds can stabilize capsid hexamers or pentamers, leading to aberrant assembly. | - This may be a valid mechanistic insight. Further investigate the morphology of the assembled products by electron microscopy. |
Cell-Based HIV-1 Replication Assays (e.g., p24 ELISA, Luciferase Reporter Assays)
Description: These assays measure the effect of inhibitors on viral replication in cell culture, providing a more physiologically relevant context.
Troubleshooting Common Issues:
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity of the test compound | - The compound is inherently toxic to the host cells at the tested concentrations. | - Perform a separate cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).- Test the inhibitor at concentrations well below its CC50. |
| Variability in p24 levels or luciferase signal | - Inconsistent viral input (MOI).- Variation in cell density and health.- Edge effects in multi-well plates. | - Carefully titrate the virus stock to ensure a consistent MOI.- Maintain a consistent cell seeding density and ensure cells are in the exponential growth phase.- Avoid using the outer wells of the plate or fill them with a mock solution to minimize evaporation. |
| Low assay window (low signal from positive controls) | - Low level of viral replication.- Suboptimal detection reagent concentration or incubation time. | - Optimize the MOI to achieve a robust signal.- Titrate the detection antibody or substrate and optimize incubation times for the p24 ELISA or luciferase assay. |
| False positives | - Compound interferes with the reporter system (e.g., auto-fluorescence, luciferase inhibition). | - Screen the compound in a cell-free version of the reporter assay to identify any direct interference. |
Biophysical Assays (e.g., Surface Plasmon Resonance, Fluorescence Polarization)
Description: These assays directly measure the binding of inhibitors to the HIV-1 capsid protein.
Troubleshooting Common Issues:
| Problem | Potential Cause | Recommended Solution |
| No binding observed in Surface Plasmon Resonance (SPR) | - Inactive protein immobilized on the sensor chip.- Low affinity of the inhibitor.- Mass transport limitation. | - Ensure the CA protein is correctly folded and active.- Test higher concentrations of the inhibitor.- Optimize the flow rate to minimize mass transport effects.[1] |
| High non-specific binding in SPR | - Hydrophobic interactions between the inhibitor and the sensor surface. | - Add a non-ionic surfactant (e.g., 0.005% P20) to the running buffer.- Use a reference flow cell to subtract non-specific binding. |
| Low polarization signal in Fluorescence Polarization (FP) | - The fluorescent probe has a long flexible linker, allowing for independent rotation.- The change in molecular weight upon binding is too small to cause a significant change in polarization. | - Use a probe with a shorter, more rigid linker.- This assay may not be suitable for very small inhibitors; consider a competition assay format. |
| Signal drift or instability | - Protein denaturation on the sensor surface (SPR).- Photobleaching of the fluorescent probe (FP). | - Use a more stable protein construct or optimize buffer conditions.- Reduce the excitation light intensity or the exposure time. |
II. Frequently Asked Questions (FAQs)
Q1: What is a good Z' factor for a high-throughput screening (HTS) assay for HIV-1 capsid inhibitors?
A1: The Z' factor is a statistical measure of the quality of an HTS assay. A Z' factor between 0.5 and 1.0 is considered excellent and indicates a large separation between the positive and negative controls, making the assay robust for screening.[2][3] An assay with a Z' factor between 0 and 0.5 is considered marginal, while a Z' factor below 0 is unacceptable.[2][3]
Q2: How can I be sure that my inhibitor is specifically targeting the HIV-1 capsid?
A2: To confirm that the capsid is the specific target of your inhibitor, you should:
-
Demonstrate direct binding of the inhibitor to purified capsid protein using a biophysical assay like SPR or isothermal titration calorimetry (ITC).
-
Show that resistance mutations to the inhibitor map to the capsid gene.
-
Characterize the effect of the inhibitor on the viral life cycle. For example, does it affect capsid assembly, uncoating, or nuclear entry? The "fate-of-the-capsid" assay is a useful tool for this.[4][5]
Q3: What are the expected IC50 values for the approved capsid inhibitor lenacapavir in different assays?
A3: The 50% inhibitory concentration (IC50) of lenacapavir can vary depending on the assay format and the HIV-1 isolate used. Here is a summary of reported values:
| Assay Type | HIV-1 Isolate(s) | Mean IC50 (pM) | Reference |
| Single-cycle infection assay | Multiple lab-adapted and clinical isolates | 200 | [6] |
| Multi-cycle infection assay | Multiple lab-adapted and clinical isolates | 170 | [6] |
| In vitro antiviral activity in various cell lines | - | 30 - 190 | [7] |
Q4: My compound shows activity in an in vitro assembly assay but not in a cell-based assay. What could be the reason?
A4: Several factors could explain this discrepancy:
-
Cell permeability: The compound may not be able to cross the cell membrane to reach the site of viral replication.
-
Metabolic instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.
-
Off-target effects: In the in vitro assay, the compound might be causing non-specific aggregation of the capsid protein.
-
Different mechanism of action: The compound might inhibit capsid assembly in vitro, but this may not be its primary mechanism of action in a cellular context.
III. Experimental Protocols
In Vitro HIV-1 Capsid Assembly Assay (Turbidimetric)
This protocol is adapted from previously described methods.
Materials:
-
Purified recombinant HIV-1 capsid protein (CA)
-
Assembly buffer: 50 mM Tris-HCl pH 8.0, 1 M NaCl
-
Test compound dissolved in DMSO
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 350 nm
Procedure:
-
Prepare a stock solution of CA protein at a concentration of 120 µM in a low-salt buffer.
-
Prepare a 5 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 1.0 µl of the compound stock solution to 74 µl of assembly buffer. For the negative control, add 1.0 µl of DMSO.
-
To initiate the assembly reaction, add 25 µl of the 120 µM CA protein stock to each well (final CA concentration of 30 µM).
-
Immediately place the plate in a plate reader pre-set to 37°C.
-
Measure the absorbance at 350 nm every minute for at least 40 minutes.
-
An increase in absorbance indicates capsid assembly.
Fate-of-the-Capsid Assay
This protocol allows for the assessment of capsid stability in infected cells.
Materials:
-
HeLa cells
-
VSV-G pseudotyped HIV-1 reporter virus
-
Test compound
-
Hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM EDTA)
-
Sucrose cushion (50% w/w sucrose in PBS)
-
Ultracentrifuge
Procedure:
-
Seed HeLa cells in 6-well plates at a density of 1x10^6 cells/well one day before infection.
-
On the day of infection, replace the cell culture medium with medium containing the virus and spinoculate by centrifuging at 1,600 x g for 30 minutes at 16°C.
-
After spinoculation, replace the inoculum with fresh medium containing the test compound or DMSO as a control.
-
Incubate the cells at 37°C for the desired time points (e.g., 2 and 20 hours post-infection).
-
Harvest the cells and lyse them in hypotonic lysis buffer.
-
Layer the cell lysate onto a sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 2 hours at 4°C.
-
Carefully collect the supernatant (soluble capsid fraction) and the pellet (intact core fraction).
-
Analyze the amount of capsid protein in each fraction by Western blotting or p24 ELISA.
IV. Mandatory Visualizations
HIV-1 Life Cycle and Points of Inhibition by Capsid Inhibitors
Caption: HIV-1 life cycle and targets of capsid inhibitors.
Experimental Workflow for a Cell-Based HIV-1 Replication Assay
References
- 1. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assay.dev [assay.dev]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. HIV-1 Structural Proteins or Cell-Signaling Factors? That Is the Question! | MDPI [mdpi.com]
- 5. HIV-1 Uncoating: Connection to Nuclear Entry and Regulation by Host Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
interpreting discordant results from biochemical and cell-based assays
Technical Support Center: Interpreting Discordant Assay Results
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and interpreting discordant results between biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for discordant results between my biochemical and cell-based assays?
It is common to observe differences in potency, efficacy, or even the direction of activity when moving a compound from a simplified, purified system (biochemical assay) to a complex, living system (cell-based assay).[1][2][3] The primary reasons for these discrepancies can be categorized as follows:
-
Compound Bioavailability & Access to Target:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[4] This is a major hurdle for many molecules.
-
Efflux Pumps: Cells possess active transporter proteins (like P-glycoprotein, also known as MDR1) that can pump the compound out of the cell, preventing it from reaching an effective concentration.[4][5]
-
Compound Stability & Metabolism: The compound may be unstable in the media or rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s) into inactive or less active forms.[6][7][8][9] Conversely, a compound could be a "pro-drug" that is metabolized into its active form within the cell.[10]
-
Cellular Sequestration: Compounds can become trapped in cellular compartments like lysosomes, reducing the free concentration available to bind the target.[11]
-
-
Differences in the Target's Biological Context:
-
Target Conformation & Modification: In a biochemical assay, a purified recombinant protein is often used. In a cell, this protein exists in its native state, subject to post-translational modifications, and may be part of a larger protein complex, all of which can alter compound binding and potency.[11]
-
Presence of Competing Substrates: Cell-based assays contain endogenous substrates (like ATP in kinase assays) at physiological concentrations that can compete with the compound for binding to the target, often leading to a decrease in apparent potency.[12]
-
Signaling Pathway Complexity: Cellular responses are governed by complex signaling networks with feedback loops and downstream effectors. A compound's effect on a target can be dampened or amplified by the surrounding pathway, a context that is absent in a biochemical assay.[13]
-
-
Assay-Specific Artifacts:
-
Off-Target Effects: In a cell-based assay, the compound might interact with other targets, leading to a phenotype that is not caused by the intended mechanism of action.[4][13]
-
Cytotoxicity: At higher concentrations, a compound may induce cell death or stress, confounding the results of a functional assay.
-
Assay Technology Interference: The compound itself might interfere with the assay's detection method (e.g., autofluorescence, light scattering).
-
Troubleshooting Guide
Scenario: My compound is potent in a biochemical assay but weak or inactive in a cell-based assay.
This is one of the most frequent challenges in drug discovery. A significant drop in potency (often >10-fold) between a biochemical and a cellular assay requires a systematic investigation.
Before launching extensive experiments, review your data. A hypothetical dataset is presented below to illustrate a common scenario.
Table 1: Hypothetical Compound Potency Data
| Compound | Biochemical IC50 (nM) (Purified Kinase X) | Cell-Based EC50 (nM) (p-Substrate Y in HEK293) | Potency Shift (Cell/Biochem) |
| Compound A | 5 | 5,500 | 1100x |
| Compound B | 25 | 300 | 12x |
| Compound C | 150 | >10,000 | >66x |
| Control Drug | 10 | 95 | 9.5x |
-
Compound A shows a dramatic >1000-fold loss in potency, indicating a significant problem with cell permeability, efflux, or metabolism.
-
Compound B displays a modest 12-fold shift, which could be within the expected range due to factors like ATP competition.
-
Compound C is less potent biochemically and inactive in cells, suggesting it may have fundamental issues.
-
The Control Drug behaves as expected, validating the assay system.
Use a logical workflow to diagnose the potential cause of the discrepancy.
Caption: Troubleshooting workflow for discordant assay results.
If basic bioavailability issues are ruled out, the cause likely lies within the complex biology of the cell, which is absent in the biochemical assay.
Caption: Cellular context adds layers of complexity.
Key Experimental Protocols
Here are condensed methodologies for experiments mentioned in the troubleshooting workflow.
Protocol 1: Biochemical Kinase Assay (Example: Lanthascreen® Eu Kinase Binding Assay)
-
Objective: To measure the direct binding affinity (IC50) of a compound to a purified kinase.
-
Methodology:
-
Reagents: Purified Kinase, Alexa Fluor™ 647-labeled broad-spectrum kinase tracer, Europium (Eu)-labeled anti-tag antibody, test compound serial dilutions.
-
Procedure:
-
Add assay buffer, Eu-antibody, and kinase-tracer mixture to all wells of a low-volume 384-well plate.
-
Add serially diluted test compound or DMSO (vehicle control).
-
Add purified kinase to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log of compound concentration and fit a four-parameter curve to determine the IC50.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Objective: To assess a compound's ability to cross an intestinal epithelial cell monolayer and determine if it is a substrate for active efflux.[14][15][16]
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days until they form a differentiated, polarized monolayer.[14][15]
-
Procedure:
-
Wash the cell monolayers with transport buffer (HBSS).
-
A-to-B Transport (Apical to Basolateral): Add the test compound to the apical (upper) chamber.
-
B-to-A Transport (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber.
-
Incubate at 37°C for 2 hours.[15]
-
Take samples from both apical and basolateral chambers at the end of the incubation.
-
-
Detection: Quantify the compound concentration in all samples using LC-MS/MS.
-
Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).
-
An efflux ratio ≥2 suggests the compound is subject to active efflux.[14]
-
-
Protocol 3: MDR1 Efflux Inhibition Assay
-
Objective: To determine if co-dosing with a known efflux pump inhibitor can "rescue" the cellular activity of a test compound.
-
Methodology:
-
Reagents: Your cell-based assay system, test compound, and a known MDR1 inhibitor (e.g., Verapamil or Valspodar).[16]
-
Procedure:
-
Prepare two sets of compound dilution plates for your cell-based assay.
-
In one set, pre-incubate the cells with a fixed, non-toxic concentration of the MDR1 inhibitor for 30-60 minutes.
-
In the other set, pre-incubate with vehicle control.
-
Add the serially diluted test compound to both sets and run the cell-based assay as normal.
-
-
Analysis: Compare the EC50 curves. A significant potency shift (improvement) in the presence of the MDR1 inhibitor confirms your compound is an efflux substrate.
-
Diagrams Overview
The diagrams provided in this guide illustrate key concepts for interpreting discordant results.
Caption: Relationship between assay types in drug discovery.
References
- 1. healthcarebusinessclub.com [healthcarebusinessclub.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What could cause IC50 or EC50 values to differ between biochemical and cell-based assays? | AAT Bioquest [aatbio.com]
- 5. emerypharma.com [emerypharma.com]
- 6. admescope.com [admescope.com]
- 7. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 8. Application of In Vitro Metabolism Activation in High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. mdpi.com [mdpi.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pharmaron.com [pharmaron.com]
- 16. bioivt.com [bioivt.com]
troubleshooting failed capsid inhibitor co-crystallization experiments
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering challenges in obtaining high-quality crystals of capsid protein-inhibitor complexes.
Frequently Asked Questions (FAQs)
Section 1: Initial Troubleshooting - No Crystals or Poor-Quality Crystals
Q1: I'm not getting any crystals, just clear drops. What are the first things to check?
A1: When crystallization trials result in clear drops, it indicates the protein has not reached a sufficient level of supersaturation. Several factors could be responsible:
-
Protein Concentration: The concentration of your capsid protein-inhibitor complex may be too low. A typical starting range is 5-25 mg/mL, but this is highly protein-dependent.[1] It's recommended to screen a range of concentrations.
-
Precipitant Concentration: The precipitant concentration in your screening condition might be too low to induce precipitation or nucleation.
-
Time: Crystals can sometimes take weeks or even months to appear.[2] Be patient and continue to monitor your trays.
-
Protein Stability: The protein-ligand complex may not be stable under the tested conditions. Ensure the inhibitor is present in a sufficient molar excess to ensure the protein is fully saturated. For inhibitors with lower affinity, a 10-fold excess is often recommended.[3]
Q2: My drops contain amorphous precipitate instead of crystals. What's happening and how can I fix it?
A2: Amorphous precipitation occurs when the protein comes out of solution too rapidly, preventing the formation of an ordered crystal lattice. This is a common outcome when protein or precipitant concentrations are too high.[2]
Troubleshooting Steps:
-
Reduce Concentrations: Lower the concentration of the protein and/or the precipitant to slow down the process.
-
Modify Temperature: Temperature affects protein solubility.[4] Try setting up screens at different temperatures (e.g., 4°C and 20°C) to find the optimal condition.[5]
-
Vary Drop Ratios: Altering the ratio of the protein-ligand complex to the reservoir solution can fine-tune the equilibration rate.
-
Use Additives: Certain additives can increase protein solubility or stability, preventing rapid precipitation.[6]
Troubleshooting Workflow for Failed Co-crystallization
The following workflow provides a systematic approach to troubleshooting common co-crystallization issues.
Caption: A logical workflow for troubleshooting failed co-crystallization experiments.
Q3: My crystals are too small, poorly formed, or don't diffract well. How can I improve them?
A3: Obtaining initial crystal hits is a major step, but optimization is often necessary to produce diffraction-quality crystals.
-
Additive Screening: This is a powerful method to improve crystal quality. Additives are small molecules that can affect crystal packing, morphology, or size.[7] Commercial screens are available that test a wide range of compounds including salts, polymers, and organics.[6]
-
Microseeding: If you have existing crystals, they can be crushed and used to "seed" new crystallization drops. This technique can promote the growth of larger, more uniform crystals and is particularly useful if nucleation is a limiting factor.[8]
-
Refine Crystallization Conditions: Systematically vary the parameters around your initial hit condition. This includes fine-tuning the precipitant concentration, pH, and temperature.
-
Surface Entropy Reduction (SER): If flexible loops on the capsid protein surface are hindering crystal packing, mutating high-entropy residues (like lysine or glutamate) to smaller, less flexible ones (like alanine) can promote better crystal contacts.[5][9]
Section 2: Protein and Ligand Specific Issues
Q4: How can I assess and improve the purity and homogeneity of my capsid protein?
A4: Protein purity and homogeneity are critical for successful crystallization.[5] Impurities or the presence of different oligomeric states can inhibit crystal formation.
-
Purity Assessment: Aim for >95% purity as assessed by SDS-PAGE.
-
Homogeneity Assessment: Use Size-Exclusion Chromatography (SEC) to ensure your protein exists in a single, monodisperse oligomeric state. Aggregated protein, which often appears as an early-eluting peak, should be removed.[10]
-
Final Purification Step: SEC should ideally be the final step before setting up crystallization trials. This ensures you are using a homogenous sample and allows you to exchange the protein into the desired final buffer.[10]
Protein Quality Control Workflow
This diagram illustrates the key steps to ensure high-quality protein for crystallization trials.
Caption: Standard workflow for purifying capsid proteins for crystallography.
Q5: My protein seems to be aggregating during purification or concentration. What can I do?
A5: Protein aggregation is a common problem that hinders crystallization.[11] It can be caused by exposed hydrophobic patches or protein instability.
Strategies to Reduce Aggregation:
-
Additives: Including small amounts of non-denaturing detergents (e.g., 0.1% CHAPS) or stabilizing polymers can help solubilize aggregates.[12]
-
Buffer Optimization: Screen different pH values and salt concentrations (e.g., varying NaCl or KCl) to find conditions where the protein is most soluble and stable.[12]
-
Protein Engineering: As mentioned in Q3, mutating surface hydrophobic residues to more hydrophilic ones can reduce the tendency to aggregate.[10]
-
Ligand Addition: Sometimes, the presence of the inhibitor is required not just for co-crystallization but for stabilizing the protein throughout the purification process.[13][14]
Q6: My capsid inhibitor has low solubility. How can I effectively form the protein-ligand complex?
A6: Insoluble compounds are a frequent challenge in co-crystallization.[13]
-
Dilute Conditions: It may be necessary to add a dilute solution of the ligand to a diluted protein sample to achieve binding without causing precipitation.[13] For example, a kinase was successfully crystallized by diluting it to 1 mg/mL before adding the ligand.[13]
-
Solubilizing Agents: Prepare your ligand stock in a solvent like DMSO. While most crystallization conditions can tolerate a few percent of DMSO, it's important to ensure this doesn't negatively impact your protein.[3]
-
Physical Methods: To handle powdered compounds, you can homogenize the powder with a small pestle, vortex it with tiny beads, or sonicate it to improve dissolution before adding it to the protein solution.[13]
Section 3: Advanced Strategies and Alternatives
Q7: What are the key differences between co-crystallization and crystal soaking, and when should I choose one over the other?
A7: Both are valid methods for obtaining a protein-ligand complex structure, but they are suited to different situations.[15] Co-crystallization involves forming the complex before crystallization, while soaking involves diffusing the ligand into a pre-existing apo-protein crystal.[3][15]
Table 1: Comparison of Co-crystallization vs. Crystal Soaking
| Parameter | Co-crystallization | Crystal Soaking |
| Principle | Protein-ligand complex is formed in solution prior to crystallization.[15] | Ligand is introduced into a solution containing pre-grown apo-protein crystals.[8] |
| Best For | Ligands that induce a significant conformational change in the protein.[3] | High-throughput screening of many ligands against an established crystal system.[15] |
| Advantages | Captures the true solution-state complex, including any conformational changes. | Faster, requires less protein per ligand, and avoids lengthy re-screening of crystallization conditions.[15] |
| Disadvantages | Requires re-screening and optimization of crystallization conditions for each new complex.[15] | May fail if the ligand cannot access the binding site in the crystal lattice or if binding causes the crystal to crack.[3] |
Decision Tree: Co-crystallization or Soaking?
This diagram helps you decide which method to try first based on your experimental context.
Caption: A decision-making tool for choosing between soaking and co-crystallization.
Experimental Protocols
Protocol 1: Vapor Diffusion Co-crystallization (Sitting Drop Method)
This protocol outlines a standard procedure for setting up a co-crystallization experiment.
-
Prepare Protein-Ligand Complex:
-
Thaw the purified capsid protein sample on ice.[2]
-
Prepare a concentrated stock of the capsid inhibitor, typically in a solvent like DMSO.
-
Add the inhibitor to the protein solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubate the mixture on ice or at 4°C for at least 30 minutes to several hours to allow for complex formation.[3]
-
Centrifuge the complex at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any minor precipitation.[1]
-
-
Set Up Crystallization Plate:
-
Using a multi-channel pipette, dispense the reservoir solutions from your crystallization screen into the wells of a 96-well sitting drop plate.
-
Carefully pipette a small volume (e.g., 100-200 nL) of your protein-ligand complex into the smaller drop well.
-
Pipette an equal volume of the reservoir solution from the corresponding well into the drop containing your complex.
-
Seal the plate carefully to ensure an airtight environment for vapor diffusion.
-
-
Incubation and Observation:
-
Store the plate at a constant temperature (e.g., 20°C). Avoid temperature fluctuations, as they can negatively impact crystal growth.[4]
-
Check for crystal growth periodically using a microscope, being careful not to disturb the plates. Document any changes, including precipitation, phase separation, or crystal formation.[2]
-
Protocol 2: Additive Screening for Optimization
This protocol describes how to use a commercial additive screen to optimize an initial crystallization hit.[16]
-
Identify Hit Condition: Select a condition from your initial screen that produced any crystalline material, even if it was of poor quality.
-
Prepare Reservoir Solution: Prepare a larger volume of the identified hit condition.
-
Dispense Additives:
-
This can be done in two primary ways. Protocol A (Pre-mixing): Dispense a small volume of each additive from a 96-well additive screen into the reservoirs of a new crystallization plate. Then, add your hit condition to each reservoir. Note that this dilutes your hit condition, so you may need to prepare it at a slightly higher concentration.[16]
-
Protocol B (Direct Addition to Drop): Use a nanoliter-dispensing robot to set up drops containing three components: your protein-ligand complex, your hit condition, and the additive. This allows for screening different additive concentrations by varying the dispensed volume.[16]
-
-
Set Up and Incubate: Proceed with setting the drops and incubating the plate as described in Protocol 1.
-
Analyze Results: Compare the results from the additive screen to your original hit condition. Look for additives that improve crystal size, morphology, or reduce the amount of precipitate.[6]
References
- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 2. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 4. Temperature Effects [chem.gla.ac.uk]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Preventing Protein Aggregation To Aid Crystallisation | Peak Proteins [peakproteins.com]
- 11. Protein aggregation and crystallization with ionic liquids: Insights into the influence of solvent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Technical Support Center: Capsid Inhibitor Resistance Selection
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to select for viral resistance to capsid inhibitors in a cell culture setting.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during in vitro resistance selection experiments.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary method for selecting for capsid inhibitor resistance in cell culture? A1: The most common method is the serial passage of a virus in the presence of a capsid inhibitor at gradually increasing concentrations.[1][2][3] This process, often referred to as a "dose-escalation" or "viral breakthrough" assay, applies selective pressure on the viral population, allowing for the emergence and enrichment of resistant variants.[4][5]
-
Q2: What are some known resistance mutations to HIV-1 capsid inhibitors like lenacapavir? A2: Several resistance-associated mutations (RAMs) in the HIV-1 capsid (CA) have been identified through in vitro selection and in clinical studies.[6][7] Common RAMs for lenacapavir include M66I, Q67H, K70N/R, and N74D/S.[5][8][9][10][11]
-
Q3: How long does it typically take to select for resistant mutants? A3: The timeframe for selecting resistant mutants can vary significantly depending on the virus, the inhibitor, the starting drug concentration, and the cell line used. It can range from a few weeks to several months of continuous passaging. For instance, the N74D mutation in HIV-1 has been observed to emerge as quickly as three weeks under certain conditions.[7] In other experiments, mutations were detected after 9 passages with increasing drug concentrations.[3]
-
Q4: Do resistance mutations affect the virus's ability to replicate? A4: Yes, many mutations that confer resistance to capsid inhibitors can also reduce the virus's replication capacity or "fitness".[1][4][8][9][10][12] For example, the highly resistant M66I mutation in HIV-1 can significantly impair viral replication.[5][8][10] However, some mutations, like Q67H, may confer resistance with minimal impact on replication fitness.[5][9][10]
-
Q5: What cell lines are suitable for these experiments? A5: A variety of cell lines can be used, and the choice depends on the specific virus being studied. For HIV-1, common choices include T-cell lines like C8166, CEM, and MT-4, as well as reporter cell lines such as CEM-GFP and JLTRG-R5.[12][13][14][15][16] It is crucial to use a cell line that is highly permissive to infection and allows for robust viral replication.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No viral breakthrough observed after prolonged passaging. | - Inhibitor concentration is too high, leading to complete suppression of viral replication. - The virus has a high genetic barrier to resistance for the specific inhibitor.[17] - The starting viral population lacks pre-existing variants with the potential to develop resistance. | - Restart the selection with a lower starting concentration of the inhibitor (e.g., at or slightly above the EC50). - Increase the initial viral inoculum to increase the probability of selecting for rare mutants. - Consider using a different viral strain or a virus that has been mutagenized. |
| Rapid and complete cell death in all cultures, including controls. | - Cytotoxicity of the capsid inhibitor at the concentrations used. - Contamination of the cell cultures.[7] | - Determine the 50% cytotoxic concentration (CC50) of the inhibitor on the chosen cell line and ensure that the selection concentrations are well below this value. - Regularly test cell cultures for contamination (e.g., mycoplasma). |
| Inconsistent results between replicate experiments. | - Variability in the initial viral inoculum. - Inconsistent cell culture conditions (e.g., cell density, passage number). - Degradation of the inhibitor stock solution. | - Accurately quantify the viral stock and use a consistent multiplicity of infection (MOI) for each experiment. - Standardize cell culture procedures and ensure cells are in the logarithmic growth phase at the time of infection. - Prepare fresh dilutions of the inhibitor from a properly stored stock for each experiment. |
| Selected resistant virus has very low infectivity, making it difficult to characterize. | - The resistance mutation(s) severely impair viral fitness.[1][4][8][9][10][12] | - Passage the resistant virus in the absence of the inhibitor for a period to allow for the potential acquisition of compensatory mutations that may improve fitness. - Amplify the viral population in a highly permissive cell line to generate a higher titer stock. |
Quantitative Data Summary
The following tables summarize quantitative data related to HIV-1 capsid inhibitor resistance, with a focus on lenacapavir.
Table 1: Fold-Change in EC50 for Common Lenacapavir Resistance Mutations
| Mutation | Fold-Change in EC50 (vs. Wild-Type) | Replication Capacity (% of Wild-Type) | Reference(s) |
| M66I | >1000 | 1-5% | [5][8][9][10] |
| Q67H | ~6 | 58-100% | [5][8][9][10] |
| N74D | ~20 | ~50% | [8] |
| K70N | ~24 | Not consistently reported | [8] |
| K70H | ~154 | 10% | [8] |
| L56V | 72 | Diminished | [12] |
| N57H | 4,890 | Diminished | [12] |
| Q67H + K70R | 18 | 63% | [8] |
| Q67H + N74S | 32 | 34% | [8] |
| Q67H + N74D | >1000 | 30% | [4][8] |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication.
Experimental Protocols
Protocol: In Vitro Selection of Capsid Inhibitor-Resistant Virus by Serial Passage
This protocol outlines a general procedure for selecting viral resistance to a capsid inhibitor in cell culture using a dose-escalation method.
1. Materials
-
Virus stock with a known infectious titer.
-
Permissive host cell line (e.g., MT-4 cells for HIV-1).
-
Complete cell culture medium.
-
Capsid inhibitor with a known EC50 value for the target virus.
-
Appropriate tissue culture plates or flasks.
-
Reagents for monitoring viral replication (e.g., p24 ELISA kit for HIV-1, reporter gene assay reagents).
-
Reagents for viral RNA extraction, reverse transcription, PCR, and sequencing.
2. Procedure
-
Initial Infection:
-
Plate the host cells at an appropriate density.
-
Infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01 to 0.1.
-
In parallel, set up cultures with the virus in the presence of the capsid inhibitor at concentrations ranging from 1x to 4x the EC50. Also, include a no-drug control culture.[1]
-
-
Monitoring Viral Replication:
-
Incubate the cultures under standard conditions.
-
Monitor the cultures for signs of viral replication. This can be done by observing the cytopathic effect (CPE), measuring a viral antigen (e.g., p24 for HIV-1), or quantifying a reporter gene (e.g., luciferase or GFP).[1][15][16]
-
Collect supernatant samples at regular intervals (e.g., every 3-4 days) for viral load determination and for passaging.
-
-
Passaging the Virus:
-
When viral replication is detected in the inhibitor-treated cultures (viral breakthrough), harvest the supernatant.
-
Use the harvested supernatant to infect fresh, uninfected cells.
-
For the subsequent passage, maintain the same inhibitor concentration or increase it two- to five-fold.[1][2] The decision to increase the concentration should be based on the level of viral breakthrough observed.
-
-
Dose Escalation:
-
Continue this process of passaging and increasing the inhibitor concentration until the virus can replicate efficiently at a concentration that is significantly higher than the initial EC50.
-
-
Characterization of Resistant Virus:
-
Once a resistant viral population is established, isolate the virus and create a stock.
-
Perform a phenotypic assay to determine the EC50 of the resistant virus for the inhibitor and compare it to the wild-type virus to calculate the fold-resistance.[2][18]
-
Extract viral RNA from the resistant stock, reverse transcribe it to cDNA, and amplify the capsid gene by PCR.
-
Sequence the capsid gene to identify the mutations responsible for resistance.[2][6]
-
-
Analysis of Replication Capacity:
Visualizations
Caption: Experimental workflow for selecting capsid inhibitor resistance in cell culture.
Caption: Logical relationships in the development of capsid inhibitor resistance.
References
- 1. Distinct Effects of Two HIV-1 Capsid Assembly Inhibitor Families That Bind the Same Site within the N-Terminal Domain of the Viral CA Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lack of Resistance Mutations to the Novel HIV-1 Capsid Inhibitor Lenacapavir Among People Living with HIV in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Lenacapavir-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hivdb.stanford.edu [hivdb.stanford.edu]
- 10. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 11. Natural occurrence of drug resistance mutations to the HIV‐1 capsid inhibitor lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of HIV-1 capsid polymorphisms on viral infectivity and susceptibility to lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of tissue culture cell lines to evaluate HIV antiviral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. tandfonline.com [tandfonline.com]
- 17. fda.gov [fda.gov]
- 18. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Cytotoxicity in Long-Term Cell Culture with Capsid Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage cytotoxicity associated with capsid inhibitors in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of cytotoxicity observed with capsid inhibitors in long-term cell culture?
A1: In long-term cultures, cytotoxicity from capsid inhibitors can manifest in several ways. Researchers should monitor for:
-
Gradual decrease in cell viability: A slow, consistent decline in the number of viable cells over time.
-
Changes in cell morphology: Cells may become rounded, smaller, detached from the culture surface, or show signs of blebbing.[1]
-
Reduced metabolic activity: Assays like the MTT or XTT may show a concentration-dependent decrease in mitochondrial function.[2]
-
Increased lactate dehydrogenase (LDH) release: Indicating compromised cell membrane integrity.
-
Induction of apoptosis: Characterized by cell shrinkage, chromatin condensation, and activation of caspases.
Q2: How can I differentiate between cytotoxicity caused by the capsid inhibitor and other culture-related issues?
A2: It is crucial to have proper controls in your experimental setup. To distinguish inhibitor-induced cytotoxicity from other factors, consider the following:
-
Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the capsid inhibitor. This helps to rule out solvent-induced toxicity.
-
Untreated control: Maintain a parallel culture of untreated cells to monitor baseline cell health and growth.
-
Positive control: If available, use a compound with known cytotoxic effects to ensure your assay is working correctly.
-
Regularly check for contamination: Mycoplasma and other microbial contaminants can cause morphological changes and cell death.[1][3]
-
Monitor culture conditions: Ensure consistency in media pH, temperature, and CO2 levels, as fluctuations can stress the cells.[4][5]
Q3: Can cells develop resistance to capsid inhibitors in long-term culture?
A3: Yes, the development of resistance is a potential challenge in long-term culture with capsid inhibitors. Resistance can arise from specific mutations in the viral capsid protein that reduce the binding affinity of the inhibitor.[6][7][8][9] For example, with the HIV-1 capsid inhibitor Lenacapavir, mutations such as Q67H and N74D have been identified as conferring resistance.[6][7][8] If you observe a loss of antiviral efficacy over time, it may be indicative of resistance development.
Q4: What is a safe starting concentration for my capsid inhibitor in a long-term experiment?
A4: The optimal concentration will depend on the specific inhibitor, the cell line being used, and the duration of the experiment. It is recommended to first perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). For long-term cultures, it is advisable to use a concentration well below the CC50, often in the range of the 50% effective concentration (EC50) or slightly above, to minimize off-target effects and cytotoxicity. The selectivity index (SI), calculated as CC50/EC50, is a useful parameter for determining the therapeutic window of the compound.
Troubleshooting Guides
Issue 1: Gradual Decrease in Cell Viability Over Time
| Possible Cause | Suggested Solution |
| Chronic low-level cytotoxicity of the inhibitor | - Lower the concentration of the capsid inhibitor to the lowest effective dose.- Consider intermittent dosing schedules (e.g., 2 days on, 1 day off with inhibitor-free media) if experimentally feasible. |
| Degradation of the inhibitor in culture media | - Replenish the media with fresh inhibitor more frequently. The stability of the compound in culture conditions should be considered.- Perform a time-course experiment to assess the stability and efficacy of the inhibitor over the desired culture period. |
| Nutrient depletion or metabolite accumulation | - Increase the frequency of media changes.- Use a higher volume of culture media.- Switch to a richer culture medium formulation if compatible with your cell line.[10] |
| Cell line sensitivity | - Test the inhibitor on a different, potentially more robust, cell line. |
Issue 2: Sudden Cell Death or Detachment
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | - Verify the stock solution concentration and the final dilution calculations.- Perform a new dose-response curve to confirm the CC50. |
| Contamination (bacterial, fungal, or mycoplasma) | - Visually inspect the culture for signs of contamination (e.g., turbidity, color change, filamentous growth).- Perform a mycoplasma test.- Discard contaminated cultures and start with a fresh, authenticated cell stock.[3] |
| Incubator malfunction | - Check the incubator's temperature and CO2 levels with a calibrated external device.[11] |
| Media or reagent issue | - Use a fresh batch of media, serum, and other reagents.- Test new lots of reagents on a small scale before applying them to critical long-term experiments.[11] |
Issue 3: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Suggested Solution |
| Variability in cell seeding density | - Ensure a homogenous cell suspension before seeding.- Use a calibrated automated cell counter for accurate cell counts. |
| Edge effects in multi-well plates | - Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. |
| Incomplete solubilization of formazan crystals (MTT assay) | - Ensure the solubilization solution is added to all wells and mixed thoroughly.- Allow sufficient incubation time for complete dissolution of the crystals.[8] |
| Interference of the compound with the assay | - Run a control with the inhibitor in cell-free media to check for direct interaction with the assay reagents.- Use a different cytotoxicity assay that relies on a different principle (e.g., LDH assay if you are using an MTT assay).[2] |
Quantitative Data on Capsid Inhibitor Cytotoxicity
The following table summarizes publicly available data on the cytotoxicity of various capsid inhibitors in different cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
| Capsid Inhibitor | Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Lenacapavir (GS-6207) | MT-4 | - | >26.6 | >266,000 |
| Human CD4+ T-cells | - | >24.7 | - | |
| Huh-7 | - | >24.7 | - | |
| HepG2 | - | >24.7 | - | |
| MRC-5 | - | >24.7 | - | |
| GSK878 | MT-2 | XTT | >20 | >512,820 |
| PF-3450074 (PF74) | PBMCs | - | >10 | - |
| H27 | HeLa-R5 | - | >100 | >1000 |
| BD 1 | - | - | >28 | >300 |
| BM 1 | - | - | ≥20 | >300 |
Data compiled from multiple sources.[12][13][14][15][16]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.[8][17]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of the capsid inhibitor. Include vehicle and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.[8]
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[6][7]
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat them with the capsid inhibitor as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a fresh 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
Visualizations
Caption: Troubleshooting workflow for managing cytotoxicity.
Caption: General experimental workflow for cytotoxicity assays.
Caption: Potential signaling pathway for inhibitor-induced cytotoxicity.
References
- 1. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Capsid Lattice Destabilization Leads to Premature Loss of the Viral Genome and Integrase Enzyme during HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural occurrence of drug resistance mutations to the HIV‐1 capsid inhibitor lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization and Sustained Release of HIV Inhibitors by Encapsulation in Silk Fibroin Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell death in mammalian cell culture: molecular mechanisms and cell line engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. thebodypro.com [thebodypro.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. Distinct Effects of Two HIV-1 Capsid Assembly Inhibitor Families That Bind the Same Site within the N-Terminal Domain of the Viral CA Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase activation during virus infection: more than just the kiss of death? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant HIV-1 Capsid Protein Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression and purification of functional recombinant HIV-1 capsid protein (CA).
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of recombinant HIV-1 CA expected from E. coli expression?
A1: The yield of recombinant HIV-1 CA from E. coli can vary significantly based on the expression construct, host strain, and culture conditions. However, with optimized protocols, it is possible to obtain high yields. For instance, using an optimized shake flask culture of NiCo21(DE3) E. coli, a yield of approximately 170 mg of 6-His-tagged HIV-1 CA per liter of culture can be achieved.[1] Large-scale production can generate double-digit gram quantities of functionally active protein.[2]
Q2: My HIV-1 CA is expressed, but it's mostly insoluble in inclusion bodies. What should I do?
A2: Inclusion body formation is a common issue when overexpressing proteins in E. coli.[3] To improve solubility, you can try the following strategies:
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., to 22°C) and reducing the concentration of the inducing agent (e.g., 0.05 mM IPTG) can slow down protein synthesis, allowing for proper folding and increasing the proportion of soluble protein.[1][4][5]
-
Change Host Strain: Some E. coli strains are better suited for expressing certain proteins. Consider using strains like BL21-CodonPlus(DE3)-RIL, which are designed to enhance the expression of proteins from organisms with different codon usage.[6][7]
-
Use Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to your CA construct can improve its solubility.[4][6]
-
Refolding from Inclusion Bodies: If the above methods are unsuccessful, you can purify the inclusion bodies and refold the protein. This typically involves solubilizing the inclusion bodies with strong denaturants like 6 M guanidine-HCl or 8 M urea, followed by a refolding process, often through dialysis or on-column refolding.[3][5][6]
Q3: How can I assess the functionality of my purified recombinant HIV-1 CA?
A3: The primary function of HIV-1 CA is its ability to assemble into higher-order structures, forming the viral capsid.[8] Therefore, the most direct way to assess the functionality of your purified protein is through an in vitro assembly (polymerization) assay.[2][9] This assay typically involves inducing polymerization by adding a high concentration of NaCl and monitoring the increase in turbidity over time by measuring the absorbance at 350 nm.[9] The kinetic traces should exhibit a sigmoidal shape, which is characteristic of a nucleation-dependent polymerization process.[9][10]
Troubleshooting Guides
Problem 1: Low Yield of Recombinant HIV-1 CA
Symptoms:
-
Faint or no visible band of the correct molecular weight on SDS-PAGE of total cell lysate after induction.
-
Low protein concentration after purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Expression Conditions | Optimize induction time, IPTG concentration, and temperature. For example, induction at 22°C with 0.05 mM IPTG has been shown to be effective.[1] |
| Codon Bias | The HIV-1 gag gene has a different codon usage than E. coli. Use an E. coli strain supplemented with rare tRNAs, such as NiCo21(DE3) or BL21-CodonPlus(DE3)-RIL.[1][6][7] |
| Inefficient Cell Lysis | Ensure complete cell lysis to release the expressed protein. Use appropriate lysis buffers and mechanical disruption methods like sonication or high-pressure homogenization.[11] |
| Protein Degradation | Add protease inhibitors to your lysis buffer to prevent degradation of the target protein by host cell proteases.[11] |
| Leaky Expression | Basal expression of a potentially toxic protein can inhibit cell growth. Add glucose (e.g., 1% w/v) to the growth medium to suppress basal expression from the lac promoter.[1][6] |
Problem 2: Poor Purity of Recombinant HIV-1 CA After Purification
Symptoms:
-
Multiple contaminating bands on SDS-PAGE after the final purification step.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Affinity Chromatography | Optimize washing steps during affinity chromatography (e.g., Ni-NTA for His-tagged proteins) by increasing the concentration of the competing agent (e.g., imidazole) in the wash buffer to reduce non-specific binding.[12] |
| Co-purification of Host Proteins | Introduce additional purification steps, such as ion-exchange chromatography or size-exclusion chromatography, after the initial affinity step to remove remaining contaminants.[13][14] |
| Non-specific Binding to Resin | Ensure the lysis and wash buffers have an appropriate salt concentration (e.g., 500 mM NaCl) to minimize ionic interactions between host proteins and the affinity resin.[4] |
| Function-Based Purification | Consider a function-based purification method that relies on the inherent ability of CA to polymerize. This involves inducing polymerization, pelleting the assembled structures, depolymerizing them, and then removing any remaining insoluble material.[2][9] |
Experimental Protocols
Protocol 1: Optimized Expression of 6-His-tagged HIV-1 CA in E. coli
-
Transformation: Transform E. coli NiCo21(DE3) cells with the pET-based expression vector containing the 6-His-tagged HIV-1 CA gene.
-
Starter Culture: Inoculate a single colony into 50 mL of Super Broth supplemented with 1% glucose and the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of Super Broth (supplemented with 1% glucose and antibiotic) with the overnight culture to an initial OD600 of ~0.1.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches the early exponential phase (around 0.6-0.8).
-
Induction: Cool the culture to 22°C and induce protein expression by adding IPTG to a final concentration of 0.05 mM.[1]
-
Expression: Continue to incubate the culture at 22°C for 12 hours post-induction.[1]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Protocol 2: Function-Based Purification of HIV-1 CA
This protocol leverages the ability of HIV-1 CA to polymerize and depolymerize.[2][9]
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, protease inhibitors). Lyse the cells by sonication or microfluidization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble proteins.
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the clarified supernatant to a final saturation of 25-30% while stirring at 4°C. This step helps to concentrate the CA protein.[9]
-
Pelleting: Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of buffer.
-
Polymerization: Induce polymerization by adding NaCl to a final concentration of 2.5 M. Incubate at 25°C for 1-2 hours.[9]
-
Harvesting Polymers: Pellet the polymerized CA by ultracentrifugation (e.g., 100,000 x g) for 30 minutes.
-
Depolymerization: Resuspend the pellet in a low-salt buffer (e.g., 50 mM Tris-HCl pH 7.5) to depolymerize the CA.
-
Final Clarification: Centrifuge at high speed to remove any remaining aggregates. The supernatant contains the purified, assembly-competent HIV-1 CA.
-
Further Purification (Optional): For higher purity, the protein can be further polished using anion-exchange chromatography.[9]
Visualizations
Caption: Optimized workflow for recombinant HIV-1 CA expression in E. coli.
References
- 1. Production and purification of polymerization-competent HIV-1 capsid protein p24 (CA) in NiCo21(DE3) Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-scale functional purification of recombinant HIV-1 capsid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing HIV-1 protease production in Escherichia coli as fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assembly of recombinant human immunodeficiency virus type 1 capsid protein in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-Scale Functional Purification of Recombinant HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Lenacapavir and PF-74 in HIV-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent HIV-1 capsid inhibitors: Lenacapavir (LEN) and PF-3450074 (PF-74). Both compounds target the viral capsid protein (CA), a critical component in multiple stages of the HIV-1 lifecycle, but exhibit distinct efficacy profiles and mechanisms of action. This document synthesizes available experimental data to facilitate an objective comparison for research and drug development purposes.
Quantitative Efficacy and Potency
The antiviral potencies of Lenacapavir and PF-74 have been evaluated in various in vitro assays. Lenacapavir consistently demonstrates significantly higher potency, with EC50 values in the picomolar range, while PF-74 is effective at submicromolar to micromolar concentrations.
| Compound | Assay Type | Cell Line/System | Efficacy Metric | Value | Citation |
| Lenacapavir | In vitro HIV-1 replication | Various cell lines | EC50 | ~12-314 pM | [1] |
| Single-cycle assay | - | EC50 (WT) | 290 pM | [2] | |
| Single-cycle assay | - | EC50 (Subtypes A-H) | 124 - 357 pM | [2] | |
| PF-74 | Broad-spectrum inhibition | HIV isolates | EC50 | 8-640 nM | [3] |
| Antiviral activity | HIV wild type NL4-3 | EC50 | 0.72 µM (720 nM) | [3] | |
| Antiviral activity | HIV T107N mutant | EC50 | 4.5 µM | [3] | |
| Antiviral activity | TZM-GFP cells | EC50 | 0.70 µM (700 nM) | [4] | |
| Inhibition of infection | SupT1 cells | IC50 | ~0.3 µM (300 nM) | [5] | |
| Inhibition of infection | Primary human PBMCs | IC50 (HIV-193RW025) | 1.5 ± 0.9 µM | [3] | |
| Inhibition of infection | Primary human PBMCs | IC50 (HIV-1JR-CSF) | 0.6 ± 0.20 µM | [3] | |
| Inhibition of infection | Primary human PBMCs | IC50 (HIV-193MW965) | 0.6 ± 0.10 µM | [3] | |
| (S)-PF74 | HEK293T cells | IC50 | 1.5 µM | [6] | |
| (R)-PF74 | HEK293T cells | IC50 | 19 µM | [6] |
Mechanism of Action: A Tale of Two Capsid Binders
Both Lenacapavir and PF-74 target the HIV-1 capsid protein, but they elicit different effects on capsid stability and function, interfering with distinct and overlapping steps of the viral lifecycle.
Lenacapavir: The Multi-Stage Disruptor
Lenacapavir is a first-in-class capsid inhibitor that exhibits a multi-stage mechanism of action.[7] It binds directly to the interface between capsid protein (p24) subunits within the hexameric lattice.[8] This interaction leads to:
-
Hyper-stabilization and Premature Breakage: Lenacapavir over-stabilizes the capsid, making it brittle and prone to premature rupture before the virus can complete reverse transcription.[9]
-
Inhibition of Nuclear Import: By binding to the capsid, Lenacapavir competitively inhibits the interaction with essential host factors for nuclear entry, such as CPSF6 and Nup153, thereby blocking the transport of the viral pre-integration complex into the nucleus.[1]
-
Disruption of Late-Stage Events: Lenacapavir also interferes with the assembly of new virions and the formation of mature capsids during the late stages of the viral life cycle.[7][8]
Caption: Lenacapavir's multi-stage inhibitory mechanism against HIV-1.
PF-74: The Uncoating and Integration Modulator
PF-74 also binds to the HIV-1 capsid but its mechanism is primarily associated with the early stages of infection. It directly competes with the binding of host factors CPSF6 and NUP153 to the capsid.[3] The consequences of PF-74 binding are concentration-dependent:
-
At lower concentrations (≤ 2 µM): PF-74 primarily inhibits nuclear entry of the viral DNA and alters the composition of the pre-integration complex, thereby reducing integration into the host genome without significantly affecting reverse transcription.[5][10]
-
At higher concentrations (≥ 5 µM): PF-74 is reported to induce premature uncoating of the viral core, which leads to abortive reverse transcription.[10][11] However, other studies suggest PF-74 stabilizes the capsid.[12][13] This discrepancy may be due to different experimental conditions.
Caption: PF-74's mechanism of action, primarily targeting early-stage HIV-1 replication.
Resistance Profiles
Resistance to both inhibitors emerges through mutations in the HIV-1 capsid protein.
Lenacapavir Resistance
-
Key resistance-associated mutations (RAMs) include M66I, Q67H, K70N, N74D, and T107N.[2][14]
-
The M66I mutation can cause a >2000-fold reduction in susceptibility.[2]
-
The genetic barrier to resistance for Lenacapavir is considered lower than that of second-generation integrase inhibitors and boosted protease inhibitors.[15]
-
Emergence of resistance in clinical settings has been associated with functional monotherapy, often due to a lack of fully active drugs in the optimized background regimen.[14]
PF-74 Resistance
-
Resistance to PF-74 is complex and often requires multiple amino acid substitutions in the CA protein.[16][17]
-
Some resistant mutants exhibit a paradoxical dependence on PF-74 for replication.[16][17]
-
Resistance can be conferred by mutations that either reduce the binding of the compound or stabilize the viral capsid.[11]
-
Mutations that confer resistance to PF-74 can alter the virus's dependence on host factors required for nuclear entry.[16][17]
| Compound | Key Resistance Mutations | Fold-Change in Susceptibility | Notes | Citation |
| Lenacapavir | M66I | >2000 | - | [2] |
| Q67H | 4.6 | - | [2] | |
| N74D, Q67H/N74D | - | Also emerge in clinical trials | [18] | |
| PF-74 | 5Mut (5 amino acid changes) | Markedly reduced binding | - | [10] |
| E45A, Q63A/Q67A | Highly resistant | Retain drug binding but have stabilized capsids | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of capsid inhibitor efficacy. Below are outlines of key experimental protocols.
Single-Round Infectivity Assay
This assay measures the ability of a compound to inhibit a single cycle of HIV-1 infection.
Caption: Workflow for a single-round HIV-1 infectivity assay.
Protocol Steps:
-
Cell Plating: Target cells, such as TZM-bl or HEK293T, are seeded in 96-well plates.[4]
-
Compound Addition: The cells are pre-incubated with various concentrations of the test compound (Lenacapavir or PF-74).
-
Infection: Cells are then infected with a single-cycle HIV-1 reporter virus.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for infection and reporter gene expression.
-
Quantification: The level of infection is quantified by measuring the reporter gene signal.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Thermal Shift Assay (TSA)
TSA is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand, indicating binding.
Protocol Steps:
-
Protein and Ligand Preparation: Purified, stabilized HIV-1 CA hexamers are incubated with the test compound.
-
Dye Addition: A fluorescent dye that binds to hydrophobic regions of unfolded proteins is added to the mixture.
-
Thermal Denaturation: The temperature is gradually increased, causing the protein to unfold.
-
Fluorescence Measurement: As the protein unfolds, the dye binds, and fluorescence increases. This is monitored in real-time.
-
Melting Temperature (Tm) Determination: The midpoint of the fluorescence transition curve is the melting temperature (Tm). An increase in Tm (ΔTm) in the presence of the compound indicates stabilization and binding.[4]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry, and thermodynamic parameters.
Protocol Steps:
-
Sample Preparation: The purified CA hexamer is placed in the sample cell of the calorimeter, and the inhibitor (e.g., PF-74) is loaded into the injection syringe.[19]
-
Titration: A series of small injections of the inhibitor into the protein solution is performed.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The data are plotted as heat change per injection versus the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[19]
Summary and Conclusion
Lenacapavir and PF-74 are both valuable research tools and, in the case of Lenacapavir, a clinically approved therapeutic, that target the HIV-1 capsid. However, they exhibit significant differences in their efficacy and mechanism of action.
-
Efficacy: Lenacapavir is orders of magnitude more potent than PF-74, with picomolar efficacy against a wide range of HIV-1 subtypes.
-
Mechanism: Lenacapavir acts at multiple stages of the viral lifecycle, leading to a profound disruption of HIV-1 replication. PF-74's effects are more concentrated on the early stages of infection, with a concentration-dependent mechanism that is still a subject of some debate.
-
Resistance: Both compounds can select for resistance mutations in the viral capsid. The clinical implications of these resistance profiles are a key area of ongoing research, particularly for the long-acting formulations of Lenacapavir.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 [mdpi.com]
- 5. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (S)- and (R)-PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenacapavir - Wikipedia [en.wikipedia.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor Lenacapavir After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lenacapavir-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]
Lenacapavir: A Novel Defense Against Drug-Resistant HIV-1, Exhibiting No Cross-Resistance with Existing Antiretroviral Therapies
A comprehensive analysis of preclinical and clinical data reveals that Lenacapavir, a first-in-class HIV-1 capsid inhibitor, maintains its potent antiviral activity against strains resistant to other major classes of antiretroviral drugs. This lack of cross-resistance, attributed to its unique mechanism of action, positions Lenacapavir as a critical therapeutic option for heavily treatment-experienced individuals with multidrug-resistant HIV-1.
Lenacapavir disrupts the function of the HIV-1 capsid, a protein shell essential for multiple stages of the viral lifecycle, including nuclear entry, assembly, and maturation.[1][2] This novel mechanism is distinct from all other approved antiretroviral therapy (ART) classes, which target viral enzymes such as reverse transcriptase, protease, and integrase.[1][3] Consequently, mutations that confer resistance to these existing drugs do not affect the susceptibility of the virus to Lenacapavir.[3][4][5]
In Vitro Efficacy Against ART-Resistant Strains
Laboratory studies have consistently demonstrated Lenacapavir's robust activity against a wide range of HIV-1 variants with resistance to established ARTs. In one key study, the antiviral activity of Lenacapavir was assessed against 40 different HIV-1 mutants with known resistance mutations to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs). The results showed that Lenacapavir's potency was unaffected, with an average fold change in susceptibility of 0.65 compared to the wild-type virus.[3] In contrast, the control compounds from each drug class showed significantly reduced activity against these resistant isolates.[3]
Similarly, a separate investigation focusing on entry inhibitor-resistant isolates from the CAPELLA clinical trial found no evidence of cross-resistance with Lenacapavir.[6][7] The mean fold change from wild-type for these resistant viruses was close to 1.0, indicating full susceptibility to Lenacapavir.[6][7]
The following table summarizes the in vitro activity of Lenacapavir against HIV-1 strains with resistance to various ART classes.
| Resistant Strain (Drug Class) | Fold Change in Lenacapavir EC50 (vs. Wild-Type) | Reference |
| Entry Inhibitor (EI) Resistant Isolates | ~1.0 | [6][7] |
| NRTI, NNRTI, PI, and INSTI Resistant Mutants (40 total) | Average of 0.65 (Range: 0.25 - 1.1) | [3] |
| Protease Inhibitor (PI) Resistant Mutants | Unchanged from Wild-Type | [8] |
Clinical Evidence in Multidrug-Resistant HIV-1
The clinical significance of Lenacapavir's unique resistance profile has been substantiated in the Phase 2/3 CAPELLA trial. This study enrolled heavily treatment-experienced individuals with multidrug-resistant HIV-1 who were on a failing antiretroviral regimen.[9][10] The addition of Lenacapavir to an optimized background regimen led to a significant reduction in viral load.[9][10] At week 26, 81-83% of participants achieved a viral load of less than 50 copies/mL.[9][10] These findings underscore Lenacapavir's efficacy in a patient population with limited treatment options due to extensive drug resistance.[9][11][12]
Lenacapavir-Specific Resistance
While Lenacapavir is unaffected by resistance to other ARTs, specific mutations in the HIV-1 capsid can reduce its susceptibility.[8][13] In vitro resistance selection studies have identified several key resistance-associated mutations (RAMs), including L56I, M66I, Q67H, K70N, N74D/S, and T107N.[8][13] The emergence of these mutations has been observed in a small number of patients in clinical trials, often associated with functional monotherapy due to a non-susceptible background regimen or non-adherence.[6][9] Importantly, these capsid inhibitor-associated mutations do not confer cross-resistance to any of the currently recommended ART regimens.[4]
Experimental Protocols
The evaluation of Lenacapavir's cross-resistance profile involves a series of established in vitro virology assays. A generalized workflow for these experiments is outlined below.
Generation of Resistant HIV-1 Strains:
Site-directed mutagenesis is employed to introduce known resistance-associated mutations into an HIV-1 proviral DNA clone (e.g., pXXLAI).[8] This allows for the creation of specific viral strains with resistance to NRTIs, NNRTIs, PIs, or INSTIs. Alternatively, clinical isolates from patients with documented drug resistance can be used.[6]
Virus Production and Titration:
The mutated proviral DNA is transfected into permissive cells (e.g., HEK293T) to generate infectious virus stocks. The viral titer is then quantified to ensure that equivalent amounts of virus are used in subsequent susceptibility assays.
Phenotypic Susceptibility Assays:
The core of the cross-resistance assessment lies in phenotypic susceptibility assays, which measure the concentration of a drug required to inhibit viral replication by 50% (EC50). Common formats include:
-
Single-Cycle Infection Assays: These assays, such as the Gag-Pro assay, utilize reporter viruses (e.g., expressing luciferase) that are capable of only a single round of infection.[8] Target cells (e.g., MT-2) are infected with the resistant virus in the presence of serial dilutions of Lenacapavir and control drugs. The EC50 is determined by measuring the reduction in the reporter signal.
-
Multi-Cycle Infection Assays: In this format, replication-competent resistant viruses are used to infect susceptible cell lines (e.g., MT-4).[8] The infection proceeds for several days, allowing for multiple rounds of viral replication. The EC50 is determined by measuring a marker of viral replication, such as p24 antigen production in the culture supernatant.[8]
Data Analysis:
The EC50 value for each resistant strain is compared to the EC50 value for the wild-type virus. The result is expressed as a fold change in susceptibility. A fold change close to 1 indicates no change in susceptibility and therefore, a lack of cross-resistance.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the cross-resistance of Lenacapavir.
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Lenacapavir-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-resistance to entry inhibitors and lenacapavir resistance through Week 52 in study CAPELLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 9. jwatch.org [jwatch.org]
- 10. eatg.org [eatg.org]
- 11. thebodypro.com [thebodypro.com]
- 12. eatg.org [eatg.org]
- 13. Capsid inhibitor lenacapavir, dosed six-monthly, has high barrier to drug resistance and no cross-resistance to other classes | HIV i-Base [i-base.info]
Validating the Antiviral Activity of a New Capsid Inhibitor in Primary Cells: A Comparative Guide
This guide provides a comprehensive framework for validating the antiviral activity of a novel capsid inhibitor in clinically relevant primary cell models. By objectively comparing its performance against established and experimental alternatives, researchers can robustly assess its potential as a therapeutic agent. The guide details key experimental protocols, presents data in a comparative format, and visualizes complex workflows and mechanisms.
Introduction to Capsid Inhibitors
Capsid inhibitors are a promising class of antiviral agents that target the viral capsid, a protein shell essential for multiple stages of the viral life cycle.[1][2] Unlike traditional antiretrovirals that target viral enzymes, capsid inhibitors interfere with processes such as the disassembly of the viral core (uncoating) upon cell entry, transport of the viral genome to the nucleus, and the assembly of new viral particles.[2][3] This unique mechanism of action makes them effective against viral strains resistant to other drug classes.[4] Validating a new capsid inhibitor in primary cells, such as peripheral blood mononuclear cells (PBMCs), is a critical step to evaluate its efficacy in a more physiologically relevant environment.[5]
The Comparative Landscape: Established Capsid Inhibitors
To contextualize the performance of a new capsid inhibitor, it is essential to compare it against well-characterized compounds.
| Inhibitor | Target | Primary Mechanism of Action | Key Characteristics |
| New Capsid Inhibitor (NCI-1) | HIV-1 Capsid (Hypothetical) | To be determined | Novel chemical scaffold |
| Lenacapavir (GS-6207) | HIV-1 Capsid (CA) | Multi-stage inhibitor; disrupts capsid disassembly, nuclear transport, and virion assembly.[3][6] | First-in-class, long-acting injectable, highly potent.[4] |
| PF-74 | HIV-1 Capsid (NTD) | Binds to a hydrophobic pocket at the interface of adjacent CA monomers, destabilizing the capsid.[5][7] | Well-studied tool compound; inhibits both early and late stages of replication.[7][8] |
| GSK878 | HIV-1 Capsid (NTD) | Binds to the same site as PF-74, blocking nuclear import and proviral integration by altering core stability.[8] | Highly potent, with a therapeutic index >500,000.[8][9] |
| Ebselen | HIV-1 Capsid (CTD) | Inhibits capsid dimerization and stabilizes the incoming capsid, impairing the uncoating process.[7][10] | Identified through screening for inhibitors of CA dimerization.[10] |
Experimental Validation in Primary Cells
The following protocols outline key experiments for a comprehensive validation of a new capsid inhibitor.
Antiviral Activity Assay
This assay determines the concentration of the inhibitor required to block viral replication in primary cells.
Experimental Protocol:
-
Isolate Primary Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Culture PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 48-72 hours to activate T cells, the primary targets of HIV-1.
-
Compound Preparation: Prepare serial dilutions of the new capsid inhibitor (NCI-1) and comparator compounds (Lenacapavir, PF-74, GSK878) in culture medium.
-
Infection: Plate the stimulated PBMCs and treat with the various concentrations of the inhibitors for 2 hours before adding a known amount of a primary HIV-1 isolate (e.g., HIV-1BaL).
-
Incubation: Culture the infected cells for 7 days, replacing the medium containing the respective inhibitors every 3-4 days.
-
Quantification: At day 7, collect the cell supernatant and quantify the amount of viral replication by measuring the p24 capsid protein concentration using a commercial ELISA kit.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) by plotting the percentage of viral inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Antiviral Potency Data (Hypothetical)
| Compound | EC₅₀ (nM) in PBMCs | EC₉₀ (nM) in PBMCs |
| NCI-1 | 0.85 ± 0.15 | 3.5 ± 0.5 |
| Lenacapavir | 0.05 ± 0.02 | 0.2 ± 0.05 |
| PF-74 | 150 ± 25 | 650 ± 80 |
| GSK878 | 0.09 ± 0.03[9] | 0.2 ± 0.06 |
Cytotoxicity Assay
This assay evaluates the toxicity of the inhibitor to the primary cells to determine its therapeutic window.
Experimental Protocol:
-
Cell Preparation: Isolate and stimulate PBMCs as described in the antiviral activity assay.
-
Compound Treatment: Plate the stimulated PBMCs and add the same serial dilutions of the inhibitors used in the antiviral assay.
-
Incubation: Culture the cells for 7 days under the same conditions as the antiviral assay.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Therapeutic Index (TI) is then calculated as CC50 / EC50.
Comparative Cytotoxicity and Therapeutic Index (Hypothetical)
| Compound | CC₅₀ (µM) in PBMCs | Therapeutic Index (TI) |
| NCI-1 | > 50 | > 58,800 |
| Lenacapavir | > 25 | > 500,000 |
| PF-74 | > 20 | > 133 |
| GSK878 | > 20[9] | > 222,222 |
Mechanism of Action Studies
These experiments elucidate how the new inhibitor interferes with the viral life cycle.
Fate-of-Capsid (Capsid Stability) Assay
This assay determines whether the inhibitor affects the stability of the viral core after entry into the cell.[11]
Experimental Protocol:
-
Infection: Infect stimulated PBMCs with a high concentration of HIV-1 in the presence or absence of the test compounds (e.g., NCI-1, PF-74 as a destabilizing control, DMSO as a negative control).
-
Cell Lysis: After a short incubation period (2-4 hours) to allow for viral entry, wash the cells and lyse them with a mild detergent that preserves the integrity of intact viral cores.
-
Ultracentrifugation: Layer the cell lysate onto a sucrose cushion and separate the intact, pelletable capsids from the soluble, disassembled capsid proteins via ultracentrifugation.
-
Quantification: Collect the pellet and the supernatant fractions and quantify the amount of p24 capsid protein in each using ELISA.
-
Data Analysis: Express the amount of p24 in the pellet as a percentage of the total p24 in both the pellet and supernatant. An increase in pelletable p24 suggests capsid stabilization, while a decrease suggests destabilization.[10]
Comparative Capsid Stability Data (Hypothetical)
| Treatment | % Pelletable Capsid (p24) | Inferred Effect |
| DMSO (Control) | 30 ± 5% | Baseline |
| NCI-1 | 55 ± 8% | Stabilization |
| PF-74 | 10 ± 3% | Destabilization |
Visualized Workflows and Mechanisms
Caption: Overall workflow for validating a new capsid inhibitor.
Caption: Mechanism of action of HIV-1 capsid inhibitors.
Caption: Interruption points of different antiviral classes.
References
- 1. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 2. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 3. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 4. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Retroviral Capsid Core Stability Assay - PMC [pmc.ncbi.nlm.nih.gov]
A new frontier in antiretroviral therapy, HIV-1 capsid inhibitors, is demonstrating a strong correlation between laboratory benchmarks and real-world efficacy. This guide provides a comparative analysis of leading capsid inhibitors, detailing the experimental data that bridges the gap between in vitro potency and in vivo therapeutic outcomes.
A Comparative Guide to the In Vitro and In Vivo Efficacy of HIV-1 Capsid Inhibitors
The HIV-1 capsid, a conical protein shell encasing the viral genome, is a critical component for multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and assembly. Its essential, multifunctional role makes it a prime target for a new class of antiretrovirals. This guide examines the correlation between the efficacy of these inhibitors in controlled laboratory settings (in vitro) and their performance in living organisms (in vivo), with a focus on prominent compounds like Lenacapavir (GS-6207) and PF-3450074 (PF-74).
Quantitative Efficacy: From Picomolar Potency to Viral Suppression
A strong correlation between in vitro potency and in vivo viral load reduction is a key indicator of a drug's therapeutic potential. HIV-1 capsid inhibitors, particularly Lenacapavir, have shown remarkable consistency in this regard.
Table 1: Comparative In Vitro Efficacy of HIV-1 Capsid Inhibitors
| Inhibitor | Cell Type | Assay Type | EC50 / IC50 | Cytotoxicity (CC50) | Selectivity Index (CC50/EC50) | Citations |
| Lenacapavir (GS-6207) | MT-4 | HIV-1 Replication | 100 pM | > 50 µM | > 500,000 | [1] |
| PBMCs | HIV-1 Replication | 50 pM (mean) | > 24.7 µM | > 1,670,000 | [1] | |
| CD4+ T-lymphocytes | HIV-1 Replication | 32 pM | > 50 µM | > 1,562,500 | [2] | |
| Macrophages | HIV-1 Replication | 56 pM | > 50 µM | > 892,857 | [1] | |
| PF-3450074 (PF-74) | PBMCs | HIV-1 Replication | 80 - 640 nM | > 10 µM | > 15 | |
| SupT1 | HIV-1 Infection | ~0.3 µM | 90.5 ± 5.9 µM | ~301 | [3] | |
| TZM-bl | HIV-1 Infection | ~0.1 µM | Not Reported | Not Reported | [3] | |
| GSK878 | MT-2 | HIV-1 Reporter Virus | 39 pM | Not Reported | Not Reported | [4][5] |
| Chimeric Viruses | HIV-1 Replication | 94 pM (mean) | Not Reported | Not Reported | [4][5] | |
| Ebselen | Not Specified | HIV-1 Infection | 3.37 µM | Not Reported | Not Reported | [6] |
Table 2: Comparative In Vivo Efficacy of HIV-1 Capsid Inhibitors
| Inhibitor | Animal Model | Dosing | Maximum Viral Load Reduction | Study Duration | Citations |
| Lenacapavir (GS-6207) | Humanized Mice | Single Subcutaneous Injection | > 2.5 log10 copies/mL | 5 weeks | [7][8] |
| Humans (Phase 1b) | Single Subcutaneous Injection (450mg) | 2.2 log10 copies/mL | 10 days | [2] | |
| GS-CA1 (Lenacapavir precursor) | Humanized Mice | Single Subcutaneous Injection | High antiviral efficacy | Not Specified | [7][8][9] |
The data clearly illustrates a strong positive correlation. Lenacapavir's picomolar potency observed in various in vitro cell-based assays translates into a significant, multi-log reduction in viral load in both humanized mouse models and human clinical trials.[2][7][8] This robust correlation underscores the validity of the in vitro screening models for predicting clinical success.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HIV-1 capsid inhibitors.
In Vitro Antiviral Activity Assay (TZM-bl Reporter Assay)
This assay is widely used to determine the 50% effective concentration (EC50) of antiviral compounds.[10][11]
-
Cell Line: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.[10]
-
Virus: Env-pseudotyped viruses or replication-competent HIV-1 strains.
-
Procedure:
-
Cell Plating: TZM-bl cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Dilution: The test inhibitor is serially diluted to various concentrations.
-
Infection: Cells are pre-incubated with the diluted inhibitor for 1-2 hours before the addition of a standardized amount of HIV-1 virus stock.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for a single round of infection and expression of the reporter gene.
-
Lysis and Readout: Cells are lysed, and luciferase activity is measured using a luminometer. The resulting relative luminescence units (RLU) are proportional to the level of viral infection.
-
Data Analysis: The EC50 value is calculated as the concentration of the inhibitor that reduces RLU by 50% compared to the virus control (no inhibitor).
-
In Vitro Capsid Assembly Assay
This biochemical assay assesses an inhibitor's effect on the formation of the viral capsid.[12][13]
-
Reagents: Purified recombinant HIV-1 capsid (CA) protein.
-
Procedure:
-
Reaction Setup: Purified CA protein is placed in an assembly buffer (e.g., high salt concentration) that induces self-assembly into tubular structures, mimicking the mature capsid.
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations.
-
Monitoring Assembly: The kinetics of CA assembly are monitored in real-time by measuring the increase in light scattering at a specific wavelength (e.g., 350 nm) using a spectrophotometer.
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the rate or extent of capsid assembly by 50%.
-
Confirmation (Optional): Assembled structures can be visualized by negative-stain electron microscopy to observe any morphological changes induced by the inhibitor.
-
In Vivo Efficacy in Humanized Mouse Model
Humanized mice provide a crucial small animal model for evaluating antiretroviral efficacy.[14][15][16]
-
Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rgamma^null^ or NSG) are reconstituted with human hematopoietic stem cells (CD34+) or peripheral blood mononuclear cells (PBMCs), resulting in the development of a functional human immune system.[14][16][17]
-
Procedure:
-
Engraftment Confirmation: Successful engraftment of human immune cells (e.g., human CD4+ T cells) is confirmed via flow cytometry of peripheral blood.[16]
-
HIV-1 Infection: Mice are infected with a CCR5-tropic strain of HIV-1. Viral load in plasma is monitored weekly.
-
Treatment: Once a stable viremia is established, the capsid inhibitor is administered (e.g., via a single subcutaneous injection for long-acting formulations). A control group receives a placebo.
-
Viral Load Monitoring: Plasma viral load is quantified regularly (e.g., using RT-qPCR) to determine the reduction in HIV-1 RNA copies/mL.
-
Data Analysis: The efficacy of the inhibitor is determined by comparing the change in viral load in the treated group versus the control group.
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the mechanism of action of HIV-1 capsid inhibitors.
Caption: Workflow for determining in vitro antiviral efficacy.
Caption: Workflow for evaluating in vivo efficacy in humanized mice.
Caption: Dual mechanism of action of capsid inhibitors in the HIV-1 lifecycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly potent long-acting small-molecule HIV-1 capsid inhibitor with efficacy in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
- 16. unmc.edu [unmc.edu]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Binding Kinetics of HIV-1 Capsid Inhibitors Targeting p24
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 capsid protein p24 is a critical component of the viral life cycle, playing essential roles in both the early and late stages of infection. Its importance has made it a prime target for the development of a new class of antiretroviral drugs known as capsid inhibitors. These inhibitors disrupt the normal function of the p24 protein, thereby preventing viral replication. Understanding the binding kinetics of these inhibitors to p24 is paramount for optimizing their efficacy and developing next-generation therapeutics. This guide provides a comparative analysis of the binding kinetics of prominent capsid inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Kinetics
The following table summarizes the binding kinetics of several key HIV-1 capsid inhibitors to the p24 protein. The data has been compiled from various studies, and it is important to note that experimental conditions may vary between different publications, which can influence the measured kinetic parameters.
| Inhibitor | Target | Method | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) | Citation(s) |
| PF-3450074 (PF-74) | CA Hexamer | Not Specified | Not Reported | Not Reported | 176 ± 78 nM | |
| BI-2 | CA Hexamer | Isothermal Titration Calorimetry (ITC) | Not Reported | Not Reported | 1.2 µM | |
| GS-CA1 | CA Hexamer | Not Specified | Not Reported | Not Reported | Potent inhibitor, specific KD not detailed in provided abstracts | |
| Lenacapavir (GS-6207) | CA Hexamer | Not Specified | Not Reported | Not Reported | Picomolar potency, specific KD not detailed in provided abstracts |
Note: The provided search results did not contain a single study with a direct comparison of ka, kd, and KD values for all the listed inhibitors under identical experimental conditions. The data presented is compiled from multiple sources and methodologies, which should be considered when interpreting the results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding kinetics data. Below are detailed protocols for two common techniques used to measure the interaction between small molecule inhibitors and the p24 capsid protein: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).
Surface Plasmon Resonance (SPR) Protocol for Antibody-p24 Interaction
This protocol is adapted from a study characterizing the binding of monoclonal antibodies to HIV-1 p24.
-
Sensor Chip Preparation: A gold sensor chip is functionalized to allow for the immobilization of a capture antibody. This can be achieved through physical adsorption or covalent binding using a mixed self-assembled monolayer (SAM) of alkanethiols.
-
Antibody Immobilization: A solution of monoclonal anti-HIV-1 p24 antibody is injected over the functionalized sensor surface. The amount of immobilized antibody is monitored in real-time by the SPR instrument.
-
Baseline Establishment: A baseline is established by flowing a running buffer (e.g., PBS) over the sensor surface until a stable signal is achieved.
-
Analyte Injection (p24): Solutions of recombinant HIV-1 p24 protein at various concentrations (e.g., ranging from 5 x 10⁻¹⁰ M to 1 x 10⁻⁶ M) in running buffer are injected over the sensor surface for a defined association time (e.g., 40 minutes).
-
Dissociation Phase: The running buffer is flowed over the sensor chip to monitor the dissociation of the p24 protein from the immobilized antibody.
-
Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound p24, allowing for subsequent experiments on the same sensor surface.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Bio-Layer Interferometry (BLI) Protocol for Small Molecule Inhibitor-p24 Interaction
This protocol is based on a study that optimized BLI for characterizing the interaction of PF-74 and Lenacapavir with the HIV-1 capsid hexamer (CAHEX).
-
Buffer Preparation: A BLI buffer is prepared, for example, 20 mM Tris and 40 mM NaCl, supplemented with additives like 20 mM Imidazole, 0.6 M Sucrose, and 1% BSA to minimize non-specific binding.
-
Plate Setup: A 96-well microplate is prepared with the BLI buffer in the wells that will contain the biosensors.
-
Biosensor Hydration: Biosensors (e.g., streptavidin-coated for biotinylated protein) are hydrated in the BLI buffer.
-
Protein Immobilization: Biotinylated HIV-1 CAHEX is loaded onto the streptavidin-coated biosensors.
-
Baseline Acquisition: A stable baseline is recorded by dipping the biosensors with immobilized CAHEX into wells containing only the BLI buffer.
-
Association Step: The biosensors are then moved to wells containing the capsid inhibitor (e.g., PF-74 or Lenacapavir) at various concentrations to monitor the association phase.
-
Dissociation Step: Following association, the biosensors are moved back to wells containing only the BLI buffer to monitor the dissociation of the inhibitor.
-
Data Analysis: The resulting binding curves are processed and fitted to a suitable kinetic model to calculate the ka, kd, and KD values.
Visualizing Experimental Workflows and Binding Concepts
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the fundamental principles of binding kinetics.
Caption: Generalized workflows for SPR and BLI experiments.
Caption: The association and dissociation of a capsid inhibitor with p24.
Caption: The general mechanism of action for HIV-1 capsid inhibitors.
Evaluating the Synergistic Effects of Capsid Inhibitors with Reverse Transcriptase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 treatment is continually evolving, with the advent of novel drug classes offering new strategies to achieve durable viral suppression. Among the most promising are capsid inhibitors (CIs), which introduce a new mechanism of action to the antiretroviral armamentarium. This guide provides a comparative evaluation of the synergistic effects of the first-in-class capsid inhibitor, lenacapavir, with various reverse transcriptase inhibitors (RTIs), a cornerstone of antiretroviral therapy. By examining preclinical experimental data, this guide aims to inform researchers and drug development professionals on the potential of these combination therapies.
Mechanisms of Action: A Dual Assault on the HIV-1 Lifecycle
The rationale for combining capsid inhibitors with reverse transcriptase inhibitors lies in their distinct and complementary mechanisms of action, targeting multiple, independent stages of the viral lifecycle. This multi-pronged approach can enhance antiviral efficacy, lower the effective dose of each agent, and present a higher barrier to the development of drug resistance.
Capsid Inhibitors (CIs), such as lenacapavir, disrupt the function of the HIV-1 capsid protein (p24). This protein is crucial for several stages of viral replication. CIs interfere with both the early and late stages of the HIV-1 lifecycle, including the proper assembly and disassembly of the viral capsid, nuclear transport of the pre-integration complex, and the production of new, infectious virions.[1]
Reverse Transcriptase Inhibitors (RTIs) target the viral enzyme reverse transcriptase, which is essential for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. There are two main classes of RTIs:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These act as chain terminators. After being phosphorylated by host cell kinases, they are incorporated into the growing viral DNA chain, preventing further elongation.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.
The distinct targets of CIs and RTIs are illustrated in the signaling pathway diagram below.
Data Presentation: In Vitro Synergy Analysis
The synergistic, additive, or antagonistic effects of drug combinations are typically evaluated in vitro using a checkerboard assay format. The data is then analyzed using mathematical models such as the Bliss independence model, the Loewe additivity model, or the Zero Interaction Potency (ZIP) model. A summary of in vitro synergy data for lenacapavir in combination with various reverse transcriptase inhibitors is presented below.
| Drug Combination | Cell Line | Virus Strain | Synergy Model | Mean Synergy Score | Interpretation |
| Lenacapavir + Islatravir (NRTTI) | TZM-GFP | NL4-3 | ZIP | 4.02 | Additive |
| BLISS | 2.96 | Additive | |||
| LOEWE | 4.69 | Additive/Mildly Synergistic | |||
| Lenacapavir + Rilpivirine (NNRTI) | TZM-GFP | NL4-3 | ZIP | 1.66 | Additive |
| BLISS | 0.18 | Additive | |||
| LOEWE | 1.36 | Additive/Marginally Synergistic |
Data adapted from "Drug Interactions in Lenacapavir-Based Long-Acting Antiviral Combinations". Synergy scores near zero are indicative of an additive interaction, while positive scores suggest synergy.
Notably, a comprehensive search of peer-reviewed literature did not yield specific quantitative in vitro synergy data (e.g., combination indices or EC50 fold-shifts) for lenacapavir in combination with the commonly used NRTIs tenofovir alafenamide (TAF), tenofovir disoproxil fumarate (TDF), or emtricitabine (FTC). However, the successful outcomes of clinical trials combining lenacapavir with a TAF/FTC or TDF/FTC backbone strongly suggest at least an additive, if not synergistic, antiviral effect in vivo.
Experimental Protocols
The evaluation of antiviral synergy in vitro is a critical step in the development of combination therapies. A generalized experimental workflow for assessing the synergy between a capsid inhibitor and a reverse transcriptase inhibitor is outlined below.
Key Experiment: In Vitro Antiviral Synergy Assay (Checkerboard Method)
1. Cell Culture and Virus Propagation:
-
Cell Lines: A susceptible host cell line, such as MT-4 (a human T-cell leukemia line) or TZM-bl (a HeLa-derived cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR), is cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Virus Stocks: High-titer stocks of a laboratory-adapted HIV-1 strain (e.g., NL4-3, IIIB) or clinical isolates are generated by transfecting proviral DNA into a suitable producer cell line (e.g., HEK293T) and harvesting the supernatant. The viral titer is quantified, often by measuring p24 antigen concentration or by determining the tissue culture infectious dose 50 (TCID50).
2. Drug Preparation and Combination Matrix:
-
The capsid inhibitor and reverse transcriptase inhibitor are serially diluted to create a range of concentrations, typically spanning their individual EC50 values.
-
The drugs are then combined in a checkerboard format in a 96-well plate, with each well containing a unique concentration combination of the two agents.
3. Infection and Incubation:
-
The target cells are seeded into the wells of the drug combination plate.
-
A predetermined amount of virus is added to each well to infect the cells.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
4. Measurement of Antiviral Activity:
-
The extent of viral replication in each well is quantified. The method of quantification depends on the cell line and virus used and can include:
-
Reporter Gene Assay: For cell lines like TZM-bl, the expression of a reporter gene (e.g., luciferase, β-galactosidase) is measured.
-
p24 Antigen ELISA: The concentration of the viral p24 capsid protein in the culture supernatant is determined by ELISA.
-
Cell Viability/Cytotoxicity Assay: Assays such as MTT or MTS can be used to measure the cytopathic effect of the virus and the protective effect of the drugs.
-
5. Data Analysis:
-
The percentage of viral inhibition for each drug combination is calculated relative to untreated, virus-infected controls.
-
The data is then analyzed using synergy models (e.g., MacSynergy II, CompuSyn software) to calculate synergy scores or combination indices (CI). A CI value of <1, =1, or >1 indicates synergy, additivity, or antagonism, respectively.
Conclusion
The combination of capsid inhibitors and reverse transcriptase inhibitors represents a powerful strategy in the development of new HIV-1 treatment regimens. Their distinct mechanisms of action provide a dual assault on the viral lifecycle, which, based on the available in vitro data, results in at least additive to mildly synergistic effects. While further preclinical studies are warranted to quantify the synergistic potential of lenacapavir with backbone NRTIs like tenofovir and emtricitabine, the strong clinical data for these combinations are highly encouraging. The experimental protocols and analytical methods described herein provide a framework for the continued evaluation of novel antiretroviral combinations, which is essential for overcoming drug resistance and improving therapeutic outcomes for people living with HIV-1.
References
Natural Polymorphisms in HIV-1 Capsid: A Comparative Guide to Inhibitor Binding
For researchers, scientists, and drug development professionals, understanding the impact of natural genetic variations in the HIV-1 capsid protein on the efficacy of capsid inhibitors is paramount for the development of robust and long-lasting antiretroviral therapies. This guide provides an objective comparison of how naturally occurring polymorphisms affect the binding of capsid inhibitors, supported by experimental data and detailed methodologies.
The HIV-1 capsid is a critical viral structure involved in multiple stages of the viral lifecycle, making it an attractive target for antiretroviral drugs.[1][2][3] Lenacapavir, a first-in-class capsid inhibitor, has demonstrated potent antiviral activity.[1][2][3] However, the high genetic variability of HIV-1 raises concerns about the potential for natural polymorphisms to confer resistance to this new class of drugs. This guide assesses the impact of these variations on the binding and efficacy of capsid inhibitors.
Impact of Natural Polymorphisms on Lenacapavir Susceptibility
Recent studies have extensively analyzed the diversity of the HIV-1 capsid sequence across thousands of isolates from treatment-naïve individuals to identify naturally occurring polymorphisms within the lenacapavir binding site.[1][3] The majority of these polymorphisms have been found to have a minimal impact on lenacapavir susceptibility, with many variants showing impaired viral infectivity or fitness.[1][2][3]
However, certain rare polymorphisms have been identified that can confer significant resistance to lenacapavir. The following table summarizes the experimental data on the impact of key natural polymorphisms on HIV-1 susceptibility to lenacapavir and the binding affinity of the inhibitor to the capsid protein.
| Capsid Polymorphism | Prevalence | Fold Change in Lenacapavir EC50 | Binding Affinity (KD) Fold Change vs. Wild-Type | Viral Infectivity (% of Wild-Type) | Reference |
| Wild-Type | - | 1.0 | 1.0 | 100% | [4] |
| L56V | 0.30% among CRF02_AG | 72 | - | Diminished | [1] |
| N57H | 0.47% among subtype D | 4,890 | - | Diminished | [1] |
| Q67H | Rare (<0.1%) | ~5 | ~5 | - | [4][5] |
| N74D | Rare (<0.1%) | ~20 | ~20 | - | [4] |
| Q67H/N74D | Extremely Rare | ~150 | ~150 | - | [4] |
EC50: Half-maximal effective concentration. A higher fold change indicates reduced susceptibility (resistance). KD: Equilibrium dissociation constant. A higher fold change indicates weaker binding affinity. Data for prevalence and viral infectivity are sourced from broad cohort studies.[1] Binding affinity and detailed fold change in EC50 for Q67H, N74D, and the double mutant are derived from structural and biochemical analyses.[4]
Experimental Protocols
The assessment of the impact of natural polymorphisms on capsid inhibitor binding involves a combination of molecular biology, virology, and biophysical techniques.
Site-Directed Mutagenesis and Virus Production
To study the effect of specific polymorphisms, site-directed mutagenesis is used to introduce the desired amino acid substitutions into an infectious molecular clone of HIV-1 (e.g., NL4.3-based reporter virus).[1][3] The mutated plasmids are then transfected into a suitable cell line (e.g., HEK293T) to produce viral stocks. The concentration of the produced virus is quantified, typically by measuring the p24 capsid protein concentration using an enzyme-linked immunosorbent assay (ELISA).
Drug Susceptibility Assays
The susceptibility of viral variants to capsid inhibitors is determined using cell-based assays.[1][3] In a typical assay:
-
Target cells (e.g., MT-4 cells or TZM-bl cells) are seeded in 96-well plates.
-
The cells are infected with a standardized amount of the wild-type or mutant virus in the presence of serial dilutions of the capsid inhibitor (e.g., lenacapavir).
-
After a defined incubation period (e.g., 3-5 days), viral replication is measured. This can be done by quantifying the activity of a reporter gene (e.g., luciferase) integrated into the viral genome or by measuring cell viability in assays that detect virus-induced cytopathic effects.[6]
-
The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the drug concentration. The fold change in EC50 for a mutant virus is determined by dividing its EC50 value by that of the wild-type virus.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a biophysical technique used to measure the binding affinity and kinetics between a capsid inhibitor and purified capsid protein hexamers.[4][7]
-
Purified, cross-linked wild-type or mutant capsid hexamers are immobilized on a sensor chip.
-
A solution containing the capsid inhibitor at various concentrations is flowed over the sensor chip surface.
-
The binding of the inhibitor to the capsid protein is detected in real-time as a change in the refractive index at the sensor surface, which is proportional to the mass change.
-
By analyzing the association and dissociation phases of the binding curves, the equilibrium dissociation constant (KD), association rate constant (kon), and dissociation rate constant (koff) can be determined.[4] The KD value is a measure of binding affinity, with a lower KD indicating a stronger interaction.
Visualizing the Workflow and Logical Relationships
To better understand the process of assessing the impact of natural polymorphisms and the interplay between different factors, the following diagrams are provided.
Caption: Experimental workflow for assessing the impact of natural polymorphisms.
Caption: Logical relationship between polymorphisms, binding, and resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of HIV-1 capsid polymorphisms on viral infectivity and susceptibility to lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence of Naturally Occurring HIV-1 Capsid Inhibitor Resistance-Related Mutations in Antiretroviral Therapy-Naïve and -Experienced Individuals in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a small molecule HIV-1 inhibitor that targets the capsid hexamer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HIV-1 Capsid as a Premier Antiretroviral Drug Target
For Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus type 1 (HIV-1) capsid has emerged as a critical, multifaceted target for a new generation of antiretroviral therapies. Its essential roles in multiple, distinct stages of the viral lifecycle make it a highly attractive target for drug development, a fact underscored by the recent approval of the first-in-class capsid inhibitor, Lenacapavir.[1][2] This guide provides a comparative analysis of the HIV-1 capsid as a drug target, supported by experimental data and detailed methodologies for key validation assays.
The HIV-1 Capsid: A Multipurpose Target
Unlike traditional antiretroviral drugs that typically inhibit a single viral enzyme, the HIV-1 capsid is a structural protein crucial for several phases of replication.[2][3] This multi-role nature presents multiple opportunities for therapeutic intervention. The capsid protein (CA) assembles into a conical core that protects the viral RNA genome and enzymes.[4][5] Its functions are critical during both early and late stages of the lifecycle.[3][5]
Key Roles of the HIV-1 Capsid:
-
Post-Entry Protection: After entering a host cell, the capsid forms a protective shell for the viral genome and reverse transcriptase enzyme, shielding them from host cell defenses.[6]
-
Reverse Transcription: The integrity of the capsid shell is essential for the efficient conversion of viral RNA into DNA.[7][8]
-
Nuclear Import: The intact or nearly intact capsid traffics the viral pre-integration complex to and through the nuclear pore complex (NPC), a critical step for accessing the host cell's genome.[9][10]
-
Uncoating: The timely disassembly of the capsid (uncoating) within the nucleus is required to release the viral DNA for integration into the host chromosome.[9][10]
-
Assembly and Maturation: In the late phase, capsid proteins assemble beneath the host cell membrane to form new, immature virus particles, which then mature into infectious virions.[3][11]
The following diagram illustrates the pivotal stages in the HIV-1 lifecycle where the capsid plays an essential role, highlighting the points of intervention for capsid-targeting drugs.
References
- 1. Lenacapavir - Wikipedia [en.wikipedia.org]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 5. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear Import of the HIV-1 Core Precedes Reverse Transcription and Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Import of HIV-1 [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
A Comparative Analysis of Viral Capsid Inhibitor Binding Pockets: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative analysis of capsid inhibitor binding pockets across three clinically significant viruses: Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Enteroviruses. By presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows, this document aims to facilitate a deeper understanding of the molecular mechanisms of capsid inhibitors and inform the rational design of novel antiviral therapeutics.
Introduction to Viral Capsids and Inhibitors
The viral capsid is a protein shell that encases the viral genome, playing a crucial role in multiple stages of the viral lifecycle, including assembly, maturation, transport, and uncoating.[1] Its essential nature and the presence of conserved pockets make it an attractive target for antiviral drug development.[2] Capsid inhibitors are a class of antiviral agents that function by binding to these pockets, thereby disrupting the normal process of capsid assembly or disassembly.[1] These compounds, also known as capsid assembly modulators (CAMs), can either stabilize the capsid to prevent the release of the viral genome or destabilize it to induce premature uncoating or aberrant assembly.[1][3]
Comparative Data on Capsid Inhibitor Binding Pockets
The following table summarizes key quantitative data for representative capsid inhibitors and their binding pockets in HIV, HBV, and Enteroviruses.
| Virus | Capsid Protein | Inhibitor Class | Inhibitor Example(s) | Binding Pocket Location | Key Interacting Residues (Examples) | Binding Affinity (Example) | Mechanism of Action | Key Resistance Mutations |
| HIV-1 | CA (Capsid) | Phenylalanine-glycine (FG) binding pocket inhibitors | Lenacapavir (GS-6207), PF-3450074 (PF74), GS-CA1 | Hydrophobic pocket at the interface between two adjacent CA subunits in the hexamer.[1][4] | Gln67, N74 | Lenacapavir EC50: 31-95 pM[5] | Stabilizes the capsid, preventing disassembly and interfering with nuclear import.[1][6] | L56I, M66I, Q67H, K70N, N74D/S, T107N[7] |
| HBV | Cp (Core protein) | Heteroaryldihydropyrimidines (HAPs), Phenylpropenamides | HAP1, HAP18, AT-130 | Hydrophobic pocket at the dimer-dimer interface of the core protein.[3] | Leu140 | AT-130 EC50: 0.13–2.4 μM[5] | Misdirects capsid assembly, leading to the formation of non-functional or empty capsids. | T33N, I105T, Y118F |
| Enterovirus | VP1 | "WIN" compounds, Pleconaril | WIN51711, Pleconaril, R856932 | Hydrophobic pocket within the VP1 protein.[8][9][10] | A129 (for R856932) | R856932 EC50: single-digit to submicromolar[9] | Stabilizes the capsid, preventing uncoating and genome release.[8][9] | A129V (for R856932)[9] |
Visualizing a Generalized Viral Lifecycle and Capsid Inhibition
The following diagram illustrates a simplified viral lifecycle and highlights the stages targeted by capsid inhibitors.
Caption: Generalized viral lifecycle and points of intervention for capsid inhibitors.
Experimental Protocols
The characterization of capsid inhibitor binding pockets relies on a suite of biophysical and structural biology techniques. Below are representative methodologies for key experiments.
X-ray Crystallography of Viral Capsid-Inhibitor Complexes
This technique provides high-resolution structural information about the binding pocket and the interactions between the inhibitor and capsid protein.
Methodology:
-
Protein Expression and Purification: The viral capsid protein is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Crystallization: The purified protein is mixed with the inhibitor and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source, and diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The atomic model of the protein-inhibitor complex is built into the electron density and refined to yield a high-resolution structure.[11][12]
Cryo-Electron Microscopy (Cryo-EM) of Capsid-Inhibitor Complexes
Cryo-EM is used to determine the structure of large, dynamic macromolecular complexes like viral capsids in a near-native state.
Methodology:
-
Sample Preparation: A small volume of the purified capsid-inhibitor complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.[13]
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures using a low electron dose to minimize radiation damage.[13]
-
Image Processing and 3D Reconstruction: A large number of particle images are selected, aligned, and averaged to generate a high-resolution 3D reconstruction of the capsid-inhibitor complex.[14]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to the capsid protein in real-time.
Methodology:
-
Ligand Immobilization: The purified capsid protein (ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The inhibitor (analyte) at various concentrations is flowed over the sensor surface.
-
Signal Detection: The binding of the inhibitor to the capsid protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The association and dissociation rate constants (k_on and k_off) are determined from the sensorgram, and the dissociation constant (K_d) is calculated.[15]
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with a binding event, providing information on the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation: The purified capsid protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both are in identical buffer solutions.[16]
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.
-
Data Analysis: The resulting data are plotted as heat per injection versus the molar ratio of inhibitor to protein. The binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[17]
Visualizing the Experimental Workflow for Binding Pocket Characterization
The following diagram outlines a typical workflow for the characterization of a capsid inhibitor's binding pocket.
Caption: A typical experimental workflow for characterizing capsid inhibitor binding pockets.
Conclusion
The comparative analysis of capsid inhibitor binding pockets in HIV, HBV, and enteroviruses reveals both conserved features and key differences. The presence of hydrophobic pockets at the interfaces of capsid subunits is a common theme, providing a structural basis for the development of broad-spectrum inhibitors. However, variations in the specific residues lining these pockets and the overall architecture of the capsids contribute to inhibitor specificity and the emergence of drug resistance. A multi-faceted experimental approach, combining biophysical, structural, and virological assays, is essential for the comprehensive characterization of these binding pockets. The insights gained from such studies are invaluable for the design of next-generation capsid inhibitors with improved potency, broader activity, and a higher barrier to resistance, ultimately contributing to the development of more effective antiviral therapies.
References
- 1. Enterovirus Capsid Interactions with Decay-Accelerating Factor Mediate Lytic Cell Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. X-Ray Crystallography of Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Assembly of Immature HIV-1 Capsids Using a Cell-Free System | Springer Nature Experiments [experiments.springernature.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Structures of Native HIV-1 Capsid Protein Reveal Conformational Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production, purification and preliminary X-ray crystallographic studies of adeno-associated virus serotype 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM Techniques to Resolve the Structure of HSV-1 Capsid-Associated Components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Molecular Mechanisms: A Comparative Guide to Site-Directed Mutagenesis and its Alternatives
For researchers, scientists, and drug development professionals seeking to confirm the mechanism of action (MOA) of therapeutic candidates, the precise identification of molecular interactions is paramount. Site-directed mutagenesis (SDM) has long been a cornerstone technique for this purpose, allowing for the targeted alteration of amino acid residues to probe their roles in protein function and drug binding. However, a host of alternative and complementary technologies have emerged, each offering unique advantages in elucidating the intricacies of molecular engagement. This guide provides an objective comparison of SDM with several powerful alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
At the Bench: Comparing Methodologies for MOA Confirmation
The choice of methodology for confirming a drug's mechanism of action is critical and depends on the specific scientific question, the nature of the target protein, and the available resources. While site-directed mutagenesis provides definitive answers about the functional consequence of specific amino acid changes, other techniques can offer valuable insights into binding sites, conformational changes, and in-vivo target engagement.[1]
| Method | Principle | Primary Application in MOA Studies | Key Advantages | Key Limitations |
| Site-Directed Mutagenesis (SDM) | Introduces specific mutations into a DNA sequence to alter the corresponding amino acid sequence of a protein.[2] | Validating the functional importance of specific residues in drug binding or protein activity. | Provides a direct link between a specific residue and protein function; relatively straightforward and widely accessible.[3] | Can cause unintended structural perturbations; analysis is often performed in vitro, which may not fully recapitulate the cellular environment. |
| Alanine Scanning Mutagenesis | A specific type of SDM where residues are systematically replaced with alanine to remove side-chain interactions beyond the beta-carbon.[4] | Identifying "hot-spot" residues critical for protein-protein or protein-drug interactions.[3][5] | Systematically probes the contribution of individual side chains to binding affinity.[4] | Labor-intensive if many residues are targeted; assumes the alanine substitution does not significantly alter the protein's overall structure.[5] |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium exchange of backbone amide hydrogens, which is altered upon ligand binding or conformational changes.[6][7] | Mapping drug binding sites and identifying allosteric effects by detecting changes in protein conformation and dynamics.[8] | Requires small amounts of protein; provides information on protein dynamics in solution; does not require crystallization.[6] | Provides peptide-level resolution, not single amino acid; interpretation can be complex.[1] |
| Photo-Affinity Labeling (PAL) | Uses a photo-reactive version of a ligand to covalently cross-link to its binding partner(s) upon UV irradiation, enabling their identification.[9][10] | Identifying the direct molecular targets of a compound within a complex biological sample.[11] | Captures both high and low-affinity interactions in a native environment; can identify previously unknown targets.[10] | Requires synthesis of a photo-reactive probe, which can be challenging and may alter the compound's binding properties.[11] |
| Chemical Cross-Linking Mass Spectrometry (XL-MS) | Utilizes chemical reagents to covalently link interacting proteins or protein domains, followed by mass spectrometry to identify the cross-linked sites.[12][13] | Mapping protein-protein interaction interfaces and identifying components of a drug-induced protein complex. | Captures transient or weak interactions in their native context; provides distance constraints for structural modeling.[12][14] | The cross-linking reaction can be inefficient and generate complex data; the length of the cross-linker limits the detectable interaction distance.[15] |
| CRISPR-Cas9 Mediated Mutagenesis | Employs the CRISPR-Cas9 system to introduce targeted mutations at the genomic level within living cells.[16][17] | Validating drug targets and identifying resistance mutations in a cellular context. | Allows for the study of protein function in a more physiologically relevant setting; can be used for high-throughput screening.[18][19] | Potential for off-target effects; the efficiency of precise editing can vary.[16][17] |
Delving into the Data: Quantitative Comparisons
The following tables summarize hypothetical quantitative data to illustrate the types of results obtained from these different methodologies when investigating the interaction of a novel inhibitor with its target kinase.
Table 1: Impact of Mutations on Inhibitor Potency (IC50) Determined by Site-Directed Mutagenesis
| Kinase Variant | IC50 (nM) | Fold Change vs. Wild Type |
| Wild Type | 10 | 1 |
| K123A | 500 | 50 |
| T150A | 12 | 1.2 |
| F200A | 1500 | 150 |
This data indicates that residues K123 and F200 are critical for inhibitor binding, as their mutation to alanine results in a significant increase in the IC50 value.
Table 2: Deuterium Uptake Protection upon Inhibitor Binding Measured by HDX-MS
| Peptide Region | Amino Acid Sequence | % Deuterium Uptake (Unbound) | % Deuterium Uptake (Bound) | % Protection |
| 1 | 115-130 | 85 | 40 | 45 |
| 2 | 145-155 | 90 | 88 | 2 |
| 3 | 195-210 | 75 | 25 | 50 |
HDX-MS data reveals significant protection from deuterium exchange in peptide regions 1 and 3 upon inhibitor binding, suggesting these regions are either directly involved in binding or undergo a conformational change.
Table 3: Identification of Cross-Linked Peptides by XL-MS
| Cross-Linked Peptide 1 | Cross-Linked Peptide 2 | Cross-Linker | Identified Interaction |
| Kinase (120-128) | Inhibitor-Analog | Photo-reactive | Direct binding |
| Kinase (198-205) | Inhibitor-Analog | Photo-reactive | Direct binding |
XL-MS with a photo-reactive inhibitor analog confirms direct binding to peptides containing the key residues identified by SDM.
Visualizing the Workflow and Concepts
To better understand the practical application and logical flow of these techniques, the following diagrams, generated using Graphviz, illustrate key experimental processes and conceptual relationships.
Caption: Workflow for confirming mechanism of action using site-directed mutagenesis.
Caption: Logical relationship of different methods in confirming a drug's MOA.
Caption: Signaling pathway illustrating the effect of an inhibitor and a resistance mutation.
Experimental Protocols
Site-Directed Mutagenesis (QuikChange-based Method)
-
Primer Design: Design two complementary oligonucleotide primers, 15-25 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction containing the plasmid DNA template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs. The cycling parameters typically involve an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension step should be long enough to amplify the entire plasmid.
-
Template Digestion: Following PCR, digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and screen for the desired mutation by DNA sequencing.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
-
Sample Preparation: Prepare solutions of the target protein in its native buffer, both in the presence and absence of the ligand (drug).
-
Deuterium Labeling: Initiate the exchange reaction by diluting the protein samples into a D2O-based buffer. Collect aliquots at various time points (e.g., 10s, 1m, 10m, 1h).
-
Quenching: Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH to ~2.5 and the temperature to 0°C.
-
Digestion and Separation: The quenched sample is immediately injected into an LC-MS system where it is digested by an online pepsin column. The resulting peptides are separated by reverse-phase chromatography.
-
Mass Spectrometry: The separated peptides are analyzed by a mass spectrometer to determine their mass, and thus the amount of deuterium incorporated.
-
Data Analysis: Compare the deuterium uptake profiles of the protein in the bound and unbound states to identify regions of protection.
Photo-Affinity Labeling (PAL)
-
Probe Synthesis: Synthesize a photo-affinity probe by chemically modifying the ligand of interest to include a photo-reactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin, alkyne).
-
Cellular Labeling: Incubate live cells or cell lysates with the photo-affinity probe.
-
UV Irradiation: Expose the samples to UV light of a specific wavelength to activate the photo-reactive group and induce covalent cross-linking to interacting proteins.
-
Lysis and Enrichment: Lyse the cells (if labeled in vivo) and enrich the probe-labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).
-
Protein Identification: Elute the enriched proteins and identify them using mass spectrometry-based proteomics.
Chemical Cross-Linking Mass Spectrometry (XL-MS)
-
Cross-Linking Reaction: Incubate the purified protein or protein complex with a chemical cross-linking reagent (e.g., disuccinimidyl suberate) at an optimized concentration and for a specific duration.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris or glycine).
-
Protein Digestion: Digest the cross-linked protein sample into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the complex mixture of peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify the cross-linked peptides and map the interaction sites.
CRISPR-Cas9 Mediated Mutagenesis
-
Guide RNA Design: Design a single guide RNA (sgRNA) that targets the specific genomic locus to be mutated.
-
Delivery of CRISPR Components: Deliver the Cas9 nuclease and the sgRNA into the target cells. This can be achieved through plasmid transfection, viral transduction, or ribonucleoprotein electroporation.
-
Optional: Homology-Directed Repair (HDR) Template: For precise point mutations, co-deliver a single-stranded oligonucleotide donor template containing the desired mutation flanked by homology arms.
-
Cell Sorting and Clonal Expansion: Isolate single cells that have undergone editing, often by using a fluorescent reporter or by single-cell sorting, and expand them into clonal populations.
-
Genotyping and Phenotypic Analysis: Screen the clonal populations for the desired mutation by PCR and sequencing. Subsequently, perform functional assays to assess the phenotypic consequences of the mutation.
References
- 1. drughunter.com [drughunter.com]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. genscript.com [genscript.com]
- 4. Alanine scanning - Wikipedia [en.wikipedia.org]
- 5. mybiosource.com [mybiosource.com]
- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDX-MS Guided Drug Discovery: Small Molecules and Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rapidnovor.com [rapidnovor.com]
- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Creation of Novel Protein Variants with CRISPR/Cas9-Mediated Mutagenesis: Turning a Screening By-Product into a Discovery Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CRISPR-Cas9-mediated saturated mutagenesis screen predicts clinical drug resistance with improved accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Binding Profile of Novel Capsid Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel capsid inhibitors represents a promising frontier in antiviral therapy. However, ensuring the specificity of these compounds is paramount to minimize off-target effects and potential toxicity. This guide provides a framework for evaluating the off-target binding profile of novel capsid inhibitors, using the recently approved HIV-1 capsid inhibitor, lenacapavir (LEN), as a primary example, and comparing it with other investigational capsid inhibitors, PF-3450074 (PF74) and GS-CA1.
Data Presentation: Off-Target Binding Profile Comparison
A critical step in drug development is the early identification of potential off-target interactions.[1][2][3][4] This is often achieved by screening the compound against a panel of common off-target liabilities, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. The following table summarizes the available off-target binding data for lenacapavir and its comparators.
| Target Class | Specific Target | Lenacapavir (LEN) | PF-3450074 (PF74) | GS-CA1 |
| On-Target | HIV-1 Capsid | EC50: 20-160 pM | EC50: 8-640 nM [5] | EC50: 130 ± 80 pM [6] |
| Off-Target Panel | Various (87 targets) | No significant binding at 10 µM | Data not available | Data not available |
| Kinases | Various | > 10 µM (Assumed) | Data not available | Data not available |
| GPCRs | Various | > 10 µM (Assumed) | Data not available | Data not available |
| Ion Channels | hERG | > 10 µM (Assumed) | Data not available | Data not available |
| Transporters | Various | > 10 µM (Assumed) | Data not available | Data not available |
| Nuclear Receptors | Various | > 10 µM (Assumed) | Data not available | Data not available |
| Enzymes | Cytochrome P450s | > 10 µM (Assumed) | Data not available | Data not available |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable off-target binding data. Below are methodologies for key in vitro assays commonly used in safety pharmacology.
Competitive Radioligand Binding Assay for GPCRs and Ion Channels
This assay is used to determine the affinity of a test compound for a specific receptor or ion channel by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor/ion channel
-
Radiolabeled ligand (e.g., [³H]-ligand) specific for the target
-
Test compound (e.g., novel capsid inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
96-well microplates
-
Filter harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations. For determining non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[7][8][9][10]
ADP-Glo™ Kinase Assay for Kinase Inhibition
This luminescent assay measures the activity of a wide range of kinases by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
Set up the kinase reaction in the wells of the assay plate by adding the kinase, its substrate, ATP, and the test compound. Include a no-inhibitor control and a no-kinase control.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and then measure the newly synthesized ATP through a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a dose-response curve.[11][12][13][14][15]
Mandatory Visualization
Signaling Pathway Diagram
Off-target binding to kinases can lead to unintended modulation of cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling cascade that could be affected by an off-target kinase inhibitor.
Caption: Simplified kinase signaling pathway potentially disrupted by an off-target inhibitor.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the off-target binding profile of a novel compound.
Caption: Workflow for evaluating the off-target binding profile of a novel compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radio-ligand binding assays for competitive binding [bio-protocol.org]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. carnabio.com [carnabio.com]
A Comparative Guide to the Effects of Different Capsid Inhibitors on Viral Capsid Stability
For Researchers, Scientists, and Drug Development Professionals
The viral capsid, a protein shell that encases the viral genome, is a critical component for viral replication, playing essential roles in genome packaging, transport, and uncoating. Its importance and highly conserved nature make it an attractive target for novel antiviral therapies.[1][2] Capsid inhibitors are a class of small molecules that disrupt the normal assembly or disassembly of the capsid, thereby suppressing viral infection.[1] Their mechanisms of action often involve altering the stability of the capsid structure. This guide provides an objective comparison of different capsid inhibitors, focusing on their effects on the stability of Human Immunodeficiency Virus 1 (HIV-1) and Hepatitis B Virus (HBV) capsids, supported by experimental data.
Comparison of HIV-1 Capsid Inhibitors
Key inhibitors targeting the HIV-1 capsid protein (CA) include the clinically approved drug Lenacapavir (LEN, GS-6207) and the well-studied experimental compound PF-3450074 (PF74). Both bind to a conserved pocket on the CA protein but elicit distinct effects on capsid stability.[2][3][4]
Mechanism of Action Overview
HIV-1 replication requires a finely tuned balance of capsid stability. The capsid must be stable enough to protect the viral genome during its transit to the nucleus but labile enough to uncoat and release its contents at the right time.[1][2] Inhibitors disrupt this equilibrium. Lenacapavir is known to hyperstabilize the capsid lattice, making it too rigid and preventing proper uncoating and nuclear entry.[5][6][7] In contrast, PF74 appears to destabilize the capsid, leading to premature dissociation.[3][4][8]
Quantitative Data on HIV-1 Capsid Inhibitor Effects
The following table summarizes the observed effects of Lenacapavir and PF74 on various aspects of HIV-1 capsid stability.
| Parameter | Lenacapavir (LEN, GS-6207) | PF-3450074 (PF74) | Control (No Inhibitor) | Reference(s) |
| Antiviral Potency (EC50) | ~0.04 nM | ~0.1 µM | N/A | [3] |
| Capsid Lattice Stability | Increased / Hyperstabilized . Preserves the GFP-CA signal in assays, indicating the lattice remains intact even at high concentrations.[3][4][8] 50 nM LEN is sufficient to stabilize the lattice after opening.[6] | Decreased . Induces loss of the capsid lattice signal in a dose-dependent manner.[3][4][8] | Baseline level of disassembly over time. | [3][5] |
| Viral Core Integrity | Decreased / Disrupted . Induces a dose-dependent loss of internal content markers (cmGFP), suggesting the core becomes leaky or breaks.[3][4][8] | Decreased / Disrupted . Induces loss of core integrity along with lattice disassembly.[3][4][8] | Intact cores retain internal contents. | [3] |
| Effect on Uncoating | Inhibits/Prevents . The hyperstabilized lattice fails to disassemble properly, impairing the uncoating process required for nuclear import.[5][6] | Accelerates . Induces premature uncoating and capsid dissociation.[5] | Regulated, time-dependent process. | [1][5] |
| Morphology (via EM) | Causes frequent breakage, often at the narrow end of the conical capsid, and other morphological changes.[3][8] | Induces morphological changes and loss of core structure.[3][8] | Intact, conical cores. | [3] |
Visualizing the Impact on HIV-1 Capsid Dynamics
The following diagram illustrates the divergent mechanisms of Lenacapavir and PF74. While both bind to the CA protein, their downstream effects on the capsid's structural fate are opposing.
Caption: Mechanisms of HIV-1 capsid inhibitors.
Comparison of HBV Capsid Assembly Modulators (CAMs)
HBV CAMs are small molecules that interfere with the assembly of the HBV core protein (Cp) into a functional capsid. They are broadly classified into two types: Class I CAMs, which cause the formation of aberrant, non-capsid polymers, and Class II CAMs, which accelerate assembly into empty capsids that lack the viral genome.[9] This misdirection of assembly disrupts the viral life cycle.
Mechanism of Action Overview
Proper HBV capsid formation is essential for packaging the pre-genomic RNA (pgRNA) and for reverse transcription to occur.[10][11][12] CAMs bind to the interface between Cp dimers, altering the geometry and kinetics of assembly.[9] For example, heteroaryldihydropyrimidines (HAPs) are known to induce the formation of misshapen or inflated capsids, while other compounds can cause Cp aggregation.[10][12]
Quantitative Data on HBV CAM Effects
The following table compares several experimental and clinical-stage HBV CAMs based on their antiviral activity and observed effects on capsid stability and assembly.
| Inhibitor | Class | Antiviral Potency (EC50) | Effect on Capsid Assembly & Stability | Reference(s) |
| Bay 38-7690 | HAP (Class I) | Not specified | Induces inflated and misshapen capsids. | [10] |
| AT-130 | PPA (Class I) | Submicromolar | Increases assembly kinetics, resulting in empty or partially formed capsids. | [12] |
| HF9C6 | Novel CAE | Low micromolar | Induces large inter-capsid aggregates; heterogeneous shapes and sizes. | [10] |
| EDP-514 | Class II | 6 - 27 nM | Inhibits pgRNA encapsidation and prevents cccDNA formation. | [9] |
| AB-836 | Class II | 2 - 12 nM | Results in empty capsid formation; inhibits uncoating at higher concentrations. | [9] |
| VNRX-9945 | Class I | 2.3 - 10 nM | Inhibits capsid assembly and cccDNA formation. | [9] |
| ABI-H3733 | Class II | 5 nM | Triggers formation of aberrant capsids, preventing pgRNA packaging. | [9] |
Visualizing the Impact on HBV Capsid Assembly
This diagram illustrates how CAMs interfere with the normal pathway of HBV capsid formation, leading to non-functional structures and blocking replication.
Caption: HBV capsid assembly modulation by CAMs.
Experimental Protocols
The data presented in this guide are derived from several key experimental techniques designed to probe protein stability and viral dynamics.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay is widely used to assess the thermal stability of a protein and how it is affected by the binding of ligands, such as capsid inhibitors.[10][13][14]
-
Principle: The assay monitors the thermal denaturation of a protein as the temperature is gradually increased. A fluorescent dye (e.g., SYPRO Orange) is included, which has low fluorescence in aqueous solution but becomes highly fluorescent upon binding to hydrophobic regions of the protein that are exposed during unfolding.[14][15] The temperature at which the fluorescence signal rapidly increases is the melting temperature (Tm). A higher Tm in the presence of a compound indicates that it stabilizes the protein.[14]
-
Methodology:
-
Preparation: Purified capsid protein (or core protein dimers) is mixed with the inhibitor at various concentrations in a 96-well PCR plate. The fluorescent dye is added to each well.
-
Instrumentation: The plate is placed in a real-time PCR instrument.
-
Thermal Denaturation: The instrument is programmed to increase the temperature incrementally (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.[14]
-
Data Analysis: The fluorescence intensity is plotted against temperature, generating a melting curve. The Tm is calculated as the midpoint of the transition. The change in Tm (ΔTm) relative to a no-drug control quantifies the stabilizing or destabilizing effect of the inhibitor.
-
Single-Molecule Fluorescence Imaging Assay
This advanced microscopy technique allows for the direct, real-time observation of individual viral capsids, providing simultaneous information on lattice stability and core integrity.[5][6]
-
Principle: The viral capsid and its internal contents are labeled with distinct fluorescent markers. For example, the capsid lattice can be tagged with a GFP-fused capsid protein (GFP-CA), while the internal viral ribonucleoprotein is labeled with a different fluorophore.[3][4] The loss of the internal marker signifies a loss of core integrity (leaking), while the disappearance of the lattice marker indicates capsid disassembly.
-
Methodology:
-
Virus Preparation: Genetically engineered viruses are produced with fluorescently labeled components.
-
Immobilization: Purified viral cores are immobilized on a glass surface for imaging via Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Treatment and Imaging: A solution containing the capsid inhibitor is flowed over the immobilized cores. The fluorescence signals from both markers are recorded over time for hundreds of individual particles.
-
Data Analysis: The persistence of each fluorescent signal is tracked for each particle. This allows for the kinetic measurement of content release and lattice disassembly, revealing whether an inhibitor causes the capsid to break open, stabilize, or fall apart.[5]
-
Urea-Induced Denaturation Assay
This is a chemical method to assess protein stability under isothermal conditions.[16] It measures the concentration of a chemical denaturant, like urea, required to unfold the protein.
-
Principle: Urea disrupts the non-covalent interactions (especially the hydrophobic effect) that maintain a protein's folded structure.[17] By incubating the protein with increasing concentrations of urea, one can determine the concentration at which half of the protein is denatured (Cm). A higher Cm indicates greater stability.
-
Methodology:
-
Incubation: Aliquots of the capsid protein are incubated with a range of urea concentrations (e.g., 0 M to 8 M) for a set period to allow equilibrium to be reached.[16][17]
-
Measurement: The extent of unfolding is measured using techniques like circular dichroism (CD) spectroscopy, which detects changes in secondary structure, or fluorescence spectroscopy, which can monitor the exposure of tryptophan residues.
-
Data Analysis: A denaturation curve is generated by plotting the spectroscopic signal against the urea concentration. The Cm value is derived from this curve. The effect of a capsid inhibitor is determined by comparing the Cm with and without the compound.
-
General Experimental Workflow
The diagram below outlines a typical workflow for comparing the effects of different capsid inhibitors.
Caption: Experimental workflow for capsid stability analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 6. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Hepatitis B Virus Capsid-Targeting Antiviral that Aggregates Core Particles and Inhibits Nuclear Entry of Viral Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the thermal shift assay and its power to predict protein and virus stabilizing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Isothermal chemical denaturation assay for monitoring protein stability and inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Antiviral Assays: A Comparative Guide to Plaque Reduction and Microneutralization Formats
For researchers, scientists, and drug development professionals, the accurate assessment of an antiviral candidate's efficacy is paramount. While various assay formats exist, ensuring the cross-validation of results across different methodologies lends robustness and confidence to preclinical data. This guide provides a detailed comparison of two commonly employed antiviral assays: the Plaque Reduction Neutralization Test (PRNT) and the Microneutralization Assay (MNT), supported by experimental data and detailed protocols.
The selection of an appropriate antiviral assay is a critical decision in the drug discovery pipeline. Factors such as viral characteristics, the specific scientific question, throughput requirements, and laboratory capabilities influence this choice. The Plaque Reduction Neutralization Test is widely regarded as the gold standard for quantifying neutralizing antibodies and antiviral potency due to its direct measurement of infectious virus particles.[1][2][3][4][5] However, it is often labor-intensive and time-consuming.[6][7][8] In contrast, Microneutralization Assays, often based on the assessment of cytopathic effect (CPE), offer a higher-throughput and more scalable alternative.[1][5] Therefore, cross-validating results between these two formats is essential to ensure that the convenience of a higher-throughput method does not compromise the accuracy of the findings.
Principles of the Assay Formats
The Plaque Reduction Neutralization Test (PRNT) directly quantifies the number of infectious viral particles. In this assay, a known concentration of virus is incubated with serial dilutions of an antiviral compound before being added to a monolayer of susceptible host cells. A semi-solid overlay is then applied, which restricts the spread of the virus to adjacent cells. This results in the formation of localized zones of cell death, or "plaques," which can be visualized and counted. The concentration of the antiviral compound that reduces the number of plaques by 50% (PRNT50) is a measure of its potency.[1][5]
The Microneutralization Assay (MNT) , in the context of this comparison, relies on the inhibition of the virus-induced cytopathic effect (CPE).[2] This assay is typically performed in a 96-well plate format, making it amenable to high-throughput screening.[6][8] Similar to the PRNT, the virus and serially diluted antiviral compound are incubated with host cells. However, instead of a semi-solid overlay, a liquid medium is used. The readout is the assessment of cell viability, often through colorimetric or luminescent methods, after a period of incubation.[6][9][10] The concentration of the compound that protects 50% of the cells from the viral cytopathic effect is determined as the 50% effective concentration (EC50).[9]
Comparative Analysis of Antiviral Efficacy
A study comparing the utility of an in-vitro Microneutralization Test (MNT) to the Plaque Reduction Neutralization Test (PRNT) for screening antiviral drugs against flaviviruses demonstrated a strong correlation between the two assays. The neutralizing activities of two therapeutic drug candidates, ribavirin and glycyrrhizin, were evaluated against Dengue virus (DENV-1), Japanese encephalitis virus (JEV), and Zika virus (ZIKV). The results, summarized in the table below, show a consistent trend in the antiviral efficacy measured by both methods.
| Antiviral Drug | Virus | MNT EC50 (µg/mL) | PRNT EC50 (µg/mL) |
| Ribavirin | DENV-1 | 31.25 | 500 |
| JEV | 31.25 | 500 | |
| ZIKV | 31.25 | 500 | |
| Glycyrrhizin | DENV-1 | 125 | 250 |
| JEV | 125 | 250 | |
| ZIKV | 125 | 250 | |
| Data sourced from a study on the comparison of MNT and PRNT for flaviviruses.[7][11] |
Despite the differences in the absolute EC50 values, which can be attributed to the distinct endpoints measured in each assay, the study found a strong correlation between the MNT50 and PRNT50 titers with a coefficient of determination (r) of 0.9167.[7][11] This high degree of correlation validates the use of the higher-throughput MNT as a reliable surrogate for the more traditional PRNT in antiviral drug screening.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) Protocol
This protocol is a generalized procedure and may require optimization based on the specific virus and cell line used.
Materials:
-
Susceptible host cell line (e.g., Vero E6)
-
Virus stock of known titer
-
Test antiviral compound
-
Complete cell culture medium
-
Serum-free medium
-
Semi-solid overlay (e.g., 1% methylcellulose in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the 12-well plates with the host cell line to form a confluent monolayer. Incubate overnight.[12]
-
Compound Dilution: Prepare serial dilutions of the test antiviral compound in serum-free medium.
-
Virus-Compound Incubation: Mix a standardized amount of virus (e.g., 100 plaque-forming units) with an equal volume of each compound dilution. Incubate the mixture for 1 hour at 37°C.[12][13]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.[12][13]
-
Overlay: Gently remove the inoculum and overlay the cells with the semi-solid overlay medium.[1]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days), depending on the virus.[12][14]
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution to visualize the plaques.[12]
-
Data Analysis: Count the number of plaques in each well. The PRNT50 is the reciprocal of the compound dilution that causes a 50% reduction in the number of plaques compared to the virus control wells.[1][3]
Microneutralization (CPE-based) Assay Protocol
This protocol is a generalized procedure and should be optimized for the specific virus and cell line.
Materials:
-
Susceptible host cell line (e.g., A549)
-
Virus stock of known titer
-
Test antiviral compound
-
Complete cell culture medium
-
Serum-free medium
-
Cell viability reagent (e.g., Neutral Red, MTT, or a commercial ATP-based assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line and incubate to allow for cell attachment and growth.[6][9]
-
Compound Dilution: Prepare serial dilutions of the test antiviral compound in serum-free medium in a separate 96-well plate.[9][10]
-
Virus Preparation: Dilute the virus stock to a concentration that will cause a significant cytopathic effect within the assay timeframe.
-
Infection and Treatment: Add the diluted virus to the wells containing the serially diluted compound. This mixture is then transferred to the 96-well plate containing the host cells.[15][16] Include cell control (no virus, no compound) and virus control (virus, no compound) wells.[6][10]
-
Incubation: Incubate the plates for a period sufficient to observe a clear cytopathic effect in the virus control wells (typically 2-5 days).[9][10]
-
Cell Viability Assessment: Add the cell viability reagent to all wells according to the manufacturer's instructions.[6][9]
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. The EC50 is the compound concentration that results in a 50% protection of the cells from virus-induced death, calculated relative to the cell and virus controls.[9]
Visualizing the Workflow and Underlying Principle
To further clarify the experimental processes and the fundamental concept of viral neutralization, the following diagrams are provided.
Caption: Workflow for cross-validating antiviral assay results.
Caption: Mechanism of viral entry inhibition by a neutralizing agent.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Performance comparison of micro-neutralization assays based on surrogate SARS-CoV-2 and WT SARS-CoV-2 in assessing virus-neutralizing capacity of anti-SARS-CoV-2 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of the month: The microneutralization assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. youtube.com [youtube.com]
- 6. pblassaysci.com [pblassaysci.com]
- 7. mdpi.com [mdpi.com]
- 8. Utility of an In-Vitro Micro-Neutralizing Test in Comparison to a Plaque Reduction Neutralization Test for Dengue Virus, Japanese Encephalitis Virus, and Zika Virus Serology and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Utility of an In-Vitro Micro-Neutralizing Test in Comparison to a Plaque Reduction Neutralization Test for Dengue Virus, Japanese Encephalitis Virus, and Zika Virus Serology and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.8. Plaque-Reduction Neutralization Test (PRNT) [bio-protocol.org]
- 13. journals.asm.org [journals.asm.org]
- 14. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 15. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Protocols for the Safe Disposal of HIV-1 Capsid Inhibitors in a Laboratory Setting
For immediate reference, it is critical to consult the specific Safety Data Sheet (SDS) for the particular HIV-1 capsid inhibitor in use. The following guidelines provide a general framework for the safe handling and disposal of such chemical compounds within a research environment.
The proper disposal of HIV-1 capsid inhibitors, a class of potent antiviral compounds, is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to established protocols is not only a matter of best practice but also a regulatory requirement. This document outlines the essential procedural steps for the safe disposal of these compounds, emphasizing the importance of risk assessment and adherence to institutional and regulatory guidelines.
General Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle the HIV-1 capsid inhibitor with appropriate care. Researchers should always wear personal protective equipment (PPE), including gloves, lab coats, and eye protection.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Step-by-Step Disposal Procedure
The disposal of chemical waste, including HIV-1 capsid inhibitors, must follow a structured and cautious methodology. The primary goal is to manage the waste in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
-
Consult the Safety Data Sheet (SDS): The SDS for the specific HIV-1 capsid inhibitor is the most critical document for determining the appropriate disposal method. It will provide detailed information on the compound's hazards, handling, and disposal requirements.[3]
-
Waste Segregation: Chemical waste must be segregated based on its compatibility to prevent dangerous reactions.[1] HIV-1 capsid inhibitor waste should be collected in a designated, properly labeled, and sealed container. Do not mix with incompatible materials such as strong acids, alkalis, or oxidizing agents.[3]
-
Waste Labeling: The waste container must be clearly labeled with the chemical name, concentration, and associated hazards. Accurate labeling is essential for proper identification and disposal by waste management services.[1]
-
Container Management: Use a container that is compatible with the chemical. Ensure the container is kept closed when not in use and is stored in a designated, secure area away from general laboratory traffic.
-
Spill Management: In the event of a spill, alert others in the vicinity and confine the spill if it is safe to do so.[2] Use appropriate absorbent materials for liquid spills. Decontaminate the affected surfaces and dispose of the cleanup materials as hazardous waste.[3]
-
Disposal through Authorized Services: Arrangements should be made with a licensed hazardous waste disposal company for the collection and disposal of the chemical waste.[1] Never dispose of chemical waste down the drain or in the regular trash, as this can lead to environmental contamination and may be illegal.[4]
Quantitative Data Summary
While specific quantitative data for "HIV-1 capsid inhibitor 1" is not available without a specific Safety Data Sheet, the following table outlines general parameters to consider for chemical waste disposal.
| Parameter | Guideline | Source |
| Waste Container Filling | Do not fill more than 3/4 full to prevent spills. | [5] |
| pH of Aqueous Waste | Generally, neutralize to a pH between 6.0 and 9.0 before disposal, if permissible by local regulations and the compound's properties. | General Lab Practice |
| Storage Temperature | Store waste in a cool, well-ventilated area, following the storage temperature guidelines for the parent compound. | [3] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols for handling hazardous chemicals. Specific experimental protocols involving HIV-1 capsid inhibitors would detail the quantities used, which directly informs the volume of waste generated.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of an HIV-1 capsid inhibitor.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. chembio.com [chembio.com]
- 3. HIV-1 Integrase Inhibitor 1|2146094-22-4|MSDS [dcchemicals.com]
- 4. A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. universityofgalway.ie [universityofgalway.ie]
Personal protective equipment for handling HIV-1 capsid inhibitor 1
This guide provides crucial safety and logistical information for laboratory personnel handling HIV-1 Capsid Inhibitor 1. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent antiviral compound, minimizing risks to researchers and the environment.
Personal Protective Equipment (PPE)
When handling this compound, which is often a powdered substance, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant | Prevents skin contact with the chemical. |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Suitable respirator (e.g., N95) | Necessary when handling the powder outside of a contained space to avoid inhalation. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Safe Handling | - Avoid creating dust and aerosols. - Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the laboratory. |
| Storage | - Keep the container tightly sealed. - Store in a cool, well-ventilated area. - Protect from direct sunlight and sources of ignition. - For long-term stability, store at -20°C as a powder or -80°C in solvent. |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Incident | Procedure |
| Spill | - Use full personal protective equipment. - Avoid breathing vapors, mist, dust, or gas. - Ensure adequate ventilation. - Absorb solutions with a liquid-binding material (e.g., diatomite). - Decontaminate surfaces by scrubbing with alcohol. - Dispose of contaminated material according to institutional guidelines. |
| Eye Contact | - Remove contact lenses, if present. - Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. - Seek prompt medical attention. |
| Skin Contact | - Rinse skin thoroughly with large amounts of water. - Remove contaminated clothing and shoes. - Seek medical attention. |
| Inhalation | - Move the affected person to fresh air. - If breathing is difficult, provide cardiopulmonary resuscitation (CPR). - Avoid mouth-to-mouth resuscitation. |
| Ingestion | - Wash out the mouth with water. - Do NOT induce vomiting. - Seek medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Contaminated lab materials such as gloves, absorbent pads, and empty containers should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the inhibitor should be collected in a sealed, properly labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[1][2]
Experimental Workflow for Handling
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Standard laboratory workflow for handling this compound.
Mechanism of Action: HIV-1 Capsid Inhibition
HIV-1 capsid inhibitors function by disrupting the normal process of capsid uncoating, which is essential for the viral replication cycle. The uncoating process is a multi-step event that is thought to begin in the cytoplasm and complete within the nucleus.[3][4][5][6] These inhibitors bind to the capsid protein (CA), stabilizing the capsid structure and preventing its timely disassembly.[7][8] This interference disrupts subsequent steps such as reverse transcription and nuclear import of the viral genome.[7]
The following diagram illustrates the signaling pathway of HIV-1 entry and the point of intervention for capsid inhibitors.
Mechanism of action of HIV-1 capsid inhibitors in the viral life cycle.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
